(4-Nitro-benzyl)-phosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXRFYRXBFQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409218 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-62-5 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1205-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (4-Nitro-benzyl)-phosphonic Acid via Michaelis-Arbuzov Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Nitro-benzyl)-phosphonic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process commencing with the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, which is subsequently hydrolyzed to the desired phosphonic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound proceeds via two sequential reactions:
-
Michaelis-Arbuzov Reaction: 4-Nitrobenzyl bromide is reacted with triethyl phosphite to yield diethyl (4-nitrobenzyl)phosphonate. This reaction forms the crucial carbon-phosphorus bond.[1]
-
Acid Hydrolysis: The resulting diethyl (4-nitrobenzyl)phosphonate is hydrolyzed under acidic conditions, typically with concentrated hydrochloric acid, to cleave the ethyl ester groups and afford the final this compound.[2]
The overall synthetic scheme is presented below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate
This protocol is adapted from a general procedure for the Michaelis-Arbuzov reaction of substituted benzyl bromides.
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional, can be performed neat)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzyl bromide (1.0 eq).
-
Add an excess of triethyl phosphite (1.5 - 2.0 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.
-
Heat the reaction mixture to reflux (typically 120-160°C if neat, or the boiling point of the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If performed neat, the excess triethyl phosphite can be removed by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford diethyl (4-nitrobenzyl)phosphonate as a light yellow to brown clear liquid.
Step 2: Synthesis of this compound
This protocol is a standard procedure for the hydrolysis of phosphonate esters.[2]
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Concentrated hydrochloric acid (35-37%)
-
Water
-
Toluene (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask, place diethyl (4-nitrobenzyl)phosphonate (1.0 eq).
-
Add a mixture of concentrated hydrochloric acid and water (a common ratio is 1:1 by volume).
-
Heat the mixture to reflux and maintain for 4-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess hydrochloric acid and water are removed by distillation under reduced pressure.
-
To remove residual water, toluene can be added and evaporated under reduced pressure (azeotropic distillation).
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Yellowish crystalline solid | 98-100 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Colorless liquid | -112 |
| Diethyl (4-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.22 | Light yellow to brown clear liquid | N/A |
| This compound | C₇H₈NO₅P | 217.12 | Solid | 222-228 |
Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Neat or Toluene | 120-160 | 2-4 | Up to 90% |
| Acid Hydrolysis | Diethyl (4-nitrobenzyl)phosphonate, Conc. HCl | Water | Reflux | 4-12 | Typically high |
Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ³¹P NMR (δ ppm) |
| Diethyl (4-nitrobenzyl)phosphonate | 8.21-8.24 (m, 2H), 7.57-7.60 (m, 2H), 4.25-4.32 (m, 4H), 3.09 (d, J = 2.3 Hz, 2H), 2.14-2.18 (m, 6H)[3] | 149.02, 137.51 (d, J = 4.9 Hz), 129.38 (d, J = 3.6 Hz), 122.68 (d, J = 3.9 Hz), 60.19 (d, J = 5.1 Hz), 33.27 (d, J = 48.3 Hz), 16.64 (d, J = 4.7 Hz)[3] | 26.65[3] |
| This compound | Aromatic protons typically appear as a complex set of multiplets in the downfield region (δ 7.5-8.5 ppm). The methylene protons adjacent to the phosphorus atom appear as a doublet. | - | Data available in spectral databases.[2] |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Spectroscopic Characterization of (4-Nitro-benzyl)-phosphonic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Nitro-benzyl)-phosphonic acid, a compound of interest in various fields of chemical and materials science.[1] The document outlines the key spectroscopic techniques used to elucidate its structure and purity, presenting available data in a structured format and detailing the experimental protocols for analysis.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its diethyl ester precursor, diethyl (4-nitrobenzyl)phosphonate. The data for the diethyl ester provides a close approximation for the chemical shifts of the benzyl moiety in the final phosphonic acid product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.[1] By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a detailed map of the molecule's framework can be constructed.
Table 1: ¹H, ¹³C, and ³¹P NMR Spectroscopic Data for Diethyl (4-nitrobenzyl)phosphonate [2]
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | 8.21-8.24 | m | - | 2H, Ar-H |
| 7.57-7.60 | m | - | 2H, Ar-H | |
| 4.05-4.15 | m | - | 4H, -O-CH ₂-CH₃ | |
| 1.25 | t | 7.1 | 6H, -O-CH₂-CH ₃ | |
| 3.35 | d | 22.0 | 2H, Ar-CH ₂-P | |
| ¹³C | 149.02 | s | - | 1C, C -NO₂ |
| 137.51 | d | 4.9 | 1C, Ar-C | |
| 129.38 | d | 3.6 | 2C, Ar-C H | |
| 122.68 | d | 3.9 | 2C, Ar-C H | |
| 60.19 | d | 5.1 | 2C, -O-C H₂-CH₃ | |
| 33.27 | d | 48.3 | 1C, Ar-C H₂-P | |
| 16.64 | d | 4.7 | 2C, -O-CH₂-C H₃ | |
| ³¹P | 26.65 | s | - | 1P, P |
Note: Data is for diethyl (4-nitrobenzyl)phosphonate in CDCl₃. Chemical shifts for the benzyl protons and carbons in this compound are expected to be similar.
Vibrational Spectroscopy (Infrared - IR)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (from P-OH) |
| ~1600, ~1450 | Medium-Strong | C=C aromatic ring stretch |
| ~1520, ~1345 | Strong | N-O asymmetric and symmetric stretch (NO₂) |
| ~1250-1150 | Strong | P=O stretch |
| ~1050-950 | Strong | P-O stretch |
Note: These are typical ranges for the functional groups present. Specific peak positions may vary based on the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like phosphonic acids.
Table 3: Predicted Mass Spectrometry Data for this compound [3]
| Adduct | Calculated m/z |
| [M+H]⁺ | 218.02128 |
| [M+Na]⁺ | 240.00322 |
| [M-H]⁻ | 216.00672 |
| [M+NH₄]⁺ | 235.04782 |
| [M+K]⁺ | 255.97716 |
Note: Fragmentation in the mass spectrometer would likely involve the loss of the nitro group (NO₂) and cleavage of the P-C bond.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitroaromatic system in this compound is expected to show characteristic absorption in the UV region.
Table 4: Expected UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |
| Methanol/Water | ~270-280 | - | π → π* transition of the nitroaromatic chromophore |
Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical due to the compound's polarity.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical parameters: wide spectral width to encompass the expected chemical shift, relaxation delay of 2-5 seconds.
-
Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.[5]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in this compound.
Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maximum of the nitroaromatic chromophore.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or water). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill a matched cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Experimental and Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. This compound | 1205-62-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C7H8NO5P) [pubchemlite.lcsb.uni.lu]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Spectroscopic and Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitro-benzyl)-phosphonic acid is a functionalized organophosphorus compound of significant interest in various chemical and biomedical research areas. Its structural features, combining a substituted aromatic ring with a phosphonic acid moiety, make it a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding its reactivity and potential interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR data for a closely related derivative, diethyl (4-nitrobenzyl)phosphonate, and outlines the experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for diethyl (4-nitrobenzyl)phosphonate.
Table 1: ¹H NMR Data for Diethyl (4-nitrobenzyl)phosphonate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.24 - 8.21 | m | 2H | Ar-H (ortho to NO₂) | |
| 7.60 - 7.57 | m | 2H | Ar-H (meta to NO₂) | |
| 4.32 - 4.25 | m | 4H | -O-CH ₂-CH₃ | |
| 3.09 | d | 2.3 | 2H | Ar-CH ₂-P |
| 2.18 - 2.14 | m | 6H | -O-CH₂-CH ₃ |
Solvent: CDCl₃, Spectrometer Frequency: 250 MHz
Table 2: ¹³C NMR Data for Diethyl (4-nitrobenzyl)phosphonate[1]
| Chemical Shift (δ) ppm | Assignment |
| 147.11 | C -NO₂ |
| 137.46 (d, J = 4.3 Hz) | Ar-C (ipso to CH₂P) |
| 131.54 (d, J = 4.3 Hz) | Ar-C H (meta to NO₂) |
| 123.77 (d, J = 3.1 Hz) | Ar-C H (ortho to NO₂) |
| 72.44 (d, J = 3.7 Hz) | -O-C H₂-CH₃ |
| 32.99 (d, J = 17.9 Hz) | Ar-C H₂-P |
| 23.70 (d, J = 9.9 Hz) | -O-CH₂-C H₃ |
Solvent: CDCl₃, Spectrometer Frequency: 62 MHz[1]
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for benzylphosphonate compounds, based on common laboratory practices.[1]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of diethyl (4-nitrobenzyl)phosphonate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex the tube gently if necessary.
2. NMR Spectrometer Setup:
-
The data presented was acquired on a Bruker Avance DPX-250 spectrometer.[1]
-
For ¹H NMR, the spectrometer operates at a frequency of 250 MHz.
-
For ¹³C NMR, the spectrometer operates at a frequency of 62 MHz.[1]
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for this type of compound.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 200 ppm.
-
Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the appropriate solvent reference peak.
Mandatory Visualization
The following diagram illustrates the logical relationship between the structural components of diethyl (4-nitrobenzyl)phosphonate and their corresponding NMR signals.
Caption: Correlation of molecular fragments to their respective ¹H and ¹³C NMR signals.
References
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitro-benzyl)-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of (4-Nitro-benzyl)-phosphonic acid and its derivatives. Due to the limited availability of direct experimental data for the free acid, this document focuses on the well-documented diethyl ester, diethyl (4-nitrobenzyl)phosphonate, to illustrate the key factors influencing the ³¹P chemical shift. Furthermore, this guide details the critical role of experimental conditions, particularly pH and solvent, in determining the chemical shift of phosphonic acids.
Executive Summary
Data Presentation: ³¹P NMR Chemical Shifts of Diethyl Benzylphosphonates
The following table summarizes the ³¹P NMR chemical shifts for a series of para-substituted diethyl benzylphosphonates. This data illustrates the influence of substituents on the electronic environment of the phosphorus nucleus.
| Compound Name | Substituent (Para) | ³¹P Chemical Shift (δ, ppm) | Solvent |
| Diethyl benzylphosphonate | -H | 25.93 | CDCl₃ |
| Diethyl (4-methoxybenzyl)phosphonate | -OCH₃ | 26.32 | CDCl₃ |
| Diethyl (4-nitrobenzyl)phosphonate | -NO₂ | 26.65 [1] | CDCl₃ |
Factors Influencing the ³¹P NMR Chemical Shift
The chemical shift of the phosphorus nucleus in benzylphosphonic acids and their esters is influenced by several factors:
-
Electronic Effects of Substituents: The electron density at the phosphorus atom is modulated by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group (-NO₂), tend to deshield the phosphorus nucleus, leading to a downfield shift (higher ppm value). Conversely, electron-donating groups would be expected to cause an upfield shift. The data in the table above supports this trend, with the nitro-substituted compound appearing at the highest chemical shift.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the chemical shift. For phosphonic acids, protic solvents can engage in hydrogen bonding with the P=O and P-OH groups, altering the electronic environment of the phosphorus atom.
-
pH and Protonation State: This is the most critical factor for phosphonic acids. The protonation state of the phosphonic acid group significantly alters the electron density and geometry around the phosphorus atom, leading to large changes in the ³¹P chemical shift.[2][3][4] As the pH of the solution changes, the equilibrium between the di-protonated, mono-protonated, and fully deprotonated species shifts, resulting in a pH-dependent observed chemical shift. Generally, deprotonation leads to an upfield shift (lower ppm value).[2]
Experimental Protocols
Acquiring meaningful and reproducible ³¹P NMR data for phosphonic acids requires careful attention to the experimental setup.
Sample Preparation
-
Analyte: this compound or its derivative.
-
Concentration: A concentration of 5-20 mg in 0.5-0.7 mL of solvent is typically sufficient for modern NMR spectrometers.
-
Solvent:
-
For esters like diethyl (4-nitrobenzyl)phosphonate, a non-protic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ is suitable.
-
For the free acid, the choice of solvent is critical. Deuterated water (D₂O) is often used to study the pH dependence. For solubility in organic solvents, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but it is important to note that these solvents can influence the protonation state.
-
-
pH Adjustment (for free acid in D₂O): To study the pH dependence, a series of samples at different pD values should be prepared. This can be achieved by adding small aliquots of DCl or NaOD solutions in D₂O. The pD can be measured using a pH meter calibrated with standard buffers, with a correction factor applied for the deuterium isotope effect (pD = pH_reading + 0.4).
-
Reference Standard: 85% phosphoric acid (H₃PO₄) is the universally accepted external standard for ³¹P NMR, with its chemical shift defined as 0 ppm.[5] An external reference is used because H₃PO₄ is reactive and cannot be added directly to most samples. A sealed capillary containing 85% H₃PO₄ is placed inside the NMR tube.
NMR Spectrometer Parameters
-
Nucleus: ³¹P
-
Decoupling: Proton decoupling (¹H decoupling) is typically employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.[6]
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[6][7]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: Dependent on the sample concentration, but typically ranges from 64 to 1024 scans.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and experimental workflow for the ³¹P NMR analysis of this compound.
Caption: Key factors influencing the ³¹P NMR chemical shift.
Caption: Workflow for pH-dependent ³¹P NMR analysis.
Conclusion
While the precise ³¹P NMR chemical shift of this compound is highly conditional, a thorough understanding of the influencing factors allows for its effective characterization. The analysis of its diethyl ester provides a reliable reference point, demonstrating the expected electronic effect of the nitro group. For the free acid, it is imperative that any reported chemical shift be accompanied by detailed experimental parameters, most notably the solvent and pH, to ensure reproducibility and accurate interpretation. The protocols and principles outlined in this guide provide a robust framework for researchers and professionals working with this and related organophosphorus compounds.
References
- 1. rsc.org [rsc.org]
- 2. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. abnmr.elte.hu [abnmr.elte.hu]
An In-depth Technical Guide on the Crystal Structure of (4-Nitro-benzyl)-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
While a definitive, publicly available crystal structure of (4-Nitro-benzyl)-phosphonic acid has not been reported in the crystallographic literature, this guide provides a comprehensive overview of its expected structural characteristics, detailed experimental protocols for its synthesis and crystallization, and a logical workflow for its structural determination. This information is curated for professionals in chemical research and drug development, based on established principles of organophosphorus chemistry and crystallography.
Expected Structural Characteristics
The molecular structure of this compound is anticipated to exhibit several key features based on the known structures of related phosphonic acids, such as methylphosphonic acid.[1] A single-crystal X-ray diffraction (XRD) analysis would provide precise measurements of the following:
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.
-
Bond Lengths and Angles: Precise interatomic distances and angles. For instance, the P=O double bond is expected to be shorter (around 1.50 Å) than the P-OH single bonds (approximately 1.54 Å).[1]
-
Molecular Conformation and Torsion Angles: The three-dimensional arrangement of the molecule, particularly the rotation around the C-C and C-P bonds, defining the orientation of the nitrobenzyl group relative to the phosphonic acid moiety.
-
Intermolecular Interactions: The phosphonic acid group is a strong hydrogen bond donor and acceptor. Consequently, the crystal packing is expected to be dominated by an extensive network of hydrogen bonds, likely forming layered or more complex three-dimensional supramolecular structures. These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent crystallization required for single-crystal XRD analysis.
The synthesis is typically achieved in a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis.
Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate
The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond.[2]
-
Materials: 4-Nitrobenzyl bromide, triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 150-160 °C for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting crude diethyl (4-nitrobenzyl)phosphonate can be purified by vacuum distillation to remove unreacted starting materials and byproducts.
-
Step 2: Hydrolysis to this compound
The phosphonate ester is hydrolyzed to the final phosphonic acid.[3]
-
Materials: Diethyl (4-nitrobenzyl)phosphonate, concentrated hydrochloric acid.
-
Procedure:
-
To the purified diethyl (4-nitrobenzyl)phosphonate, add an excess of concentrated hydrochloric acid (e.g., 37%).
-
Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.
-
Cool the reaction mixture to room temperature, and then further in an ice bath to induce precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining acid and salts.
-
The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture.
-
Growing high-quality single crystals is a critical step for successful XRD analysis.
-
Method: Slow Evaporation
-
Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., hot water, ethanol, or methanol) to create a saturated or near-saturated solution.
-
Filter the solution while hot to remove any particulate matter.
-
Transfer the clear filtrate to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Single crystals suitable for XRD should form over a period of several days to a week.
-
Data Presentation
As no experimental crystal structure is available, a table of quantitative data cannot be presented. Should such data become available, it would typically be organized as follows:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₈NO₅P |
| Formula Weight | 217.12 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coeff. (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | e.g., 0.2 x 0.1 x 0.1 |
| θ range for data coll. (°) | e.g., 2.0 to 28.0 |
| R-int | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Goodness-of-fit on F² | To be determined |
Mandatory Visualization
The logical workflow from synthesis to structural analysis is depicted in the following diagram:
Caption: From Synthesis to Structure: A logical workflow for obtaining the crystal structure.
References
An In-depth Technical Guide to p-Nitrobenzylphosphonic Acid: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzylphosphonic acid is an organophosphorus compound of interest in various chemical and biomedical research fields. Its structural features, combining a nitro-substituted aromatic ring with a phosphonic acid moiety, impart unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of p-nitrobenzylphosphonic acid, alongside detailed experimental protocols for its synthesis and analysis. The information is curated to support researchers and professionals in drug development and materials science in their work with this compound.
Physicochemical Properties
The physical and chemical properties of p-nitrobenzylphosphonic acid are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Physical Properties
Table 1: Physical Properties of p-Nitrobenzylphosphonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈NO₅P | [1] |
| Molecular Weight | 217.12 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 222-228 °C | |
| Boiling Point | Decomposes (temperature not specified) | Inferred from properties of similar compounds |
| Solubility | Sparingly soluble in water and polar organic solvents | General property of phosphonic acids |
Chemical Properties
The chemical properties of p-nitrobenzylphosphonic acid are largely dictated by the presence of the phosphonic acid and nitrobenzyl functional groups. Table 2 summarizes its key chemical identifiers and acidity, a critical parameter for understanding its behavior in solution and its potential for forming salts and coordinating with metals. The pKa values for p-nitrobenzylphosphonic acid are not specifically reported, but the typical ranges for arylphosphonic acids suggest it is a di-protic acid with a moderately acidic first proton and a weakly acidic second proton.
Table 2: Chemical Properties of p-Nitrobenzylphosphonic Acid
| Property | Value | Source(s) |
| CAS Number | 1205-62-5 | [1][2] |
| IUPAC Name | [(4-Nitrophenyl)methyl]phosphonic acid | [1] |
| Synonyms | p-Nitrobenzylphosphonic acid, (4-Nitrobenzyl)phosphonic acid | [1] |
| pKa₁ | ~1-2 (estimated for arylphosphonic acids) | [3] |
| pKa₂ | ~6-7 (estimated for arylphosphonic acids) | [3] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of p-nitrobenzylphosphonic acid. The following sections describe the expected spectral features.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrobenzyl group, typically in the downfield region between δ 7.5 and 8.5 ppm.[2] The methylene protons adjacent to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring and the methylene bridge. The carbon attached to the phosphorus atom will exhibit a doublet due to ¹J-coupling.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance, confirming the presence of the phosphonic acid group.[2]
Infrared (IR) Spectroscopy
The IR spectrum of p-nitrobenzylphosphonic acid will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
O-H stretch of the P-OH groups, which will be broad.
-
Aromatic C-H stretch .
-
NO₂ asymmetric and symmetric stretches .
-
P=O stretch .
-
P-O-H and C-P stretches .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For p-nitrobenzylphosphonic acid, the following ions are expected:
Experimental Protocols
The synthesis of p-nitrobenzylphosphonic acid is typically achieved through a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acidic hydrolysis.
Synthesis of Diethyl p-Nitrobenzylphosphonate (Michaelis-Arbuzov Reaction)
This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, p-nitrobenzyl bromide.
Experimental Workflow for Michaelis-Arbuzov Reaction
References
- 1. (4-Nitro-benzyl)-phosphonic acid | C7H8NO5P | CID 5180708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1205-62-5 | Benchchem [benchchem.com]
- 3. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors for Synthesizing (4-Nitro-benzyl)-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and precursors for the preparation of (4-Nitro-benzyl)-phosphonic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, presents quantitative data for process comparison, outlines detailed experimental protocols, and provides visualizations of the reaction pathways.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly involves a two-stage process: first, the formation of a carbon-phosphorus (C-P) bond to create a phosphonate ester intermediate, typically diethyl (4-nitrobenzyl)phosphonate, followed by the hydrolysis of the ester to yield the final phosphonic acid. The formation of the crucial C-P bond is most commonly achieved through the Michaelis-Arbuzov reaction or the Michaelis-Becker reaction . An alternative pathway, the Pudovik reaction , offers another viable route.
Each of these methods utilizes distinct precursors and reaction conditions, which are critical considerations for researchers in selecting the optimal synthetic strategy based on available starting materials, desired yield, and reaction scalability.
Primary Synthetic Pathways and Precursors
The choice of precursors is dictated by the selected synthetic pathway. The key electrophilic precursor is typically a derivative of 4-nitrotoluene, while the nucleophilic phosphorus-containing precursor varies.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a C-P bond.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] For the synthesis of the precursor to this compound, this reaction entails treating a 4-nitrobenzyl halide with a trialkyl phosphite.[3]
-
Electrophilic Precursor: 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or 4-nitrobenzyl chloride). The presence of the electron-withdrawing nitro group on the benzene ring enhances the reactivity of the benzylic carbon towards nucleophilic attack.
-
Phosphorus Precursor: Trialkyl phosphite (e.g., triethyl phosphite or trimethyl phosphite).
The reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon, displacing the halide to form a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the dialkyl (4-nitrobenzyl)phosphonate.[1]
Michaelis-Becker Reaction
-
Electrophilic Precursor: 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide).
-
Phosphorus Precursor: Dialkyl phosphite (e.g., diethyl phosphite or dimethyl phosphite).
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the dialkyl phosphite, forming a potent nucleophile.
Pudovik Reaction
The Pudovik reaction is an alternative C-P bond-forming reaction that involves the addition of a dialkyl phosphite to a carbonyl group, typically catalyzed by a base.[3]
-
Carbonyl Precursor: 4-Nitrobenzaldehyde.
-
Phosphorus Precursor: Dialkyl phosphite (e.g., dimethyl phosphite or diethyl phosphite).
-
Catalyst: A base, such as triethylamine or diethylamine, is commonly used.[3][4]
This reaction yields an α-hydroxy phosphonate, which would require further modification (reduction of the hydroxyl group) to obtain the target (4-nitrobenzyl)phosphonate structure.
Quantitative Data Presentation
The selection of a synthetic route often depends on factors such as reaction yield, time, and conditions. The following table summarizes quantitative data for the synthesis of diethyl (4-nitrobenzyl)phosphonate, the common precursor to this compound.
| Reaction Type | Precursors | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Toluene | Reflux | - | - | [5] |
| Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Chlorobenzene | - | - | 75% | [6] |
| Michaelis-Arbuzov (Microwave) | 4-Nitrobenzyl bromide, Triethyl phosphite | Solvent-free | 80 | 15 min | 90% | [3] |
| Michaelis-Becker | 4-Nitrobenzyl halide, Diethyl phosphite | NaH / Solvent | - | - | - | [7] |
| Pudovik | 4-Nitrobenzaldehyde, Dimethyl phosphite | Diethylamine / Diethyl ether | 0 | 8 h | - | [4] |
Experimental Protocols
Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction
This protocol is a representative procedure for the conventional Michaelis-Arbuzov reaction.
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Toluene (anhydrous)
Procedure:
-
A solution of 4-nitrobenzyl bromide (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Triethyl phosphite (1.1 to 1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent and any excess triethyl phosphite are removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure diethyl (4-nitrobenzyl)phosphonate.
Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Becker Reaction (General Protocol)
This protocol outlines the general steps for a Michaelis-Becker reaction.
Materials:
-
Diethyl phosphite
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-Nitrobenzyl bromide
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in the anhydrous solvent in a three-necked flask under an inert atmosphere, a solution of diethyl phosphite (1 equivalent) in the same solvent is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for approximately 1 hour to ensure complete formation of the sodium diethyl phosphite salt.
-
A solution of 4-nitrobenzyl bromide (1 equivalent) in the anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC.
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Synthesis of this compound via Hydrolysis of the Diethyl Ester
This protocol describes the final step to obtain the target phosphonic acid.[8]
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Concentrated hydrochloric acid (HCl, 35-37%)
Procedure:
-
Diethyl (4-nitrobenzyl)phosphonate is suspended in concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to reflux and stirred vigorously for 1 to 12 hours.[8] The progress of the hydrolysis can be monitored by TLC or by the disappearance of the ester signals in 1H or 31P NMR spectroscopy of an aliquot.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess hydrochloric acid and water are removed by distillation under reduced pressure.[8]
-
To remove residual water, toluene can be added and co-distilled (azeotropic distillation).[8]
-
The resulting solid, this compound, is then dried in a desiccator over a drying agent like phosphorus pentoxide (P2O5).[8]
Mandatory Visualizations
Overall Synthesis Workflow
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. This compound | 1205-62-5 | Benchchem [benchchem.com]
- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
A Comprehensive Technical Guide to the Thermal Stability of (4-Nitro-benzyl)-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitro-benzyl)-phosphonic acid is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, combining a nitro-aromatic group with a phosphonic acid moiety, suggests potential applications where the properties of both functional groups are desirable. However, the presence of the nitro group, a well-known energetic functional group, raises significant concerns about the compound's thermal stability. A thorough understanding of its thermal decomposition behavior is crucial for safe handling, storage, and processing, particularly in drug development where thermal stress can be encountered during manufacturing and formulation.
This guide will cover the anticipated thermal decomposition pathways, detailed methodologies for performing essential thermal analyses, and a framework for presenting the resulting data.
Predicted Thermal Decomposition Profile
Based on the thermal behavior of related compounds, such as nitrobenzene and other nitrobenzyl derivatives, a multi-stage decomposition process is anticipated for this compound.[1][2] The initial and most energetic decomposition is likely to be driven by the nitrobenzyl moiety.
The thermal decomposition of nitroaromatic compounds can be complex and often proceeds via radical mechanisms.[3] For nitrobenzene, two primary decomposition pathways have been identified at high temperatures: one yielding a phenyl radical and nitrogen dioxide (NO₂), and another producing a phenoxy radical and nitric oxide (NO).[1] Studies on nitrobenzyl halides have shown that these compounds can decompose exothermally and violently, with the stability being influenced by the halogen and the position of the nitro group.[2] The para-substituted isomer, as in this compound, is generally more stable than the ortho or meta isomers.[2]
The phosphonic acid group is also expected to undergo thermal degradation, likely at higher temperatures, involving dehydration and the formation of pyrophosphonic or polyphosphonic acid species. The thermal degradation of poly(vinylphosphonic acid), for instance, shows a multi-step process with an initial mass loss beginning around 200°C.[4]
Therefore, the thermal decomposition of this compound is likely to be initiated by the energetic nitro group, potentially leading to a rapid and exothermic event. Subsequent or concurrent decomposition of the phosphonic acid moiety would contribute to the overall mass loss and residue formation.
Data Presentation
Quantitative data from thermal analysis experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.
| Thermal Analysis Parameter | Value | Units | Method |
| Melting Point | 222-228 | °C | DSC |
| Onset of Decomposition (Tonset) | Data not available | °C | TGA/DSC |
| Peak Decomposition Temperature (Tpeak) | Data not available | °C | TGA/DSC |
| Mass Loss at Tpeak | Data not available | % | TGA |
| Final Residue at 800 °C | Data not available | % | TGA |
| Enthalpy of Decomposition (ΔHd) | Data not available | J/g | DSC |
Note: The melting point is provided from available data, but it is crucial to experimentally determine if decomposition occurs at or near the melting temperature.
Experimental Protocols
To thoroughly characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (air) to assess the influence of oxygen on the decomposition process. A flow rate of 20-50 mL/min is recommended.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate. A heating rate of 10 °C/min is a common starting point. Slower heating rates (e.g., 2 or 5 °C/min) can provide better resolution of thermal events.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline is observed.
-
Determine the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step and the final residue at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, measure the enthalpy of fusion and decomposition, and identify any other thermal transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument, especially given the potential for energetic decomposition.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Temperature Program:
-
Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in TGA.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting point from the peak of the endothermic melting transition.
-
Identify and quantify the enthalpy of any exothermic decomposition events (ΔHd). A large and sharp exotherm is indicative of a rapid, potentially hazardous decomposition.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and a proposed decomposition pathway.
Caption: Experimental workflow for thermal stability assessment.
References
Solubility of (4-Nitro-benzyl)-phosphonic Acid: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (4-Nitro-benzyl)-phosphonic acid. As a critical parameter in drug development and chemical research, understanding a compound's solubility is fundamental for formulation, bioavailability, and reaction kinetics. This document outlines available solubility data, presents a detailed experimental protocol for its determination, and visualizes the standard workflow for such measurements.
Data Presentation: Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. Phosphonic acids, in general, are polar compounds, and their solubility is significantly influenced by the solvent's polarity, pH, and temperature. They are often recrystallized from polar solvents.
To provide a relevant benchmark, the following table summarizes the solubility of 4-Nitrobenzoic acid , a structurally analogous compound. It is crucial to note that while the nitrobenzyl moiety is the same, the phosphonic acid group (-PO₃H₂) is generally more polar and has different acidic properties than the carboxylic acid group (-COOH), which will result in different solubility profiles. This data should, therefore, be considered as an illustrative reference.
Table 1: Solubility of 4-Nitrobenzoic Acid in Common Solvents at Room Temperature
| Solvent | Solubility (mg/mL) | Classification |
| Methanol | 83.33 | Very Soluble |
| Acetone | 50.00 | Freely Soluble |
| Diethyl Ether | 22.22 | Soluble |
| Ethanol | 9.09 | Soluble |
| Chloroform | 6.67 | Sparingly Soluble |
| Water | 0.42 | Slightly Soluble |
| Benzene | Slightly Soluble | Slightly Soluble |
| Carbon Disulfide | Slightly Soluble | Slightly Soluble |
| Petroleum Ether | Insoluble | Insoluble |
Data derived from The Merck Index, where solubility was reported as "1 gram dissolves in X mL of solvent"[1]. Values are calculated and may serve as an approximation.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It involves equilibrating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach saturation.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant using a syringe filter chemically compatible with the solvent.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the analyte in the diluted sample.
-
Calculation: Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization: Experimental Workflow
The logical flow of the shake-flask solubility determination method is depicted below.
Caption: Workflow for the Shake-Flask Solubility Measurement.
References
A Technical Guide to Arylphosphonic Acids in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylphosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group [-P(O)(OH)₂] directly attached to an aromatic ring. Their robust chemical nature and unique ability to form strong, stable bonds with a wide variety of metal oxide surfaces have positioned them as indispensable building blocks in modern materials science.[1][2] Unlike their thiol and silane counterparts, which can suffer from oxidative or hydrolytic instability, phosphonate-based systems offer superior long-term stability, making them ideal for applications requiring durable surface functionalization.[3] This guide provides a comprehensive overview of the synthesis, surface-anchoring chemistry, and diverse applications of arylphosphonic acids, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Properties and Synthesis
The utility of arylphosphonic acids stems from the properties of the phosphonic acid headgroup. It is a diprotic acid with pKa values that depend on the aryl substituent, but typically range from 1.1–2.3 for the first deprotonation and 5.3–7.2 for the second.[1] This acidity facilitates strong interactions and covalent bond formation with surface hydroxyl groups present on metal oxides.
The synthesis of arylphosphonic acids typically involves the creation of a diethyl arylphosphonate intermediate, which is subsequently hydrolyzed to the final acid. The most common methods for forming the crucial P-C bond are the palladium-catalyzed Hirao reaction or the nickel-catalyzed Arbuzov reaction, which couple an aryl halide with a phosphite source.[2][4] The final deprotection step is often achieved through hydrolysis with concentrated hydrochloric acid or via McKenna's method using bromotrimethylsilane (TMSBr) followed by methanolysis.[1][5]
Surface Modification and Self-Assembled Monolayers (SAMs)
A primary application of arylphosphonic acids is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces.[6] These highly organized molecular layers allow for precise control over surface properties like wettability, corrosion resistance, and biocompatibility.[3] The phosphonic acid headgroup serves as a robust anchor to the substrate, while the outward-facing aryl group can be functionalized to impart specific chemical or physical properties.
Binding to Metal Oxide Surfaces
Arylphosphonic acids bind to metal oxide (M-O) surfaces through the deprotonation of the P-OH groups and subsequent coordination with surface metal atoms, forming stable M-O-P bonds.[7][8] The exact binding mode can vary depending on the substrate, surface hydroxyl group density, and preparation conditions, but generally falls into one of three categories:
-
Monodentate: One P-O-M bond is formed.
-
Bidentate: Two P-O-M bonds are formed, either by chelating a single metal atom or bridging two adjacent metal atoms.
-
Tridentate: Three P-O-M bonds are formed with the surface.
Tridentate and bidentate bridging modes are generally considered the most stable.[9][10]
Applications in Materials Science
The stability and versatility of arylphosphonic acids have led to their use in numerous advanced materials applications.
Corrosion Inhibition
Arylphosphonic acids are highly effective corrosion inhibitors for various metals, including steel, iron, and aluminum.[11][12] They adsorb onto the metal surface, forming a dense, protective molecular layer. This self-assembled film acts as a physical barrier, preventing corrosive agents like water and chloride ions from reaching the metal substrate.[13][14] The strong phosphonate-metal bond ensures the durability of this protective layer under harsh conditions.[15]
Metal-Organic Frameworks (MOFs)
In the field of porous materials, arylphosphonic acids are used as organic linkers to construct metal-organic frameworks (MOFs).[16] Metal phosphonate MOFs often exhibit superior thermal and chemical stability compared to their widely studied carboxylate-based analogues.[16][17] This enhanced robustness makes them suitable for applications in catalysis, gas sorption, and proton conduction under demanding conditions.[16][18]
Organic Electronics
Arylphosphonic acid SAMs are critical components in organic electronics. They serve as:
-
Dielectric Layers: In low-voltage organic thin-film transistors (TFTs), ultra-thin SAMs on aluminum oxide act as high-capacitance gate dielectrics.[19]
-
Work Function Modifiers: They can tune the work function of transparent conductive oxides like indium tin oxide (ITO), improving charge injection/extraction in organic light-emitting diodes (OLEDs) and organic solar cells.[20]
-
Anchoring Groups: They are used to tether dyes and photosensitizers to semiconductor surfaces (e.g., TiO₂, SnO₂) in dye-sensitized solar cells, ensuring efficient electron transfer.[1][21]
Biomedical Implants
Surface modification of titanium (Ti) and its alloys, commonly used in dental and orthopedic implants, is crucial for promoting osseointegration and preventing bacterial infection.[22][23] Arylphosphonic acids can be used to create stable, biocompatible SAMs on the native TiO₂ layer of these implants.[22] The aryl group can be further functionalized with bioactive molecules, such as peptides or growth factors, to actively enhance tissue integration and healing.[23]
Quantitative Data Summary
The performance of arylphosphonic acid monolayers is quantified through various surface analysis techniques. The tables below summarize key data from the literature.
Table 1: Properties of Self-Assembled Monolayers on Various Substrates
| Molecule | Substrate | Tilt Angle (°) | Water Contact Angle (°) | Key Finding | Reference |
|---|---|---|---|---|---|
| Octadecylphosphonic Acid (ODPA) | Si(100) | ~37 | - | Forms well-ordered monolayer. | [3][24] |
| 11-hydroxyundecylphosphonic acid (PUL) | Si(100) | ~45 | - | Hydroxyl-termination also allows for ordered SAMs. | [3][24] |
| Dodecylphosphonic Acid (HC12-PA) | AlOₓ | - | 110 | Forms a densely packed monolayer for TFTs. | [19] |
| 1H,1H,2H,2H-perfluorododecylphosphonic acid (FC12-PA) | AlOₓ | - | 121 | Fluorination increases hydrophobicity and shifts transistor threshold voltage. | [19] |
| Alkanephosphonic Acids (C8-C18) | Indium Tin Oxide (ITO) | Decreases with chain length | - | Longer chains result in more highly ordered SAMs. |[20][25] |
Table 2: Quantitative Surface Coverage on TiO₂ Nanoparticles
| Ligand Type | Adsorbate Example | Grafting Density (molecules/nm²) | Adsorption Constant (K_ads) [L/mol] | Reference |
|---|---|---|---|---|
| Phosphonic Acid | Phenylphosphonic acid | 3.1 | 1.8 x 10⁵ | [26][27] |
| Carboxylic Acid | Benzoic acid | 2.5 | 1.1 x 10⁴ | [26][27] |
| Catechol | 4-Methylcatechol | 3.2 | 2.5 x 10⁵ | [26][27] |
Data determined by thermogravimetric analysis under neutral pH conditions.
Experimental Protocols
General Protocol for Synthesis of Arylphosphonic Acid
This protocol outlines the synthesis of an arylphosphonic acid from its corresponding diethyl arylphosphonate ester via hydrolysis.[5][19]
-
Dissolution: Dissolve the diethyl arylphosphonate starting material in a suitable solvent (e.g., dichloromethane or chloroform).
-
TMSBr Addition: Add bromotrimethylsilane (TMSBr), typically 3 equivalents, to the solution under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Solvent Removal: Remove all volatile components under reduced pressure to yield a crude oil or solid.
-
Methanolysis: Add a mixture of methanol and water to the crude product.
-
Stirring: Stir the resulting mixture at room temperature overnight to complete the hydrolysis.
-
Isolation: The arylphosphonic acid product, often a white solid, can be isolated by filtration or recrystallization from a suitable solvent like acetonitrile.[5]
General Protocol for SAM Formation on an Oxide Surface
This protocol describes a typical solution-based deposition method for forming a phosphonic acid SAM.[3][19]
-
Substrate Cleaning: Thoroughly clean the oxide substrate (e.g., silicon wafer with native oxide, ITO, titanium) to remove organic contaminants. This is often achieved by sonication in a series of solvents (e.g., acetone, isopropanol) followed by treatment with oxygen plasma or a "piranha" solution to ensure a hydroxylated surface.
-
Solution Preparation: Prepare a dilute solution of the desired arylphosphonic acid (e.g., 1-2 mM) in a suitable solvent like 2-propanol, tetrahydrofuran (THF), or toluene.[9][19] The choice of solvent can be critical to prevent side reactions like surface dissociation.[9][10]
-
Immersion: Immerse the cleaned substrate into the phosphonic acid solution.
-
Incubation: Allow the self-assembly to proceed for a set time, typically ranging from 1 to 48 hours, at room temperature.[3][19]
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Drying & Annealing: Dry the substrate with a stream of inert gas (e.g., nitrogen). In some procedures, a subsequent heating or annealing step (e.g., 140°C for 48 hours) is performed to drive the condensation reaction and form covalent Si-O-P bonds, a method known as "tethering by aggregation and growth" (T-BAG).[3][6]
Conclusion
Arylphosphonic acids are a powerful and versatile class of molecules for the functionalization of materials. Their ability to form robust, highly organized self-assembled monolayers on a vast range of metal oxide surfaces provides a reliable platform for controlling surface chemistry at the molecular level. From enhancing the stability of metal-organic frameworks and preventing corrosion to enabling next-generation organic electronics and improving the biocompatibility of medical implants, the applications of arylphosphonic acids are extensive and continue to expand. The quantitative data and established protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique properties of these compounds in their own materials science and drug development endeavors.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. fkf.mpg.de [fkf.mpg.de]
- 20. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Information for (4-Nitro-benzyl)-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for (4-Nitro-benzyl)-phosphonic acid (CAS No. 1205-62-5). The information is intended for use by professionals in research and development settings.
Chemical Identification and Physical Properties
This compound is an organophosphorus compound containing a nitroaromatic moiety. Its properties are influenced by both the phosphonic acid group and the nitrobenzyl group.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | p-Nitrobenzylphosphonic acid, [(4-Nitrophenyl)methyl]phosphonic acid[1] |
| CAS Number | 1205-62-5[2] |
| Molecular Formula | C7H8NO5P[2] |
| Molecular Weight | 217.12 g/mol [2] |
| InChI Key | FZNXRFYRXBFQMX-UHFFFAOYSA-N[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical State | Solid[4] | |
| Melting Point | 222-228 °C[4] | |
| Boiling Point | No data available | Data for the related compound P-(4-Nitrophenyl)phosphonic acid is 457.2°C at 760 mmHg[1]. |
| Solubility | No specific data available | The phosphonic acid group generally increases water solubility[3]. |
| Vapor Pressure | No data available | |
| pKa | No specific data available | For aryl phosphonic acids, the first pKa generally ranges from 1.1 to 2.3 and the second from 5.3 to 7.2[5]. |
| Flash Point | Not applicable[4] | Data for the related compound P-(4-Nitrophenyl)phosphonic acid is 230.3°C[1]. |
Hazard Identification and Classification
This compound is classified as harmful if swallowed. Appropriate personal protective equipment should be used when handling this compound.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning[4] |
Table 4: Precautionary Statements
| Type | Code | Statement |
| Prevention | P264 | Wash hands thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |
| P330 | Rinse mouth.[2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Toxicological Information
Table 5: Summary of Toxicological Data
| Toxicological Endpoint | Result | Notes |
| Acute Oral Toxicity | Category 4, H302: Harmful if swallowed.[4][6] | No specific LD50 data available. |
| Acute Dermal Toxicity | No data available | |
| Acute Inhalation Toxicity | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | Studies on other nitrobenzyl derivatives have shown mutagenic potential in Salmonella typhimurium assays[7]. |
| Carcinogenicity | No data available | Some nitroaromatic compounds are known or suspected carcinogens[8]. |
| Reproductive Toxicity | No data available | |
| STOT-Single Exposure | No data available | |
| STOT-Repeated Exposure | No data available | |
| Aspiration Hazard | No data available |
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken.
Table 6: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[2] |
| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | In case of skin contact, wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
Handling, Storage, and Spill Procedures
Proper handling and storage are crucial to minimize risk.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[9]
-
Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.
Spill and Decontamination Procedures
In the event of a spill, follow these general procedures.
Experimental Protocols
Due to the lack of specific experimental data for this compound, standardized OECD guidelines should be followed for any toxicological testing.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test assesses potential short-term hazards from skin exposure.[10]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential for a substance to cause eye irritation or corrosion.[6]
Fish, Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the acute lethal toxicity of a substance to fish.[11]
References
- 1. echemi.com [echemi.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. This compound | 1205-62-5 | Benchchem [benchchem.com]
- 4. oecd.org [oecd.org]
- 5. d-nb.info [d-nb.info]
- 6. nucro-technics.com [nucro-technics.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
Molecular weight and formula of (4-Nitro-benzyl)-phosphonic acid
An In-depth Technical Guide to (4-Nitro-benzyl)-phosphonic acid
Introduction
This compound is an organophosphorus compound belonging to the broader class of arylphosphonic acids. These compounds are notable for the versatile properties of the phosphonic acid group (-PO₃H₂), which serves as a structural analog to the phosphate moiety found in many biological systems.[1] This characteristic has led to the development of phosphonic acid-based compounds with a wide range of bioactive properties, including their use as enzyme inhibitors.[1] In materials science, arylphosphonic acids are extensively utilized as linkers in the formation of metal-organic frameworks (MOFs) and for the functionalization of metal oxide surfaces due to their strong binding affinity.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below.
General Information
| Property | Value |
| Chemical Formula | C₇H₈NO₅P[2][3] |
| Molecular Weight | 217.12 g/mol [2][4][5] |
| IUPAC Name | (4-nitrophenyl)methylphosphonic acid[4] |
| CAS Number | 1205-62-5[2][5] |
| Synonyms | p-Nitrobenzylphosphonic acid, [(4-Nitrophenyl)methyl]phosphonic acid[5] |
Physical Data
| Property | Value |
| Physical Form | Solid[5] |
| Melting Point | 222-228 °C[5] |
Spectroscopic Data
| Technique | Characteristic Signals |
| ¹H NMR | Aromatic protons typically appear as a complex set of multiplets in the downfield region (δ 7.5-8.5 ppm).[1] |
| ³¹P NMR | A specific chemical shift characteristic of the phosphonic acid group, offering a wide chemical shift range that minimizes signal overlap.[1] |
| IR Spectroscopy | The P=O stretching vibration gives a strong, characteristic band between 1250 and 1150 cm⁻¹. The P-OH bonds result in broad absorption due to O-H stretching in the 3000-2500 cm⁻¹ region. The nitro group is identified by two strong stretching vibrations.[1] |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a phosphonate ester intermediate, diethyl (4-nitrobenzyl)phosphonate, via the Michaelis-Arbuzov reaction. The second step is the hydrolysis of this ester to the final phosphonic acid.
Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and involves the reaction of a trialkyl phosphite with an alkyl halide.[1][6]
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzyl bromide in anhydrous toluene under an inert atmosphere.
-
Add triethyl phosphite to the solution. The reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic benzylic carbon of the 4-nitrobenzyl bromide, forming a phosphonium salt intermediate.[1][6]
-
Heat the reaction mixture to reflux (typically between 120-160°C) for several hours.[7] The displaced bromide anion then reacts via an Sɴ2 reaction on one of the ethyl carbons of the phosphonium salt, displacing the oxygen atom to give the desired diethyl (4-nitrobenzyl)phosphonate and ethyl bromide.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl (4-nitrobenzyl)phosphonate.
Hydrolysis of Diethyl (4-nitrobenzyl)phosphonate
The conversion of the phosphonate ester to the phosphonic acid is most commonly achieved under strong acidic conditions.[1]
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Concentrated hydrochloric acid (35-37%)[8]
-
Toluene
Procedure:
-
In a round-bottom flask, add diethyl (4-nitrobenzyl)phosphonate to a sufficient volume of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1 to 12 hours.[8]
-
After the reaction is complete (monitored by TLC or NMR), cool the solution to room temperature.
-
Remove the excess hydrochloric acid and water by distillation under reduced pressure.
-
To remove the last traces of water, add toluene and perform an azeotropic distillation.[8]
-
The resulting solid is this compound, which can be further dried in a desiccator over P₂O₅ if necessary.[8]
Synthesis and Application Workflows
The following diagrams illustrate the synthesis workflow for this compound and the general applications of arylphosphonic acids.
Caption: Synthesis workflow for this compound.
Caption: General applications of arylphosphonic acids.
Applications in Research and Development
Arylphosphonic acids, including this compound, are valuable compounds in several areas of research.
-
Materials Science: The phosphonic acid group has a strong affinity for metal oxides, making these compounds ideal for modifying surfaces.[1] They are also widely used as organic linkers to connect metal ions, forming coordination polymers or Metal-Organic Frameworks (MOFs) which have applications in gas storage, catalysis, and luminescence.[1]
-
Drug Development: The phosphonic acid moiety is a structural analog of the phosphate group.[1] This allows phosphonic acid-containing molecules to act as mimics of naturally occurring phosphates, leading to their use in the development of enzyme inhibitors, antiretroviral drugs, and antibiotics.[1][9][10]
Safety Information
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of ingestion, medical attention should be sought immediately.[2]
References
- 1. This compound | 1205-62-5 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - this compound (C7H8NO5P) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C7H8NO5P | CID 5180708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzylphosphonic acid 97 1205-62-5 [sigmaaldrich.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Buy Diethyl 4-nitrobenzylphosphonate | 2609-49-6 [smolecule.com]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification of Metal Oxides Using (4-Nitro-benzyl)-phosphonic acid
For: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of metal oxide surfaces is a critical area of research in materials science, with wide-ranging applications in electronics, catalysis, sensing, and biomedical devices. Self-assembled monolayers (SAMs) of phosphonic acids are a robust and versatile platform for tailoring the surface properties of various metal oxides, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1][2][3] The phosphonic acid headgroup forms strong, hydrolytically stable bonds with metal oxide surfaces, offering superior stability compared to other common surface modifiers like thiols or silanes.
This document provides detailed application notes and protocols for the use of (4-Nitro-benzyl)-phosphonic acid for the surface modification of metal oxides. The nitro (-NO₂) functional group offers a unique handle for further chemical transformations, making it a valuable tool for creating complex surface architectures. For instance, the nitro group can be readily reduced to an amine group, which can then be used to immobilize biomolecules, nanoparticles, or other functional moieties. This makes this compound particularly relevant for applications in drug development, biosensing, and targeted drug delivery systems.
Synthesis of this compound
This compound can be synthesized via a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to the desired phosphonic acid.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Diethyl (4-nitrobenzyl)phosphonate Synthesis (Michaelis-Arbuzov Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture at 150-160 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl (4-nitrobenzyl)phosphonate as a pale yellow oil.
Step 2: this compound Synthesis (Hydrolysis)
-
To the purified diethyl (4-nitrobenzyl)phosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound as a white to off-white solid.
-
Dry the final product under vacuum.
Surface Modification of Metal Oxides
The following protocols describe the formation of a self-assembled monolayer (SAM) of this compound on a generic metal oxide substrate (e.g., TiO₂, Al₂O₃, ITO).
Experimental Workflow
References
- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application of (4-Nitro-benzyl)-phosphonic Acid in Organic Field-Effect Transistors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the application of (4-Nitro-benzyl)-phosphonic acid as a self-assembled monolayer (SAM) in organic field-effect transistors (OFETs). The following application notes and protocols are based on well-documented studies of closely related phosphonic acids used for dielectric surface modification in OFETs. The principles, experimental procedures, and expected outcomes are broadly applicable and provide a strong framework for investigating the potential of this compound in this context.
Introduction: The Role of Phosphonic Acid SAMs in OFETs
Organic field-effect transistors (OFETs) are a cornerstone of flexible and low-cost electronics. The performance of these devices is critically dependent on the quality of the interface between the organic semiconductor and the gate dielectric. Unwanted charge trapping states at this interface can severely limit charge carrier mobility and lead to high operating voltages and device instability.
Phosphonic acid-based self-assembled monolayers (SAMs) have emerged as a powerful tool to functionalize the surface of metal oxide dielectrics, such as aluminum oxide (AlOₓ) and silicon dioxide (SiO₂).[1][2] These molecules spontaneously form a highly ordered, dense monolayer on the dielectric surface, effectively passivating it. The phosphonic acid headgroup forms strong bonds with the metal oxide, while the tail group can be chemically modified to tune the surface energy and electronic properties of the interface. This modification leads to several key improvements in OFET performance, including lower operating voltages, reduced contact resistance, and significantly enhanced charge carrier mobility.[1]
The introduction of a nitro group, as in this compound, is expected to create a strong dipole moment at the dielectric surface. This can have a significant impact on the local electronic environment of the transistor channel, potentially leading to further enhancements in device performance, particularly for n-type organic semiconductors.
Application Notes
The primary application of this compound in OFETs is as a SAM to modify the gate dielectric surface. This surface modification is anticipated to:
-
Reduce Charge Trapping: The dense, ordered monolayer of the phosphonic acid passivates hydroxyl groups and other trap sites on the oxide surface, which would otherwise immobilize charge carriers and hinder transistor operation.
-
Tune Surface Energy: The benzyl group of the molecule will alter the surface energy of the dielectric, which can promote more ordered growth of the overlying organic semiconductor film. A well-ordered semiconductor morphology is crucial for efficient charge transport.
-
Induce a Favorable Interfacial Dipole: The electron-withdrawing nitro group will create a dipole moment at the SAM-semiconductor interface. This can lead to a shift in the threshold voltage of the transistor and can either facilitate or hinder charge injection and transport, depending on the type of semiconductor (p-type or n-type). For n-type semiconductors, an electron-withdrawing group is generally expected to be beneficial.
-
Enable Low-Voltage Operation: By improving the dielectric performance and reducing interfacial traps, phosphonic acid SAMs contribute to a higher capacitance and more efficient charge accumulation, allowing the transistor to be switched on and off at lower gate voltages.[1]
Quantitative Data Presentation: Representative Performance of Phosphonic Acid SAM-Modified OFETs
As specific data for this compound is unavailable, the following table summarizes the typical performance improvements observed in pentacene-based OFETs (a common p-type semiconductor) when a generic alkyl-phosphonic acid SAM is applied to an aluminum oxide (AlOₓ) dielectric, as reported in the literature. This data serves as a benchmark for the expected performance enhancements.
| Parameter | Without SAM (Bare AlOₓ) | With Alkyl-Phosphonic Acid SAM |
| Field-Effect Mobility (μ) | ~ 0.1 - 0.5 cm²/Vs | ~ 1.0 - 4.6 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | ~ 10⁴ - 10⁵ | > 10⁵ - 10⁷ |
| Threshold Voltage (V_th) | High and variable | Reduced and more uniform |
| Subthreshold Slope (SS) | > 100 mV/dec | < 100 mV/dec |
Data compiled from representative values in the literature, such as[1].
Experimental Protocols
This section provides a detailed protocol for the fabrication and characterization of a bottom-gate, top-contact OFET using a phosphonic acid SAM-modified dielectric.
Synthesis of this compound
While the application data is not available, the synthesis of this compound is well-established. A common route is the Michaelis-Arbuzov reaction, followed by hydrolysis.
-
Michaelis-Arbuzov Reaction: React 4-nitrobenzyl bromide with a trialkyl phosphite (e.g., triethyl phosphite) to form the diethyl (4-nitrobenzyl)phosphonate ester. This reaction is often carried out under solvent-free conditions and can be accelerated by microwave irradiation.
-
Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid.
OFET Fabrication Protocol
Materials and Reagents:
-
Substrate: p⁺⁺-doped silicon wafer with a thermally grown SiO₂ layer (300 nm) or a glass substrate.
-
Gate Electrode (for glass substrates): Aluminum (Al).
-
Dielectric: Aluminum oxide (AlOₓ) or native SiO₂.
-
SAM solution: 1 mM solution of this compound in 2-propanol or tetrahydrofuran (THF).
-
Organic Semiconductor: e.g., Pentacene, C₆₀, or other desired p-type or n-type material.
-
Source/Drain Electrodes: Gold (Au).
-
Solvents: Acetone, 2-propanol (IPA), deionized water.
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrate sequentially in deionized water, acetone, and 2-propanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Treat the substrate with UV-ozone for 15 minutes to remove any remaining organic residues and to create a hydrophilic surface with hydroxyl groups for SAM formation.
-
-
Gate and Dielectric Deposition (for glass substrates):
-
Deposit a 30 nm thick aluminum (Al) gate electrode onto the cleaned glass substrate by thermal evaporation through a shadow mask.
-
Form a thin (~4-5 nm) layer of aluminum oxide (AlOₓ) on the Al gate by exposing it to an oxygen plasma.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned substrate with the oxide surface (either SiO₂ or AlOₓ) into the 1 mM solution of this compound for 12-24 hours at room temperature.
-
After immersion, rinse the substrate thoroughly with the pure solvent (2-propanol or THF) to remove any physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen.
-
(Optional but recommended) Anneal the substrate at 100-120 °C for 10-20 minutes to promote the formation of a dense and well-ordered monolayer.
-
-
Organic Semiconductor Deposition:
-
Deposit a 30-50 nm thick film of the organic semiconductor (e.g., pentacene) onto the SAM-modified dielectric surface via thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The substrate should be held at an elevated temperature (e.g., 60-70 °C for pentacene) to promote crystalline film growth. The deposition rate should be slow, typically 0.1-0.2 Å/s.
-
-
Source and Drain Electrode Deposition:
-
Deposit 50 nm thick gold (Au) source and drain electrodes on top of the organic semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask geometry. A typical channel length is 50-100 µm, and the width is 1-2 mm.
-
Device Characterization
-
The electrical characteristics of the fabricated OFETs should be measured in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture.
-
Use a semiconductor parameter analyzer to measure the output characteristics (I_ds vs. V_ds at different V_gs) and transfer characteristics (I_ds vs. V_gs at a constant V_ds).
-
From these characteristics, extract the key performance metrics: field-effect mobility (in the saturation regime), on/off current ratio, threshold voltage, and subthreshold slope.
Mandatory Visualizations
Figure 1: Experimental workflow for the fabrication of an OFET with a this compound SAM-modified dielectric.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
(4-Nitro-benzyl)-phosphonic acid: A Versatile Linker for Functional Metal-Organic Frameworks
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (4-nitro-benzyl)-phosphonic acid as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs). The presence of both a phosphonic acid group for robust metal coordination and a nitro group for potential post-synthetic modification or tailored applications makes this linker a promising candidate for creating novel MOFs with applications in catalysis, drug delivery, and sensing.
This compound is an arylphosphonic acid that can be utilized as a linker to connect metal ions, forming a class of coordination polymers known as metal phosphonates or Metal-Organic Frameworks (MOFs).[1] The phosphonic acid group (-PO₃H₂) is a key feature, offering a structural analogy to the phosphate moiety, which allows for applications in biology and medicine to mimic naturally occurring phosphates.[1] In materials science, these phosphonic acid linkers are crucial for constructing MOFs that have been explored for various applications, including gas storage, catalysis, and luminescence.[1]
Synthesis of this compound Linker
A common and effective method for synthesizing this compound is through the Michaelis-Arbuzov reaction, followed by hydrolysis.[1]
Experimental Protocol: Michaelis-Arbuzov Reaction & Hydrolysis
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Concentrated hydrochloric acid (HCl)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate.
-
In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.1 equivalents) to the solution.
-
The electron-withdrawing nitro group on the benzene ring enhances the reactivity of the 4-nitrobenzyl halide towards nucleophilic attack.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated solution of NaHCO₃ and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl (4-nitrobenzyl)phosphonate.
-
-
Step 2: Hydrolysis to this compound.
-
Add concentrated HCl to the crude diethyl (4-nitrobenzyl)phosphonate.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The final product, this compound, can be further purified by recrystallization.
-
Synthesis of a Hypothetical Nitro-Functionalized Phosphonate MOF (NPMOF-1)
The following is a general solvothermal protocol for the synthesis of a hypothetical MOF, termed NPMOF-1, using this compound as the organic linker and Zirconium(IV) chloride as the metal source. The synthesis of metal phosphonates is often a process of trial and error, requiring the investigation of many synthesis parameters.[2]
Experimental Protocol: Solvothermal Synthesis of NPMOF-1
Materials:
-
This compound
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve this compound (0.5 mmol) in DMF (10 mL).
-
In a separate vial, dissolve ZrCl₄ (0.5 mmol) in a mixture of DMF (5 mL) and deionized water (1 mL).
-
Combine the two solutions in the Teflon liner of a stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum at 80 °C overnight.
Characterization and Hypothetical Properties of NPMOF-1
The synthesized NPMOF-1 would be characterized using various analytical techniques to determine its structure, porosity, and thermal stability.
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the phosphonate and nitro functional groups within the framework.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution.
Hypothetical Quantitative Data for NPMOF-1:
The following table summarizes the expected properties of NPMOF-1 based on data from similar phosphonate and nitro-functionalized MOFs. These values are for illustrative purposes and would need to be confirmed by experimental analysis.
| Property | Hypothetical Value |
| BET Surface Area | 400 - 800 m²/g |
| Pore Volume | 0.3 - 0.6 cm³/g |
| Pore Diameter | 10 - 20 Å |
| Thermal Decomposition | > 400 °C in air |
Potential Applications
MOFs constructed with the this compound linker hold promise for several applications due to the unique combination of the robust phosphonate linker and the functional nitro group.
Catalysis
The nitro group can act as an electron-withdrawing group, potentially enhancing the Lewis acidity of the metal centers in the MOF, which is beneficial for certain catalytic reactions. Furthermore, the nitro group can be reduced to an amino group, allowing for post-synthetic modification to introduce other catalytic functionalities.
Logical Workflow for Catalytic Application
Caption: Workflow for the synthesis of NPMOF-1 and its application in catalysis.
Drug Delivery
The porous structure of NPMOF-1 could be utilized for the encapsulation and controlled release of therapeutic agents. The nitro groups on the linker could also serve as handles for attaching targeting ligands or for creating stimuli-responsive release systems (e.g., reduction of the nitro group in a hypoxic tumor environment).
Signaling Pathway for Hypoxia-Triggered Drug Release
Caption: Proposed mechanism for hypoxia-triggered drug release from NPMOF-1.
Sensing
The nitroaromatic moiety of the linker could be exploited for the fluorescent sensing of specific analytes through quenching or enhancement mechanisms. Post-synthetic modification of the nitro group to an amino group could also enable the grafting of specific recognition units for targeted sensing applications.
Experimental Workflow for Fluorescent Sensing
Caption: General workflow for a fluorescence-based sensing application of NPMOF-1.
References
Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate
Abstract
These application notes provide detailed protocols for the synthesis of diethyl (4-nitrobenzyl)phosphonate, a valuable intermediate in organophosphorus chemistry. The primary method detailed is the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus bonds.[1][2] Protocols for both conventional thermal synthesis and a more rapid, microwave-assisted approach are presented for researchers, scientists, and drug development professionals. This document includes comprehensive experimental procedures, a summary of quantitative data, and characterization details to ensure reproducibility and product verification.
Introduction
Diethyl (4-nitrobenzyl)phosphonate is an important organophosphorus compound frequently utilized as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of alkenes.[3] The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction.[2][4] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, a 4-nitrobenzyl halide.[3][5] The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester.[2][4] The electron-withdrawing nitro group on the benzene ring activates the benzylic carbon, making 4-nitrobenzyl halides particularly effective substrates for this transformation.[6]
This document outlines two reliable methods for its preparation: a classical thermal approach and a modern, energy-efficient microwave-assisted synthesis which significantly reduces reaction time.[6]
Reaction Scheme
The general reaction for the synthesis of diethyl (4-nitrobenzyl)phosphonate from a 4-nitrobenzyl halide (X = Cl, Br) and triethyl phosphite is depicted below:
-
Reactants : 4-Nitrobenzyl Halide and Triethyl Phosphite
-
Product : Diethyl (4-nitrobenzyl)phosphonate
-
Byproduct : Ethyl Halide
Experimental Protocols
Protocol 1: Conventional Thermal Synthesis
This protocol describes the synthesis using conventional heating, which is a well-established and highly effective method.[6]
Materials:
-
4-nitrobenzyl bromide (or 4-nitrobenzyl chloride)
-
Triethyl phosphite (98%)
-
Anhydrous Toluene (optional, for high-boiling point reactions)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, thermometer)
-
Vacuum distillation apparatus
Procedure:
-
Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charge the flask with 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.5 eq). The reaction is typically performed neat (without solvent).[6]
-
Heat the reaction mixture with stirring to 150°C (for bromide) or 160°C (for chloride).[6]
-
Maintain the temperature and continue stirring for 4-6 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature.
-
Remove the volatile byproduct (ethyl bromide/chloride) and excess triethyl phosphite by distillation under reduced pressure.[7]
-
The crude product, a light yellow to brown liquid, can be purified further by vacuum distillation or flash column chromatography if necessary for high-purity applications.[8][9]
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to dramatically accelerate the reaction, offering a green chemistry approach with significantly reduced reaction times and improved yields.[6]
Materials:
-
4-nitrobenzyl bromide
-
Triethyl phosphite (98%)
-
Microwave-safe reaction vessel with a stir bar
-
Scientific microwave reactor
Procedure:
-
Place 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Irradiate the mixture at 80°C using 300 watts of microwave power for 15 minutes.[6]
-
After the irradiation period, allow the vessel to cool to room temperature.
-
Open the vessel in a fume hood and transfer the contents.
-
Purify the product by removing the volatile components under reduced pressure, similar to the conventional method. The resulting product typically has high purity.[6]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis and characterization of diethyl (4-nitrobenzyl)phosphonate.
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional (Bromide) | Conventional (Chloride) | Microwave-Assisted (Bromide) | Reference |
|---|---|---|---|---|
| Starting Halide | 4-nitrobenzyl bromide | 4-nitrobenzyl chloride | 4-nitrobenzyl bromide | [6] |
| Temperature | 150°C | 160°C | 80°C | [6] |
| Reaction Time | 4 hours | 6 hours | 15 minutes | [6] |
| Solvent | Neat | Neat | Neat | [6] |
| Yield | ~85% | ~78% | ~90% |[6] |
Table 2: Characterization Data for Diethyl (4-nitrobenzyl)phosphonate
| Property | Value | Reference |
|---|---|---|
| Appearance | Light yellow to brown clear liquid | [8][10] |
| Molecular Formula | C₁₁H₁₆NO₅P | [10] |
| CAS Number | 2609-49-6 | [8] |
| Refractive Index | 1.5220 to 1.5260 (at 20°C) | [10] |
| ¹H NMR (CDCl₃) | δ 2.14-2.18 (m, 6H), 3.09 (d, J = 2.3 Hz, 2H), 4.25-4.32 (m, 4H), 7.57-7.60 (m, 2H), 8.21-8.24 (m, 2H) | [11] |
| ¹³C NMR (CDCl₃) | δ 16.57 (d), 34.02 (d), 62.20 (d), 114.99 (d), 124.44 (d), 131.09 (d), 159.55 (d) | [11] |
| ³¹P NMR (CDCl₃) | δ 26.32 |[11] |
Synthesis Workflow and Mechanism
The Michaelis-Arbuzov reaction proceeds through a well-defined two-step mechanism.[2][6] The workflow begins with the combination of reactants, followed by the reaction step which leads to the formation of a key intermediate and subsequently the final product.
Caption: Michaelis-Arbuzov reaction workflow for phosphonate synthesis.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy Diethyl 4-nitrobenzylphosphonate | 2609-49-6 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl (4-Nitrobenzyl)phosphonate 2609-49-6 | TCI AMERICA [tcichemicals.com]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethyl (4-nitrobenzyl)phosphonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: Hydrolysis of Diethyl (4-nitrobenzyl)phosphonate to (4-nitrobenzyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrobenzyl)phosphonic acid is an important intermediate in the synthesis of various biologically active compounds and functionalized materials. Its synthesis is commonly achieved through the hydrolysis of its corresponding diethyl ester, diethyl (4-nitrobenzyl)phosphonate. This document provides detailed application notes and a comprehensive protocol for this hydrolysis reaction, focusing on the widely used acidic hydrolysis method with hydrochloric acid. The information is compiled to assist researchers in the efficient and successful synthesis of this key phosphonic acid.
Physicochemical and Spectroscopic Data
For successful synthesis and characterization, it is crucial to be familiar with the properties of both the starting material and the final product. The following tables summarize key quantitative data.
Table 1: Properties of Diethyl (4-nitrobenzyl)phosphonate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆NO₅P | [1][2] |
| Molecular Weight | 273.22 g/mol | [1] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Purity | >97.0% (GC) | [1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 4.05 (quint, J=7.2 Hz, 4H), 3.21 (d, J=22.0 Hz, 2H), 1.27 (t, J=7.2 Hz, 6H) | N/A |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 147.2, 140.7 (d, J=9.1 Hz), 130.4 (d, J=6.1 Hz), 123.7 (d, J=3.0 Hz), 62.8 (d, J=7.1 Hz), 34.0 (d, J=138.4 Hz), 16.4 (d, J=6.1 Hz) | N/A |
| ³¹P NMR (CDCl₃, 162 MHz) δ (ppm) | 23.9 | N/A |
Table 2: Properties of (4-nitrobenzyl)phosphonic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₈NO₅P | [2][3] |
| Molecular Weight | 217.12 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 222-228 °C | [2] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.16 (d, J=8.4 Hz, 2H), 7.58 (d, J=8.4 Hz, 2H), 3.19 (d, J=21.2 Hz, 2H) | N/A |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 146.4, 142.1 (d, J=8.1 Hz), 130.7 (d, J=6.1 Hz), 123.3 (d, J=3.0 Hz), 34.5 (d, J=132.3 Hz) | N/A |
| ³¹P NMR (DMSO-d₆, 162 MHz) δ (ppm) | 21.5 | N/A |
Experimental Protocol: Acidic Hydrolysis
This protocol details the hydrolysis of diethyl (4-nitrobenzyl)phosphonate using concentrated hydrochloric acid. The presence of the electron-withdrawing nitro group on the benzyl ring facilitates this reaction, generally leading to shorter reaction times compared to unsubstituted or electron-donating group-substituted analogues.[3]
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Toluene
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
pH paper or meter
-
Desiccator with a drying agent (e.g., P₂O₅ or anhydrous CaCl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diethyl (4-nitrobenzyl)phosphonate. For every 1 gram of the phosphonate ester, add approximately 5-10 mL of concentrated hydrochloric acid.
-
Hydrolysis: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically complete within 2-6 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[3]
-
Work-up - Removal of Acid: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.
-
Work-up - Azeotropic Distillation: To ensure the complete removal of water, add toluene to the residue and evaporate the mixture again under reduced pressure. This azeotropic distillation should be repeated 2-3 times.[6]
-
Isolation and Purification: The resulting crude (4-nitrobenzyl)phosphonic acid, which may be a viscous oil or a semi-solid, can be purified by crystallization.
-
Attempt to induce crystallization by adding a small amount of a suitable solvent and scratching the flask with a glass rod.
-
If the product remains oily, dissolve it in a minimal amount of hot water or an alcohol (e.g., ethanol or isopropanol).[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Alternatively, precipitation can be attempted by dissolving the crude product in a minimal amount of a polar solvent (like acetone or ethanol) and slowly adding a non-polar solvent (like hexane or diethyl ether) until turbidity is observed, then allowing it to stand.
-
-
Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified (4-nitrobenzyl)phosphonic acid under high vacuum or in a desiccator over a suitable drying agent to a constant weight.
Expected Yield: While a specific yield for this reaction is not widely reported, yields for the acidic hydrolysis of analogous arylphosphonates typically range from 71-93%.[5]
Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis of diethyl (4-nitrobenzyl)phosphonate.
Signaling Pathways and Biological Relevance
Phosphonic acids are structural analogues of phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates.[7] The (4-nitrobenzyl)phosphonic acid moiety can be incorporated into more complex molecules to target specific biological pathways. For instance, phosphonate-containing molecules have been designed as transition-state analogue inhibitors for a variety of enzymes, including proteases and phosphatases. The nitro group can also serve as a handle for further chemical modifications or as a reporter group in biological assays.
The diagram below illustrates the general concept of a phosphonic acid acting as a transition-state analogue inhibitor.
Conclusion
The acidic hydrolysis of diethyl (4-nitrobenzyl)phosphonate is a robust and effective method for the synthesis of (4-nitrobenzyl)phosphonic acid. The provided protocol, based on established procedures for analogous compounds, offers a reliable starting point for researchers. Careful control of the reaction time and a thorough work-up and purification procedure are key to obtaining a high-purity product. The resulting phosphonic acid is a versatile building block for the development of novel therapeutic agents and functional materials.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Green Synthesis Strategies for (4-Nitrobenzyl)phosphonic Acid Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of precursors to (4-nitrobenzyl)phosphonic acid, a valuable intermediate in pharmaceutical research. The focus is on environmentally benign methodologies that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of sustainable catalytic systems.
Application Notes
(4-Nitrobenzyl)phosphonic acid and its ester precursors are important building blocks in medicinal chemistry. Traditional synthesis routes, such as the classical Michaelis-Arbuzov reaction, often involve high temperatures, long reaction times, and the use of volatile organic solvents, contributing to environmental concerns. Green chemistry principles offer a pathway to mitigate these issues through innovative synthetic approaches.
Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields.[1] The selective heating of polar molecules under microwave irradiation can lead to enhanced reaction rates and cleaner product profiles.[1]
Solvent-free, or neat, reactions represent a highly sustainable approach by eliminating the need for organic solvents, which are major contributors to chemical waste.[2] This method simplifies product purification and can increase reaction rates due to higher reactant concentrations.[2]
Catalytic systems utilizing benign media, such as polyethylene glycol (PEG), offer a greener alternative to traditional solvents. A combination of PEG-400 and potassium iodide (KI) has been shown to be an effective catalytic system for the synthesis of benzyl phosphonates at room temperature, avoiding the need for toxic solvents and harsh reagents.[1]
Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions through acoustic cavitation, leading to shorter reaction times and improved yields, particularly in multiphase systems. While a specific protocol for the target precursor is not detailed in the reviewed literature, the general applicability of ultrasound for similar phosphonate syntheses is well-established.
The final step in producing (4-nitrobenzyl)phosphonic acid involves the hydrolysis of its phosphonate ester precursor. A common and effective method is the use of concentrated hydrochloric acid, which, while requiring careful handling, is a well-established procedure.[2]
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data for various green synthesis methods for diethyl (4-nitrobenzyl)phosphonate, a key precursor.
| Synthesis Method | Reactants | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Microwave-Assisted Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | 300 W Microwave | None | 15 min | 80 | 90 | [1] |
| Solvent-Free Michaelis-Arbuzov | 4-Nitrobenzyl chloride, Triethyl phosphite | - | None | 20 min | 90 | 88 | [1] |
| PEG/KI Catalyzed Synthesis | 4-Nitrobenzyl halide, Diethyl phosphite | KI, K₂CO₃, PEG-400 | PEG-400 | 6 h | RT | Good to Excellent | [1] |
| Conventional Michaelis-Arbuzov | 4-Nitrobenzyl halides, Triethyl phosphite | Thermal | None | > 1 h | 120-160 | ~65 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Michaelis-Arbuzov Synthesis of Diethyl (4-Nitrobenzyl)phosphonate
This protocol describes the rapid and efficient synthesis of diethyl (4-nitrobenzyl)phosphonate using microwave irradiation under solvent-free conditions.
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a microwave-safe round-bottom flask equipped with a magnetic stirrer, combine 4-nitrobenzyl bromide (1 mmol) and triethyl phosphite (1.2 mmol).
-
Place the flask in the microwave reactor.
-
Irradiate the reaction mixture at 300 W, maintaining a temperature of 80°C for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl (4-nitrobenzyl)phosphonate.
Protocol 2: PEG/KI Catalyzed Green Synthesis of Diethyl (4-Nitrobenzyl)phosphonate
This protocol details a sustainable method for the synthesis of diethyl (4-nitrobenzyl)phosphonate using a recyclable polyethylene glycol and potassium iodide catalytic system at room temperature.[1]
Materials:
-
4-Nitrobenzyl bromide (or chloride)
-
Diethyl phosphite
-
Potassium iodide (KI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Polyethylene glycol 400 (PEG-400)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-nitrobenzyl bromide (1 mmol), diethyl phosphite (1 mmol), anhydrous potassium carbonate (2 mmol), potassium iodide (0.3 mmol), and PEG-400 (0.5 g).[1]
-
Stir the reaction mixture vigorously at room temperature for 6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with diethyl ether (2 x 10 mL).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography (petroleum ether/ethyl acetate) to obtain pure diethyl (4-nitrobenzyl)phosphonate.[1]
Protocol 3: Hydrolysis of Diethyl (4-Nitrobenzyl)phosphonate to (4-Nitrobenzyl)phosphonic Acid
This protocol describes the final step to produce (4-nitrobenzyl)phosphonic acid via acid-catalyzed hydrolysis of the corresponding diethyl ester.
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Concentrated hydrochloric acid (35-37%)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve diethyl (4-nitrobenzyl)phosphonate (1 mmol) in concentrated hydrochloric acid (10 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water by distillation under reduced pressure.
-
Add toluene to the residue and perform an azeotropic distillation to remove the final traces of water.
-
The resulting solid is (4-nitrobenzyl)phosphonic acid, which can be further purified by recrystallization if necessary.
Visualizations
Caption: Workflow for green synthesis of (4-nitrobenzyl)phosphonic acid.
Caption: Michaelis-Arbuzov reaction pathway for precursor synthesis.
Caption: PEG/KI catalyzed synthesis pathway.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Phosphonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of phosphonates using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and greener reaction conditions, which are critical for efficient drug discovery and development pipelines.
Introduction to Microwave-Assisted Phosphonate Synthesis
Phosphonates are a vital class of organophosphorus compounds with a wide range of applications in medicinal chemistry, acting as enzyme inhibitors, antiviral agents, and prodrugs.[1] Traditional methods for their synthesis often require prolonged reaction times at high temperatures. Microwave irradiation provides a powerful alternative by enabling rapid and uniform heating of the reaction mixture, leading to significant rate enhancements.[2][3] This selective heating mechanism can also lead to cleaner reactions with fewer byproducts, simplifying purification and increasing overall efficiency.[4] This document outlines optimized microwave-assisted protocols for three fundamental phosphonate synthesis reactions: the Hirao reaction, the Pudovik reaction, and the Michaelis-Arbuzov reaction.
Microwave-Assisted Hirao Reaction for Aryl Phosphonates
The Hirao reaction is a palladium-catalyzed cross-coupling reaction for the formation of a P-C bond, typically between an aryl halide and a dialkyl phosphite.[5][6] The microwave-assisted protocol presented here is a "green" variation that utilizes palladium acetate without the need for conventional phosphine ligands, reducing cost and environmental impact.[7][8]
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Reaction Time | Minutes to hours | Several hours |
| Temperature | 120-200 °C | Typically high |
| Yield | High conversions, excellent yields | Often lower yields |
| Conditions | Solvent-free or minimal solvent | Often requires high-boiling solvents |
| Catalyst System | Simplified (e.g., Pd(OAc)2) | Often requires sensitive/costly ligands |
Note: Specific quantitative comparisons can vary significantly based on substrates and exact conditions. Microwave methods consistently show dramatic time reduction and yield improvement.[2][9]
Experimental Protocol: Synthesis of Diethyl Phenylphosphonate
This protocol is adapted from a ligand-free, microwave-assisted Hirao reaction.[8][10]
Materials:
-
Bromobenzene
-
Diethyl phosphite (DEP)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add bromobenzene (1.0 mmol).
-
Add diethyl phosphite (1.2 mmol).
-
Add triethylamine (1.5 mmol).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%). Note: An excess of the >P(O)H reagent is used to serve as the P-ligand.[2][5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes with stirring. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, allow the vial to cool to room temperature.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure diethyl phenylphosphonate.
Experimental Workflow
Caption: Workflow for the microwave-assisted Hirao reaction.
Microwave-Assisted Pudovik Reaction for α-Aminophosphonates
The Pudovik reaction involves the addition of a >P(O)H species across the C=N double bond of an imine to synthesize α-aminophosphonates.[11] The microwave-assisted, solvent-free version of this reaction is highly efficient.[6]
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Reactants | N-benzylidene(butyl)amine, Dimethyl phosphite | N-benzylidene(butyl)amine, Dimethyl phosphite |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 30 min | 30 min |
| Conversion | ~95% | 79%[11] |
| Conditions | Solvent-free | Solvent-free |
Experimental Protocol: Synthesis of Dimethyl ((butylamino)(phenyl)methyl)phosphonate
This protocol is based on the microwave-assisted, solvent-free addition of dimethyl phosphite to N-benzylidene(butyl)amine.[11]
Materials:
-
N-benzylidene(butyl)amine
-
Dimethyl phosphite (DMP)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add N-benzylidene(butyl)amine (1.0 mmol).
-
Add dimethyl phosphite (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 30 minutes with stirring.
-
After completion, allow the vial to cool to room temperature.
-
The resulting crude product can be purified by crystallization or column chromatography to yield pure dimethyl ((butylamino)(phenyl)methyl)phosphonate.
Experimental Workflow
Caption: Workflow for the microwave-assisted Pudovik reaction.
Microwave-Assisted Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, involving the reaction of a trialkyl phosphite with an alkyl halide.[12][13][14] Microwave assistance provides a novel, efficient, and environmentally friendly approach to this classic reaction, often under solventless conditions.[1][15]
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Reaction Time | 30-190 min | Several hours to days |
| Temperature | 150-190 °C | High temperatures, often reflux |
| Yield | High yields (e.g., 78%) | Variable, often lower |
| Conditions | Solventless | Often requires solvent |
| Stoichiometry | 1:1.2 reactant ratio | Often requires large excess of one reactant |
Note: The microwave-assisted approach is particularly advantageous for producing key intermediates for acyclic nucleoside phosphonates.[1]
Experimental Protocol: Synthesis of Diisopropyl Bromomethylphosphonate
This protocol is adapted from the supplementary information of a study on the green synthesis of haloalkylphosphonates.[16]
Materials:
-
Triisopropyl phosphite
-
Dibromomethane
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add triisopropyl phosphite (4.0 mL, 16.0 mmol).
-
Add dibromomethane (1.4 mL, 19.2 mmol).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes (max. power 300W) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Combine the reaction mixture with others if running in parallel and evaporate to dryness (65 °C, 2 mbar).
-
The pure diisopropyl bromomethylphosphonate is isolated by vacuum distillation (93-95 °C / 0.26 mbar) to yield a colorless oil.
Experimental Workflow
Caption: Workflow for the microwave-assisted Michaelis-Arbuzov reaction.
References
- 1. Efficient and ‘green’ microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent [mdpi.com]
- 5. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
- 9. sciforum.net [sciforum.net]
- 10. sciforum.net [sciforum.net]
- 11. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 12. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Arbuzov Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
Application Note: Silylation of (4-Nitro-benzyl)-phosphonic Acid for GC-MS Analysis
Abstract
This application note details a robust and reproducible method for the derivatization of (4-Nitro-benzyl)-phosphonic acid to a volatile trimethylsilyl (TMS) ester for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of phosphonic acids necessitate derivatization to improve their chromatographic behavior. Silylation, a common derivatization technique, replaces the active hydrogens on the phosphonic acid group with non-polar trimethylsilyl groups, thereby increasing volatility and thermal stability.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the trace analysis of this compound in various matrices.
Introduction
This compound and its analogues are of significant interest in various fields, including as intermediates in organic synthesis and as potential bioactive molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of highly polar compounds such as phosphonic acids by GC-MS is challenging due to their low volatility and tendency to interact with the chromatographic system, leading to poor peak shape and low sensitivity.[4]
Chemical derivatization is a crucial step to overcome these limitations. Silylation is a widely employed technique for the derivatization of polar analytes, converting them into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2] This is achieved by reacting the analyte with a silylating agent, which introduces a silyl group, typically trimethylsilyl (TMS), onto the polar functional groups.[1]
This application note provides a detailed protocol for the silylation of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The resulting TMS derivative exhibits excellent chromatographic properties, allowing for sensitive and accurate quantification by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 10% trimethylchlorosilane (BSTFA + 10% TMCS)[5][6]
-
Pyridine (anhydrous, ≥99.8%)[5]
-
Hexane (GC grade)
-
2 mL screw-cap GC autosampler vials with septa[5]
-
Heating block or oven
-
Vortex mixer
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or pyridine depending on solubility).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to cover the desired concentration range for calibration.
Silylation Protocol
-
Pipette an aliquot of the working standard solution (or sample extract) into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Add 50 µL of anhydrous pyridine to the dried residue.[5]
-
Cap the vial tightly and vortex briefly to ensure complete dissolution of the residue.
-
Heat the vial at 90°C for 150 minutes in a heating block or oven to ensure complete derivatization.[5][6]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value | Reference |
| GC System | Agilent 6890 Series GC or equivalent | [5] |
| Column | TraceGOLD TG-5SilMS or similar | [7] |
| Injector Temperature | 225°C | [5] |
| Injection Mode | Splitless | [7] |
| Oven Program | Initial: 75°C, hold 2 min | [5] |
| Ramp: 20°C/min to 280°C | [5] | |
| Hold: 20 min at 280°C | [5] | |
| Carrier Gas | Helium, constant flow at 1.5 mL/min | [7] |
| MS System | Agilent 5973N or equivalent | [5] |
| Ionization Mode | Electron Impact (EI), 70 eV | [5] |
| Transfer Line Temp. | 300°C | [5] |
| Ion Source Temp. | 230°C | [5] |
| Quadrupole Temp. | 150°C | [5] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | [5][8] |
Data Presentation
Quantitative analysis should be performed by constructing a calibration curve from the peak areas of the derivatized this compound standards versus their concentrations. The following table summarizes typical performance data for the analysis of silylated phosphonic acids.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 - 10 ng/mL (SIM) | [9] |
| 100 ng/mL (Full Scan) | [9] | |
| 30 - 60 pg (on-column, SIM) | [10] | |
| Limit of Quantification (LOQ) | 0.3 - 4.2 µg/L | [8] |
| Linearity (R²) | > 0.999 | [3] |
| Precision (RSD) | < 7.2% | [8] |
| Accuracy (Relative Error) | < 2.0% | [8] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the silylation of this compound and subsequent GC-MS analysis.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. brjac.com.br [brjac.com.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes: Functionalization of Surfaces using p-Nitrobenzylphosphonic Acid
Introduction
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. Phosphonic acids are particularly effective for modifying metal oxide surfaces—such as titanium dioxide (TiO₂), indium tin oxide (ITO), and silicon dioxide (SiO₂)—due to their ability to form robust, covalently-bound monolayers.[1][2][3] p-Nitrobenzylphosphonic acid (p-NBPA) serves as a versatile precursor molecule for creating highly reactive surfaces. The process involves a two-step strategy: first, the formation of a dense p-NBPA monolayer, and second, the chemical reduction of the terminal nitro group (-NO₂) to a primary amine (-NH₂). This resultant amine-terminated surface is a powerful platform for the covalent immobilization of a wide array of molecules, including proteins, enzymes, DNA, and nanoparticles, making it highly valuable for applications in biosensors, drug delivery systems, and organic electronics.[4][5][6]
Workflow for Surface Functionalization and Biomolecule Immobilization
The overall process transforms a standard metal oxide substrate into a bio-functionalized surface ready for specific applications. The workflow begins with substrate preparation and SAM formation, followed by chemical activation and final conjugation.
Key Applications
-
Biosensor Development : Amine-functionalized surfaces are widely used to immobilize biorecognition elements like antibodies, enzymes, or nucleic acids.[5][6] The high density of primary amines achieved through p-NBPA reduction provides ample sites for covalent attachment, enhancing the sensitivity and stability of biosensors.[6] This is critical for applications such as enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) based detection.[5]
-
Organic Electronics : The ability of phosphonic acid SAMs to tune the work function of conductive oxides like ITO is crucial for improving charge injection in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][4][7] By selecting appropriate phosphonic acids, the energy barrier between the electrode and the organic layer can be minimized, leading to enhanced device performance and stability.[1][7] While p-NBPA itself is used as a precursor, the resulting amine or further derivatives can modulate these electronic properties.
-
Drug Development and Biocompatible Coatings : Surfaces modified with amine groups can be further functionalized with biocompatible polymers like polyethylene glycol (PEG) or specific cell-adhesion peptides. This is essential for creating non-fouling surfaces for medical implants, targeted drug delivery nanoparticles, and platforms for studying cell-surface interactions.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the functionalization of metal oxide surfaces with phosphonic acids. This data provides a reference for expected outcomes and characterization benchmarks.
Table 1: Impact of Phosphonic Acid SAMs on Surface Properties
| Parameter | Substrate | Phosphonic Acid Derivative | Change/Value | Reference(s) |
|---|---|---|---|---|
| Work Function Tuning | Indium Tin Oxide (ITO) | Fluorinated Benzyl PAs | Tunable over a range of 1.2 eV | [1][8] |
| Grafting Density | Titanium Dioxide (TiO₂) | Alkylphosphonic Acids | ~5 molecules/nm² | [9] |
| Monolayer Thickness | Silicon Oxide (SiO₂) | Octadecylphosphonic Acid | ~2.5 nm | [2] |
| Chain Tilt Angle | Silicon Oxide (SiO₂) | Octadecylphosphonic Acid | ~37° from surface normal | [2] |
| Loading Level | Mesoporous Silica (SBA-15) | (4R)-4-phosphonooxy-l-proline | 1.162 mmol/g |[10] |
Table 2: Spectroscopic Data for Characterization of Surface Modification
| Technique | Analyte/Surface | Feature | Chemical Shift / Wavenumber | Reference(s) |
|---|---|---|---|---|
| ³¹P Solid-State NMR | Phenylphosphonic acid on TiO₂ | Ti-O-P Bonds (Tridentate) | ~10-15 ppm | [11] |
| ³¹P Solid-State NMR | Perfluorobenzyl-PA on ZnO | Adsorbed Phosphonate | 29.8 ppm | [12] |
| X-ray Photoelectron Spectroscopy (XPS) | Octadecylphosphonic acid on Si | P 2s peak | ~191.0 eV | [2] |
| FTIR-ATR Spectroscopy | Phenylphosphonic acid on TiO₂ | –P(O–Ti)₃ vibrations | 1023 cm⁻¹ & 1080 cm⁻¹ | [11] |
| FTIR-ATR Spectroscopy | Alkylphosphonic acid on ZnO | CH₂ asymmetric stretch | 2918 cm⁻¹ |[12] |
Experimental Protocols
Protocol 1: Formation of p-Nitrobenzylphosphonic Acid (p-NBPA) SAM on a Titanium Dioxide (TiO₂) Surface
This protocol describes the formation of a p-NBPA self-assembled monolayer on a TiO₂ substrate using a solution-based deposition method.
Materials:
-
TiO₂-coated substrate (e.g., silicon wafer, glass slide)
-
p-Nitrobenzylphosphonic acid (p-NBPA)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Isopropanol (IPA) and Acetone (ACS grade)
-
Nitrogen gas (high purity)
-
Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
UV/Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface by treating with a UV/Ozone cleaner for 20 minutes or by immersing in Piranha solution for 15 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Rinse the substrate thoroughly with DI water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of p-NBPA in anhydrous toluene.
-
Immediately place the cleaned, activated substrate into the p-NBPA solution.
-
Incubate for 24-48 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent moisture contamination.
-
-
Rinsing and Annealing:
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the substrate with nitrogen gas.
-
To enhance the stability and ordering of the monolayer, anneal the substrate in an oven at 120-140°C for 24-48 hours.[2]
-
-
Characterization:
-
Verify the presence of the monolayer using X-ray Photoelectron Spectroscopy (XPS) by looking for the P 2p, N 1s, and C 1s peaks.
-
Assess the surface wettability using contact angle goniometry. A successful monolayer formation should alter the surface hydrophobicity.
-
Protocol 2: Reduction of Surface-Bound Nitro Groups to Amines
This protocol details the conversion of the nitro-terminated surface to an amine-terminated surface, creating a reactive platform for subsequent functionalization.
Materials:
-
p-NBPA functionalized substrate (from Protocol 1)
-
Ethanol (anhydrous)
-
DI water
-
Nitrogen gas
Procedure:
-
Preparation of Reducing Solution:
-
Prepare a 0.1 M solution of hydrazine monohydrate in ethanol. Handle hydrazine with caution in a well-ventilated fume hood as it is toxic and corrosive.
-
-
Reduction Reaction:
-
Immerse the p-NBPA functionalized substrate in the hydrazine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation. The reaction progress can be monitored by observing the disappearance of the nitro symmetric stretch in FTIR spectroscopy.
-
-
Rinsing and Drying:
-
Remove the substrate from the reducing solution.
-
Rinse it sequentially with ethanol and DI water to remove any unreacted hydrazine and byproducts.
-
Dry the substrate thoroughly under a stream of nitrogen.
-
-
Verification of Amine Surface:
-
Confirm the conversion using XPS. A successful reduction will show a decrease or disappearance of the N 1s peak corresponding to the nitro group (~406 eV) and the appearance of a new N 1s peak corresponding to the amine group (~400 eV).
-
The amine-functionalized surface is now ready for Protocol 3.
-
Protocol 3: Covalent Immobilization of a Protein via EDC/NHS Chemistry
This protocol describes the attachment of a protein (e.g., an antibody) with available carboxylic acid groups to the amine-functionalized surface.[5]
Materials:
-
Amine-functionalized substrate (from Protocol 2)
-
Protein to be immobilized (in a suitable buffer, e.g., MES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine or Glycine solution (1 M, pH 8.5) for blocking
Procedure:
-
Protein Carboxyl Group Activation:
-
Dissolve the protein in MES buffer to a desired concentration (e.g., 0.1-1.0 mg/mL).
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold MES buffer.
-
Add EDC and NHS to the protein solution to activate the carboxyl groups. A common molar ratio is Protein:EDC:NHS of 1:10:25, but this may require optimization.
-
Incubate the mixture for 15-30 minutes at room temperature. This converts carboxyl groups to reactive NHS-esters.
-
-
Immobilization Reaction:
-
Pipette the activated protein solution onto the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The primary amines on the surface will react with the NHS-esters to form stable amide bonds.
-
-
Rinsing and Blocking:
-
Rinse the surface thoroughly with PBS buffer to remove non-covalently bound protein.
-
To deactivate any remaining unreacted NHS-esters and block unreacted amine sites on the surface, immerse the substrate in a 1 M ethanolamine or glycine solution for 30 minutes at room temperature.
-
Rinse the surface again extensively with PBS.
-
-
Storage and Analysis:
-
Store the functionalized substrate in PBS at 4°C.
-
Confirm protein immobilization using techniques like fluorescent microscopy (if the protein is labeled), SPR, or Quartz Crystal Microbalance (QCM).
-
References
- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. princeton.edu [princeton.edu]
- 5. Itaconic Acid Cross-Linked Biomolecule Immobilization Approach on Amine-Functionalized Silica Nanoparticles for Highly Sensitive Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface modifications of silicon nitride for cellular biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Phosphoramidate Derivatives from (4-Nitrophenyl)phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates are a critical class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. They are often employed as bioisosteres of phosphates in nucleotide analogues and serve as key intermediates in the synthesis of antiviral and anticancer prodrugs (the ProTide approach). The 4-nitrophenyl group, in particular, can function as a useful activating group or a precursor to the corresponding aminophenyl derivative, which can be further functionalized.
These application notes provide detailed protocols for the synthesis of phosphoramidate derivatives starting from (4-Nitrophenyl)phosphonic acid. The primary method described is a robust two-step, one-pot procedure involving the activation of the phosphonic acid to a highly reactive phosphonic dichloride intermediate, followed by its reaction with a suitable primary or secondary amine.
Core Synthesis Pathway
The conversion of (4-Nitrophenyl)phosphonic acid to its corresponding phosphoramidate derivatives is most effectively achieved through a two-step process. This pathway is outlined below and forms the basis for the detailed experimental protocols that follow.
Caption: General two-step synthesis pathway.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of N,N'-Disubstituted (4-Nitrophenyl)phosphonic Diamides
This protocol details the conversion of (4-Nitrophenyl)phosphonic acid into a phosphonic dichloride intermediate, which is then reacted in situ with an amine to yield the desired phosphoramidate derivative.
Materials:
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine, diethylamine)
-
Triethylamine (Et₃N) or Pyridine (as an acid scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet/bubbler
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Activation of (4-Nitrophenyl)phosphonic Acid
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Nitrophenyl)phosphonic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (2.5 eq) or oxalyl chloride (2.5 eq) to the suspension at room temperature.[4] Caution: Gas evolution (SO₂ or CO/CO₂) will occur. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, or 80°C if using a higher boiling solvent like toluene) and stir for 2-4 hours, or until the solid has dissolved and gas evolution ceases, indicating the formation of the phosphonic dichloride.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. A base trap containing NaOH or KOH is recommended to neutralize the toxic vapors.[6] The resulting crude (4-Nitrophenyl)phosphonic dichloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.[5]
Step 2: Amination to Form the Phosphoramidate
-
Dissolve the crude (4-Nitrophenyl)phosphonic dichloride from Step 1 in fresh anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the desired primary or secondary amine (2.2 eq per P-Cl bond to be substituted, i.e., 4.4 eq for the diamide) and triethylamine (2.2 eq per P-Cl bond, i.e., 4.4 eq) in anhydrous DCM.
-
Add the amine/triethylamine solution dropwise to the stirred phosphonic dichloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure phosphoramidate derivative.
Data Presentation
The following table summarizes representative yields for the synthesis of various phosphoramidate derivatives from (4-Nitrophenyl)phosphonic acid using the two-step protocol. Actual yields may vary depending on the specific amine used and reaction conditions.
| Amine Nucleophile | Product Structure (R Group) | Typical Yield Range |
| Benzylamine | -CH₂Ph | 75-90% |
| Morpholine | -(CH₂)₂O(CH₂)₂- | 80-95% |
| Diethylamine | -CH₂CH₃ | 70-85% |
| Aniline | -Ph | 50-70% |
| tert-Butylamine | -C(CH₃)₃ | 40-60% |
Note: Yields for sterically hindered amines (e.g., tert-butylamine) or less nucleophilic amines (e.g., aniline) are generally lower.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol, from setup to final product purification.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols: Reduction of the Nitro Group on (4-Nitrophenyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reduction of the nitro group on (4-nitrophenyl)phosphonic acid to synthesize (4-aminophenyl)phosphonic acid. This transformation is a critical step in the synthesis of various compounds with applications in materials science, and drug development. The protocols herein describe common reduction methods, including catalytic hydrogenation and chemical reduction using metals such as iron and tin. Quantitative data from representative procedures are summarized, and detailed experimental workflows are provided to guide researchers in achieving efficient and selective reduction of the nitro group.
Introduction
(4-Nitrophenyl)phosphonic acid is a versatile starting material characterized by the presence of a nitro group and a phosphonic acid moiety. The reduction of the nitro group to an amine is a key transformation, yielding (4-aminophenyl)phosphonic acid, a valuable building block in the synthesis of polymers, dyes, and biologically active molecules.[1] The resulting amino group can be further functionalized, making it a pivotal intermediate in medicinal chemistry and drug development. This document outlines and compares common and effective methods for this reduction.
Overview of Reduction Methods
The reduction of an aromatic nitro group to an amine can be accomplished through various synthetic routes. The most prevalent and practical methods for the reduction of (4-nitrophenyl)phosphonic acid include:
-
Catalytic Hydrogenation: This is a clean and efficient method that typically employs a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[1] It is often favored for its high yields and the generation of water as the only byproduct.
-
Metal-Based Reductions: Historically significant and still widely used, this method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. The Béchamp reduction, using iron and hydrochloric acid, is a classic example. These methods are robust and can tolerate a variety of functional groups.
Quantitative Data Summary
| Reduction Method | Reagents | Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | 4-Nitrobenzene boronic acid | 4-Aminophenyl boronic acid | 94.8 | 4 | Patent CN106380413A |
| Iron Reduction | Fe powder, Acetic Acid | Aryl nitro compounds | Aryl amines | 39-98 | 1 | Synthetic Communications, 2007, 37, 2777-2786 |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol | Aryl nitro compounds | Aryl amines | Varies | 2 | Synthetic Communications, 2007, 37, 2777-2786 |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and scale. The data above should be used as a guideline, and optimization may be necessary for the reduction of (4-nitrophenyl)phosphonic acid.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for the reduction of a similar substrate, 4-nitrobenzene boronic acid.
Materials:
-
(4-Nitrophenyl)phosphonic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filtration apparatus (e.g., Celite pad)
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a hydrogenation vessel, dissolve (4-nitrophenyl)phosphonic acid (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Introduce hydrogen gas (1 atm, balloon or from a cylinder) into the vessel.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, purge the vessel with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield (4-aminophenyl)phosphonic acid.
Method 2: Reduction using Iron in Acidic Medium (Béchamp Reduction)
This protocol is a general procedure for the reduction of aryl nitro compounds using iron.
Materials:
-
(4-Nitrophenyl)phosphonic acid
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Filtration apparatus
Procedure:
-
To a suspension of (4-nitrophenyl)phosphonic acid (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, add iron powder (typically 5-10 equivalents).
-
Heat the resulting suspension with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate.
-
For enhanced reaction rates, ultrasonic irradiation can be applied.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, filter the hot reaction mixture to remove the iron residue.
-
Wash the iron residue with ethyl acetate.
-
Combine the filtrates and carefully neutralize with 2M KOH solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 3: Reduction using Tin(II) Chloride
This protocol is a general procedure for the reduction of aryl nitro compounds using stannous chloride.
Materials:
-
(4-Nitrophenyl)phosphonic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
Procedure:
-
To a solution of (4-nitrophenyl)phosphonic acid (1 equivalent) in ethanol, add tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating. Ultrasonic irradiation can also be used to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-4 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M KOH solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Chemical Reaction
Caption: Chemical transformation of (4-Nitrophenyl)phosphonic acid to (4-Aminophenyl)phosphonic acid.
General Experimental Workflow
Caption: A generalized workflow for the reduction of (4-nitrophenyl)phosphonic acid.
Comparison of Reduction Pathways
Caption: Simplified reaction pathways for the reduction of the nitro group.
References
Application Notes and Protocols: Immobilization of Phosphonic Acids on Mesoporous Silica
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of phosphonic acids onto mesoporous silica materials. The unique properties of mesoporous silica, such as high surface area and tunable pore sizes, combined with the strong binding affinity of phosphonic acids to silica surfaces, make these hybrid materials highly attractive for a range of applications including drug delivery, catalysis, and separation sciences.[1][2][3][4][5]
Overview and Applications
Mesoporous silica, such as MCM-41 and SBA-15, serves as an excellent support for functionalization due to its ordered pore structure and the presence of surface silanol groups (Si-OH) that act as anchor points for organic moieties.[3] Phosphonic acids form stable, covalent bonds with the silica surface, offering enhanced stability compared to other linking agents like alkoxysilanes, particularly in aqueous environments.[6]
Key Applications:
-
Drug Delivery: The functionalized pores can be loaded with therapeutic agents. The phosphonic acid groups can modulate the surface properties to control drug loading and release kinetics, which is particularly useful for poorly soluble drugs.[4][5][7] For instance, MCM-41 functionalized with phosphonate groups has been investigated as a carrier for antitubercular agents.[7]
-
Catalysis: Immobilizing organocatalysts containing phosphonic acid groups onto mesoporous silica prevents catalyst leaching, allows for easy separation from the reaction mixture, and enhances catalyst stability.[1][2]
-
Adsorption and Separation: The modified silica can be used for the selective adsorption of metal ions or for chromatographic separations.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on phosphonic acid functionalized mesoporous silica.
Table 1: Textural Properties of Mesoporous Silica Supports
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Width (nm) | Reference |
| SBA-15 | 730 | 1.03 | 8.7 | [3] |
| MCM-41 | 1050 | 0.98 | 3.1 | [3] |
| MCM-C (Calcined) | - | 0.63 - 0.76 | 3.36 - 3.51 | [8] |
| MCM@DIOPA | - | - | - | [8] |
| MCM_DIOPA | - | - | - | [8] |
Table 2: Loading of Phosphonic Acids and Esters on Mesoporous Silica
| Silica Support | Functional Group | Loading (mmol/g) | Method | Reference |
| SBA-15 | Phenylphosphonic acid (PPA) | 1.15 | Dean-Stark | [3] |
| MCM-41 | Phenylphosphonic acid (PPA) | 0.35 | Dean-Stark | [3] |
| Silica Monolith | Phenylphosphonic acid (PPA) | 1.12 | Dean-Stark | [3] |
| MCM@DIOPA | Diisooctylphosphinic acid (DIOPA) | 0.58 | Impregnation | [8] |
| MCM_DIOPA | Diisooctylphosphinic acid (DIOPA) | 0.30 | Doping | [8] |
Experimental Protocols
Synthesis of Mesoporous Silica (MCM-41)
This protocol describes a typical sol-gel synthesis for MCM-41.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Methanol
-
Tetraethyl orthosilicate (TEOS)
-
Distilled water
Procedure: [8]
-
Dissolve 65.6 g of CTAB in 252 mL of 0.1 M NaOH solution.
-
Stir the mixture for 4 hours at 60 °C.
-
Add 416.5 g of methanol to the mixture and continue stirring for another 4 hours.
-
Add 20.8 g of TEOS under vigorous stirring for 1 hour at 60 °C.
-
Continue stirring at 25 °C for 24 hours.
-
Filter the resulting solid, wash with distilled water until neutral, and dry at 60 °C for 24 hours.
-
To remove the CTAB template and open the pores, calcine the dried solid at 550 °C for 10 hours. The resulting material is denoted as MCM-C.
Immobilization of Phosphonic Acids via Dean-Stark Azeotropic Distillation
This straightforward method allows for the covalent functionalization of mesoporous silica with phosphonic acids without the need for pre-drying the reagents.[1][2]
Materials:
-
Mesoporous silica (e.g., MCM-41 or SBA-15)
-
Phosphonic acid of choice (e.g., Phenylphosphonic acid)
-
Toluene
-
Dean-Stark apparatus
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the mesoporous silica and the desired phosphonic acid.
-
Add toluene to the flask to create a slurry.
-
Heat the mixture to reflux and stir for 16 hours. The azeotropic removal of water drives the condensation reaction between the phosphonic acid and the surface silanol groups.
-
After cooling to room temperature, filter the functionalized silica.
-
Wash the solid thoroughly with toluene to remove any unreacted phosphonic acid.
-
Dry the material in an oven.
Post-Synthesis Functionalization via Reflux
This method is suitable for converting phosphonate esters, co-condensed into the silica framework, into phosphonic acids.[9][10]
Materials:
-
Phosphonate ester functionalized mesoporous silica (MES-P)
-
Concentrated hydrochloric acid (HCl)
-
Suspend the as-synthesized MES-P material in concentrated HCl.
-
Reflux the mixture. This single step simultaneously removes the surfactant template, hydrolyzes the phosphonate ester to a phosphonic acid, and can induce further condensation of the silica framework.
-
After reflux, cool the mixture and collect the solid by filtration.
-
Wash the material extensively with water until the filtrate is neutral.
-
Dry the final phosphonic acid functionalized mesoporous silica (MES-PA).
Characterization Methods
A combination of techniques is essential to confirm the successful immobilization and to characterize the properties of the final material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of the silica network (Si-O-Si) and the functional groups (P=O, P-OH, C-H).[8]
-
X-ray Diffraction (XRD): Low-angle XRD is used to confirm the ordered mesoporous structure of the silica support before and after functionalization.[8]
-
Nitrogen Sorption Analysis (BET and BJH): This technique provides quantitative data on the specific surface area, total pore volume, and pore size distribution of the material.[3][8] A decrease in these values after functionalization typically indicates the presence of the organic groups within the pores.
-
Solid-State NMR Spectroscopy (31P CP-MAS): This is a powerful technique to confirm the covalent attachment of the phosphonic acid to the silica surface and to study the nature of the bonding (e.g., monodentate, bidentate).[1][11]
-
Elemental Analysis: Provides the percentage of carbon, hydrogen, and phosphorus, which can be used to quantify the loading of the phosphonic acid groups.[8]
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the preparation and functionalization of mesoporous silica with phosphonic acids.
Caption: Workflow for the synthesis of mesoporous silica MCM-41.
Caption: General workflows for immobilizing phosphonic acids.
Caption: Covalent bond formation on the silica surface.
References
- 1. mdpi.com [mdpi.com]
- 2. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized mesoporous silica particles for application in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized mesoporous silica particles for application in drug delivery system. | Semantic Scholar [semanticscholar.org]
- 6. Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article [specificpolymers.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield in the Michaelis-Arbuzov synthesis of phosphonates.
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction?
The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[1][2][3] The general scheme is as follows:
P(OR)₃ + R'X → R'P(O)(OR)₂ + RX
Q2: What are the typical reaction conditions?
Classically, the reaction is carried out by heating the neat mixture of the trialkyl phosphite and the alkyl halide.[1] Temperatures can range from 120°C to 160°C.[1] However, modern variations may employ catalysts, microwave irradiation, or solvent-free conditions to achieve higher yields and milder reaction conditions.[4][5][6]
Q3: How does the reactivity of the alkyl halide affect the reaction?
The reactivity of the alkyl halide is a critical factor. The general order of reactivity is R'I > R'Br > R'Cl.[7] Primary alkyl halides and benzyl halides generally give good yields.[7] Secondary alkyl halides are less reactive and may lead to side products such as alkenes, resulting in lower yields.[1][8] Tertiary alkyl halides, aryl halides, and vinyl halides are generally unreactive under classical conditions.[1][7]
Q4: What are common side reactions?
A significant side reaction is the Perkow reaction, which occurs with α-halo ketones and leads to the formation of a vinyl phosphate instead of the desired β-keto phosphonate.[1][9][10] Higher temperatures tend to favor the Michaelis-Arbuzov product over the Perkow product.[1] Another potential issue is the reaction of the newly formed alkyl halide (RX) with the starting trialkyl phosphite, which can be problematic if it is more reactive than the starting alkyl halide (R'X).[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Alkyl Halide | - Switch to a more reactive halide: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.[7] - Increase reaction temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions.[1] - Use a catalyst: Lewis acids such as ZnI₂, InBr₃, or CeCl₃·7H₂O-SiO₂ can significantly improve yields, often at lower temperatures.[6][11][12] |
| Use of Secondary or Tertiary Alkyl Halides | - Consider alternative methods: For these less reactive halides, consider a radical-based Arbuzov reaction, which can be effective for primary, secondary, and even tertiary alkyl iodides and bromides at room temperature.[8][13] |
| Steric Hindrance | - Use less bulky reagents: If either the phosphite or the alkyl halide is sterically hindered, this can slow down the Sₙ2 reaction. Consider using smaller alkyl groups on the phosphite. |
| Reaction Not Reaching Completion | - Increase reaction time: Monitor the reaction by TLC or NMR to ensure it has gone to completion. - Use an excess of one reagent: Using an excess of the more volatile component (often the trialkyl phosphite) can help drive the reaction to completion. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Perkow Reaction with α-Halo Ketones | - Use an α-iodo ketone: α-Iodo ketones exclusively yield the Arbuzov product.[1] - Increase reaction temperature: Higher temperatures favor the Michaelis-Arbuzov product.[1] |
| Elimination with Secondary Alkyl Halides | - Lower the reaction temperature: Higher temperatures can promote elimination. The use of a catalyst may allow for lower reaction temperatures.[6] |
| Byproduct Alkyl Halide Reactivity | - Use a trialkyl phosphite that generates a low-boiling or less reactive alkyl halide: For example, using trimethyl or triethyl phosphite allows for the removal of the volatile methyl or ethyl halide byproduct by distillation during the reaction.[2] |
Optimizing Reaction Conditions: Data Tables
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Michaelis-Arbuzov reaction.
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | THF | 60 | 16 | 52.7 | [11] |
| 2 | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 10 | 70.6 | [11] |
| 3 | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | 93 | [6][14] |
| 4 | InBr₃ (20) | Dichloromethane | Room Temp | 1.5 | 92 | [6] |
| 5 | nano-BF₃-SiO₂ | [bbim]Br (Ionic Liquid) | 80 | 1.5 | 94 | [15] |
Table 2: Effect of Solvent on the CeCl₃·7H₂O-SiO₂ Catalyzed Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | THF | 40 | 12 | 60.5 | [11] |
| 2 | CH₂Cl₂ | 40 | 14 | 55.4 | [11] |
| 3 | CH₃CN | 40 | 12 | 65.2 | [11] |
| 4 | Dioxane | 40 | 14 | 48.3 | [11] |
| 5 | Toluene | 40 | 16 | 45.1 | [11] |
| 6 | Solvent-free | 40 | 8 | 85.3 | [11] |
Table 3: Effect of Temperature on the CeCl₃·7H₂O-SiO₂ Catalyzed Solvent-Free Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Room Temp | 12 | 62.7 | [11] |
| 2 | 35 | 10 | 75.8 | [11] |
| 3 | 40 | 8 | 85.3 | [11] |
| 4 | 45 | 8 | 85.5 | [11] |
Experimental Protocols
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate
This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature
This protocol demonstrates a milder, catalyzed version of the reaction.[6][14]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.
Visualizations
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Efficient and ‘green’ microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Perkow reaction - Wikipedia [en.wikipedia.org]
- 10. Perkow_reaction [chemeurope.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Purification of crude (4-Nitro-benzyl)-phosphonic acid by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (4-Nitro-benzyl)-phosphonic acid by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound will not crystallize from solution, even after cooling.
A1: This is a common issue and can be caused by several factors:
-
Excess Solvent: You may have used too much solvent, keeping the compound fully dissolved even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated and require initiation for crystal growth.
-
Solution 1: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal formation.
-
Solution 2: If you have a small amount of pure this compound, add a "seed crystal" to the solution to induce crystallization.
-
-
Amorphous Product: Phosphonic acids can sometimes be resistant to crystallization and may prefer to remain as an amorphous solid.[1] If crystals do not form after trying the above, you may need to try a different solvent system or an alternative purification method.
Q2: An oil has formed instead of crystals upon cooling.
A2: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which lowers the melting point of the mixture.
-
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool slowly.
-
Solution 2: The presence of significant impurities may be the cause. Consider pre-purification steps if the crude material is highly impure. The most common impurity is the unreacted starting material, diethyl (4-nitrobenzyl)phosphonate, from incomplete hydrolysis.
Q3: The recrystallized product is sticky and difficult to handle.
A3: Phosphonic acids are often hygroscopic, meaning they readily absorb moisture from the air, which can make them sticky.[2]
-
Solution 1: Ensure rapid filtration and drying of the crystals. Minimize exposure to atmospheric moisture.
-
Solution 2: Dry the final product under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅).[2]
-
Alternative: If hygroscopicity remains a significant issue, consider converting the phosphonic acid to a salt (e.g., a monosodium or dicyclohexylammonium salt), which may be more crystalline and less hygroscopic.
Q4: The recovery yield after recrystallization is very low.
A4: A low yield can result from several factors:
-
Using too much solvent: As mentioned in Q1, an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Ensure the filtration apparatus is pre-heated.
-
Inappropriate solvent choice: The chosen solvent may have too high a solubility for the compound, even at low temperatures.
Frequently Asked Questions (FAQs)
Q5: What are the best solvents for the recrystallization of this compound?
A5: Due to its polarity, this compound is poorly soluble in non-polar organic solvents.[3] Good starting points for recrystallization are polar solvents. Water, ethanol, or mixtures such as acetone/water or methanol/acetone are often effective for phosphonic acids.[2] Given the nitroaryl group, alcoholic solvents are also a good choice. Recrystallization from dilute hydrochloric acid can also be effective as it reduces the solubility of phosphonic acids.[2][4]
Q6: What are the likely impurities in my crude this compound?
A6: The most common synthesis route is the hydrolysis of diethyl (4-nitrobenzyl)phosphonate with concentrated acid (e.g., HCl).[1][2] Therefore, the most probable impurities are:
-
Unreacted starting material: Diethyl (4-nitrobenzyl)phosphonate.
-
By-products of the hydrolysis: Ethanol.
-
Inorganic salts: If a neutralization step is performed.
Q7: How can I assess the purity of my recrystallized product?
A7: The purity of the recrystallized this compound can be assessed by:
-
Melting Point Analysis: Pure this compound has a reported melting point of 222-228 °C.[5] A sharp melting point within this range is indicative of high purity. Impurities will typically cause the melting point to be lower and broader.
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy can be used to identify the presence of impurities.[1]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent | Recommended for Recrystallization? |
| Water | Sparingly Soluble | Soluble | Yes, good for highly polar compounds. |
| Ethanol | Sparingly Soluble | Soluble | Yes, a good starting choice. |
| Acetone | Slightly Soluble | Moderately Soluble | Potentially, especially as a co-solvent with water. |
| Ethyl Acetate | Poorly Soluble | Slightly Soluble | Not ideal as a primary solvent. |
| Hexane | Insoluble | Insoluble | No, used as an anti-solvent. |
| Dilute HCl | Poorly Soluble | Sparingly to Moderately Soluble | Yes, can improve crystal quality by reducing solubility.[2][4] |
Note: This data is based on the general solubility properties of arylphosphonic acids and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general procedure and may require optimization based on the purity of the crude material and the scale of the experiment.
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. A good starting point is water or ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a separate flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably over a desiccant such as P₂O₅, to remove all traces of solvent and moisture.
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues during recrystallization.
References
Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding mild dealkylation methods for phosphonate esters, with a particular focus on preserving acid-sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common mild methods for dealkylating phosphonate esters while avoiding the cleavage of acid-sensitive groups?
A1: The most widely employed mild methods for phosphonate ester dealkylation in the presence of acid-sensitive groups involve the use of silylating agents to form intermediate silyl esters, which are subsequently hydrolyzed under neutral conditions. The premier method in this category is the McKenna reaction , which utilizes bromotrimethylsilane (TMSBr).[1][2][3] Other effective reagents include iodotrimethylsilane (TMSI) and a combination of chlorotrimethylsilane (TMSCl) with an iodide salt like sodium iodide (NaI) or lithium iodide (LiI).[4][5][6][7] These methods are favored for their high chemoselectivity and efficiency under gentle conditions.[8][9][10]
Q2: How does the McKenna reaction (using TMSBr) work?
A2: The McKenna reaction is a two-step process.[1][3] In the first step, bromotrimethylsilane (TMSBr) reacts with the dialkyl phosphonate ester to form a bis(trimethylsilyl) phosphonate ester intermediate. The proposed mechanism involves the attack of the phosphoryl oxygen on the silicon atom of TMSBr.[4][11] In the second step, this silyl ester intermediate is readily cleaved by solvolysis with a neutral protic solvent like methanol or water to yield the final phosphonic acid.[1][4]
Q3: Can chlorotrimethylsilane (TMSCl) be used for phosphonate dealkylation? It is much cheaper than TMSBr.
A3: While TMSCl is less reactive than TMSBr for phosphonate dealkylation, it can be an effective reagent under certain conditions.[9] Its reactivity can be significantly enhanced by the addition of sodium iodide or lithium iodide, which in situ generates the more reactive TMSI.[4][5] Alternatively, using TMSCl at elevated temperatures in a sealed reaction vessel can also achieve complete dealkylation for various phosphonate esters, including dimethyl, diethyl, and diisopropyl phosphonates.[12][13]
Q4: Are there any non-silylation-based mild methods for phosphonate dealkylation?
A4: Yes, other mild methods exist, although they are generally less common for substrates with sensitive groups. These include:
-
Aminolysis: The use of amines can cleave phosphonate esters, though this is more commonly applied to phosphinate esters.[14][15][16]
-
Metal Halides: Lithium halides, such as lithium bromide or lithium chloride, can be used for selective monodealkylation of diethyl phosphonates at elevated temperatures (80–100 °C).[17]
-
Thermal Dealkylation: Di-tert-butyl phosphonate esters are particularly suitable for thermal dealkylation, which can occur at around 80 °C.[4]
Troubleshooting Guides
Problem 1: Incomplete dealkylation using TMSBr (McKenna reaction).
| Possible Cause | Suggested Solution |
| Insufficient reagent | Increase the equivalents of TMSBr. A molar excess is often required for complete conversion.[18] |
| Steric hindrance | For sterically hindered phosphonate esters (e.g., diisopropyl), longer reaction times or elevated temperatures may be necessary.[3] Microwave irradiation can also significantly accelerate the reaction.[18] |
| Electron-withdrawing groups on the phosphorus substituent | Phosphonates with electron-withdrawing groups can exhibit decreased reactivity. Increasing the excess of TMSBr and the reaction temperature may be required.[11] |
| Impure TMSBr | Use freshly distilled or a new bottle of TMSBr. TMSBr is sensitive to moisture. |
Problem 2: Formation of N-alkylated side products during the McKenna reaction.
| Possible Cause | Suggested Solution |
| Prolonged reaction time | The alkyl bromide generated in the first step of the McKenna reaction can act as an alkylating agent.[1] Monitor the reaction closely and quench it as soon as the silylation is complete. |
| Use of less sterically hindered phosphonate esters | Consider using more sterically hindered esters, such as diisopropyl phosphonates, instead of diethyl analogs. This can suppress N-alkylation even with longer reaction times.[3] |
| Presence of a nucleophilic nitrogen | If the substrate contains a nucleophilic nitrogen, minimizing the reaction time is crucial. |
Problem 3: Cleavage of other acid-labile groups (e.g., t-butyl esters) during the workup.
| Possible Cause | Suggested Solution | | Acidic conditions during solvolysis | The formation of the phosphonic acid during solvolysis can create an acidic environment, leading to the cleavage of other acid-sensitive groups.[3] | | | Perform the solvolysis step in a buffered solution to maintain a neutral pH.[3][19] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various mild dealkylation methods.
| Method | Reagent(s) | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| McKenna Reaction | TMSBr | Diethyl phosphonates | Neat or CH₂Cl₂ | Room Temp | 1-3 h | High | [13][20] |
| Microwave-assisted McKenna | TMSBr | Dialkyl methylphosphonates | ACN, Dioxane, Neat | 40-80 | 2-30 min | Quantitative | [18] |
| TMSCl/NaI | TMSCl, NaI | Dialkyl phosphonates | Acetonitrile | Room Temp | 15-60 min | Good | [4][5] |
| TMSCl/LiBr | TMSCl, LiBr | Multifunctional phosphonic esters | Acetonitrile | 75 | 9 h | - | [5][21] |
| TMSCl (sealed tube) | TMSCl | Diethyl phosphonates | Chlorobenzene | 90-140 | 2-60 h | High | [9] |
| TMSI | TMSI | Dialkyl phosphonates | - | Room Temp | Rapid | Quantitative | [6][7] |
| Lithium Halide | LiBr or LiCl | Diethyl phosphonates | - | 80-100 | - | Good | [17] |
Experimental Protocols
Protocol 1: General Procedure for the McKenna Reaction (TMSBr Dealkylation)
-
To a solution of the dialkyl phosphonate ester in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add bromotrimethylsilane (TMSBr) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours, depending on the substrate).[1][3] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the upfield shift of the signal upon silylation.[1]
-
After completion of the silylation step, remove the solvent and excess TMSBr under reduced pressure.
-
Carefully add a protic solvent such as methanol or water to the residue.[20] Stir for a short period (e.g., 30 minutes) to effect solvolysis of the silyl ester.
-
Remove the solvent under reduced pressure to yield the crude phosphonic acid, which can be further purified if necessary.
Protocol 2: Dealkylation using TMSCl and Sodium Iodide
-
To a solution of the dialkyl phosphonate in dry acetonitrile, add sodium iodide and chlorotrimethylsilane (TMSCl).[5]
-
Stir the mixture at room temperature for 15-60 minutes.[4]
-
After the reaction is complete, perform a workup that involves hydrolysis of the intermediate silyl ester. This is typically achieved by adding water or methanol.[5]
-
Isolate the resulting phosphonic acid using standard procedures.
Visualizations
Caption: Workflow of the two-step McKenna reaction for phosphonate ester dealkylation.
Caption: Troubleshooting decision tree for phosphonate ester dealkylation experiments.
References
- 1. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The dealkylation of phosphate and phosphonate esters by lodotrimethylsilane : a mild and selective procedure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Specific dealkylation of phosphonate esters using iodotrimethylsilane | Semantic Scholar [semanticscholar.org]
- 8. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 10. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Dealkylation of phosphonate esters with chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Troubleshooting low yields in phosphonic acid synthesis
Welcome to the technical support center for phosphonic acid synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of phosphonic acids, with a primary focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in phosphonic acid synthesis?
A1: Low yields in phosphonic acid synthesis can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Many traditional methods, like the Michaelis-Arbuzov reaction, require high temperatures (135–150 °C), which can lead to side reactions and degradation of starting materials or products.[1]
-
Strong Bases: The Michaelis-Becker reaction utilizes a strong base, which may not be compatible with all functional groups on the substrate, leading to undesired side reactions.[1]
-
Side Reactions: P-C bond cleavage can occur under harsh acidic conditions used for deprotection, resulting in the formation of phosphoric acid, which is difficult to separate from the desired product.[2][3]
-
Purification Challenges: Phosphonic acids are highly polar, making them difficult to purify by conventional methods like silica gel chromatography.[2][3] Recrystallization is often the preferred method for solid products, but many phosphonic acids are oils or sticky solids.[2][3][4]
-
Incomplete Deprotection: The final step in many phosphonic acid syntheses is the hydrolysis of a phosphonate ester. Incomplete dealkylation will result in a mixture of the desired acid, mono-ester, and starting diester.
Q2: Which synthetic route is best for my target phosphonic acid?
A2: The choice of synthetic route depends heavily on the substrate's structure and functional group tolerance.
-
The Michaelis-Arbuzov reaction is a simple and common method for preparing dialkyl phosphonates from alkyl halides and trialkyl phosphites, which are then hydrolyzed. It is suitable for primary alkyl halides but less effective for secondary and tertiary halides.[1][5]
-
The Michaelis-Becker reaction , which involves the reaction of a dialkyl phosphite anion with an alkyl halide, can be performed under milder conditions than the Michaelis-Arbuzov reaction.[6]
-
The Pudovik reaction is used to synthesize α-hydroxyphosphonates or α-aminomethylphosphonates by the addition of a dialkyl phosphite to an aldehyde or imine, respectively.[7][8]
-
For arylphosphonates, palladium-catalyzed cross-coupling reactions between aryl halides and dialkyl phosphites offer good yields and broad substrate scope.[1]
Q3: How can I effectively purify my phosphonic acid?
A3: Purification of highly polar phosphonic acids can be challenging.[2][3]
-
Recrystallization: This is the preferred method for solid phosphonic acids.[2][3] Solvents like water, ethanol, or isopropanol can be effective.[4]
-
Chromatography: While difficult, purification on silica gel is possible using very polar eluent systems (e.g., CHCl3/MeOH/H2O).[2][3] Reverse-phase HPLC is another option for more challenging separations.[3]
-
Anion-Exchange Chromatography: Strong anion-exchange resins can be used, eluting with an aqueous acid like formic acid.[4]
-
Purification of the Precursor: It is often easier to purify the dialkyl phosphonate precursor by standard silica gel chromatography before the final deprotection step.[2][3]
Q4: What are the best methods for deprotecting a dialkyl phosphonate to the phosphonic acid?
A4: The choice of deprotection method is critical to avoid side reactions and achieve high yields.
-
Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid is a common method, but can lead to P-C bond cleavage in sensitive substrates.[2][3][9]
-
McKenna's Method: This two-step procedure involves reaction with bromotrimethylsilane (TMSBr) followed by methanolysis. It is considered the "gold standard" as it proceeds under mild, neutral conditions, minimizing side reactions.[2][3]
-
Catalytic Hydrogenolysis: For dibenzyl phosphonates, the benzyl groups can be removed by hydrogenolysis using a palladium catalyst.[3][10]
Troubleshooting Guide
Issue 1: Low or No Product Formation in Michaelis-Arbuzov Reaction
Q: I am not observing any formation of my desired dialkyl phosphonate in a Michaelis-Arbuzov reaction. What could be the problem?
A: Several factors could be contributing to the lack of product formation. Consider the following troubleshooting steps:
-
Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is crucial. The general reactivity order is I > Br > Cl. Primary alkyl halides are most reactive, while secondary and tertiary halides often fail to react or lead to elimination products.[5] Aryl and vinyl halides are generally unreactive under these conditions.[5]
-
Reaction Temperature: The Michaelis-Arbuzov reaction typically requires high temperatures, often between 120-160 °C.[1][11] Insufficient temperature will result in a very slow or stalled reaction.
-
Purity of Reagents: Ensure that the trialkyl phosphite and alkyl halide are pure and free of moisture. Moisture can hydrolyze the phosphite starting material.
-
Side Reactions: At high temperatures, the phosphite ester can undergo pyrolysis, which is a common side reaction.[11]
Troubleshooting Workflow for Michaelis-Arbuzov Reaction
Issue 2: Significant Side Products During Acidic Deprotection
Q: I am observing a significant amount of a side product, likely phosphoric acid, during the acidic hydrolysis of my dialkyl phosphonate. How can I avoid this?
A: The cleavage of the P-C bond is a known side reaction during acidic hydrolysis, especially with sensitive substrates.[2][3] To mitigate this:
-
Use Milder Deprotection Methods: The most effective way to avoid P-C bond cleavage is to use a milder deprotection method.
-
McKenna's Reaction (TMSBr): This is the preferred method for substrates that are sensitive to acid. The reaction is performed at room temperature and is generally high-yielding with fewer side products.[2][3]
-
Hydrogenolysis: If you have a dibenzyl phosphonate, catalytic hydrogenolysis is an excellent and mild alternative to acidic hydrolysis.[3][10]
-
-
Modify Acidic Hydrolysis Conditions: If you must use acidic hydrolysis, you can try to optimize the conditions:
-
Lower the temperature and shorten the reaction time. Monitor the reaction closely by TLC or NMR to determine the point of complete deprotection before significant side product formation occurs.
-
Use a different acid. While concentrated HCl is common, a mixture of HBr in acetic acid has also been reported.[2]
-
Table 1: Comparison of Deprotection Methods for Dialkyl Phosphonates
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields |
| Acidic Hydrolysis | Conc. HCl or HBr | Reflux, 1-12 h | Inexpensive, simple | Harsh conditions, P-C bond cleavage, long reaction times | 70-95% (substrate dependent)[9] |
| McKenna's Method | 1. TMSBr2. MeOH or H₂O | Room temperature | Mild, high yields, few side reactions | TMSBr is moisture sensitive and corrosive | >90%[2][3] |
| Hydrogenolysis | H₂, Pd/C or PtO₂ | Room temp, atmospheric pressure | Very mild, clean reaction | Only for benzyl or other hydrogenolytically cleavable esters | High[3][10] |
Issue 3: Difficulty in Purifying the Final Phosphonic Acid Product
Q: My final phosphonic acid is a sticky oil that is difficult to purify. What are my options?
A: The high polarity of phosphonic acids makes them notoriously difficult to purify.[2][3] Here is a decision tree to guide your purification strategy:
Decision Tree for Phosphonic Acid Purification
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes a general procedure for the synthesis of a dialkyl phosphonate.
Materials:
-
Triethyl phosphite
-
Benzyl bromide
-
Anhydrous toluene (optional, can be run neat)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add triethyl phosphite (1.0 eq).
-
Add benzyl bromide (1.0 eq) dropwise to the triethyl phosphite at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to 140-150 °C.[1]
-
Maintain the temperature and stir the reaction for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution or by ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethyl bromide and any solvent by rotary evaporation.
-
The crude diethyl benzylphosphonate can be purified by vacuum distillation or silica gel chromatography.
Protocol 2: Deprotection of Diethyl Benzylphosphonate to Benzylphosphonic Acid via McKenna's Method
This protocol provides a mild method for the deprotection of a dialkyl phosphonate.
Materials:
-
Diethyl benzylphosphonate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Dissolve the diethyl benzylphosphonate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSBr (2.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Remove the solvent and excess TMSBr under vacuum.
-
To the resulting silylated intermediate, add methanol and stir for 1-2 hours at room temperature to effect methanolysis.
-
Remove the methanol under vacuum to yield the crude phosphonic acid. The product can be further purified by recrystallization if it is a solid.[2][3]
Protocol 3: Synthesis of an α-Hydroxyphosphonate via the Pudovik Reaction
This protocol outlines the base-catalyzed addition of a dialkyl phosphite to an aldehyde.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
Base catalyst (e.g., triethylamine or DBN)
-
Anhydrous solvent (e.g., THF or can be run neat)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 eq) and the dialkyl phosphite (1.0-1.2 eq).
-
If using a solvent, add anhydrous THF.
-
Add a catalytic amount of the base (e.g., 0.1 eq of triethylamine) to the mixture at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or NMR.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-hydroxyphosphonate can be purified by silica gel chromatography or recrystallization.[7][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Preventing P-C bond cleavage during phosphonate hydrolysis
Welcome to the technical support center for phosphonate hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selective cleavage of phosphonate esters to their corresponding phosphonic acids while preserving the crucial P-C bond.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the hydrolysis of phosphonate esters?
The main challenge is to selectively cleave the phosphorus-oxygen-carbon (P-O-C) bond of the ester group without breaking the stable phosphorus-carbon (P-C) bond. The P-C bond is generally resistant to hydrolysis, but aggressive reaction conditions, such as high temperatures and strong acids, can lead to its unwanted cleavage.[1][2][3]
Q2: Under what conditions is P-C bond cleavage most likely to occur?
P-C bond cleavage is more likely under harsh acidic conditions, particularly with prolonged heating.[4][5][6] Certain molecular structures are more susceptible. For instance, α-aminophosphonates and some hydroxyphenylphosphonates have shown a tendency for P-C bond scission when treated with concentrated hydrohalic acids like HCl or HBr.[6][7] The electronic effects of substituents on the carbon atom of the P-C bond can also influence its stability.[8]
Q3: What are the most common methods for hydrolyzing phosphonate esters to phosphonic acids?
The most common methods include:
-
Acidic hydrolysis: Typically using concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux.[5][6][9]
-
Mild dealkylation using silyl halides: Bromotrimethylsilane (BTMS) and iodotrimethylsilane (ITMS) are widely used for their mild reaction conditions and high yields.[5][6][9][10][11][12]
-
Dealkylation with boron tribromide (BBr₃): This is another effective method for cleaving phosphonate esters under non-aqueous and mild conditions.[4][5]
-
Catalytic hydrogenolysis: This method is specific for the removal of benzyl ester groups.[6]
Q4: Are there any "greener" alternatives to traditional hydrolysis methods?
Yes, microwave-assisted acidic hydrolysis has been developed as a more energy-efficient and faster alternative to conventional heating.[10][13] This method often uses smaller amounts of acid and significantly reduces reaction times.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of phosphonic acid | Incomplete hydrolysis. | - Increase reaction time or temperature (if using acid hydrolysis, but monitor for P-C cleavage).- Use a more effective dealkylating agent like bromotrimethylsilane (BTMS) or boron tribromide (BBr₃).- For microwave-assisted hydrolysis, ensure the correct temperature and pressure are reached.[10][13] |
| Presence of P-C bond cleavage byproducts (e.g., phosphoric acid) | Reaction conditions are too harsh (e.g., high acid concentration, high temperature, prolonged reaction time). | - Switch to a milder dealkylation method such as BTMS, iodotrimethylsilane, or BBr₃.[4][5][6][11]- For acid hydrolysis, reduce the acid concentration or the reaction temperature.[6]- Consider using microwave-assisted hydrolysis with optimized conditions for a shorter reaction time.[13] |
| Formation of monoester instead of the full phosphonic acid | Insufficient reagent or incomplete reaction. | - Use a sufficient excess of the dealkylating agent (e.g., at least 2 equivalents of BTMS per ester group).[14]- Ensure the reaction goes to completion by monitoring with ³¹P NMR spectroscopy.[6]- Alkaline hydrolysis conditions (e.g., NaOH, LiOH) are known to favor the formation of monoesters.[6] To obtain the full phosphonic acid, subsequent acidification is necessary. |
| Reaction is not working for a sterically hindered phosphonate | Steric hindrance is preventing the reagent from accessing the phosphorus center or the ester's alkyl group. | - Consider using a smaller, more reactive dealkylating agent.- Boron tribromide (BBr₃) has been shown to be effective for dealkylating sterically hindered phosphonates like diisopropyl and di-tert-butyl phosphonates.[4] |
| Sensitive functional groups in the molecule are being affected | The chosen hydrolysis method is not compatible with other functional groups present in the substrate. | - Employ mild and selective dealkylation methods. BTMS and BBr₃ are known to be compatible with a variety of functional groups such as esters, amides, and nitriles.[4][5][10]- For molecules with benzyl protecting groups elsewhere, catalytic hydrogenolysis for deprotection of the phosphonate ester can be a selective option.[6] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common phosphonate hydrolysis methods.
Table 1: Acid-Catalyzed Hydrolysis
| Reagent | Substrate Type | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conc. HCl (35-37%) | Dialkyl Phosphonates | Reflux (~100) | 1 - 12 h | Generally high, but substrate dependent | [6][9] |
| 20% HCl | Coordination Complexes | Reflux | N/A | Good | [6] |
| HBr | Dialkyl Phosphonates | Reflux | N/A | Good | [6] |
| HCl (aq.) + Microwave | Acyclic Nucleoside Phosphonates | 130 - 140 | 20 - 30 min | 77 - 93 | [10][13] |
Table 2: Mild Dealkylation Methods
| Reagent | Equivalents per Ester Group | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Bromotrimethylsilane (BTMS) | ~1.5 - 2 | CH₂Cl₂, CH₃CN, Pyridine | Room Temp. | Varies (min to h) | High to quantitative | [6][9][10] |
| Iodotrimethylsilane (ITMS) | >1 | N/A | Room Temp. | Rapid | Quantitative | [11] |
| Boron Tribromide (BBr₃) | ~0.9 | CH₂Cl₂ | N/A | N/A | Up to 95 | [4][6] |
Experimental Protocols
Protocol 1: Dealkylation of Dialkyl Phosphonates using Bromotrimethylsilane (BTMS) - McKenna's Method
This protocol describes a general procedure for the dealkylation of a dialkyl phosphonate to the corresponding phosphonic acid using BTMS, followed by methanolysis.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dialkyl phosphonate substrate in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).[6]
-
Addition of BTMS: Cool the solution to 0 °C using an ice bath. Slowly add bromotrimethylsilane (1.5-2.0 equivalents per ester group) to the stirred solution.[14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (can range from minutes to several hours). The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Work-up (Methanolysis): Once the reaction is complete, carefully add methanol to the reaction mixture at 0 °C. This will quench the excess BTMS and hydrolyze the intermediate silyl ester.
-
Isolation: Remove the solvent and volatile byproducts under reduced pressure. The resulting phosphonic acid can often be used without further purification. If necessary, purification can be achieved by recrystallization.[9]
Protocol 2: Dealkylation of Dialkyl Phosphonates using Boron Tribromide (BBr₃)
This protocol outlines the dealkylation of dialkyl phosphonates using BBr₃, which is particularly useful for substrates with sensitive functional groups.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the dialkyl phosphonate in anhydrous dichloromethane.[4]
-
Addition of BBr₃: Cool the solution to the appropriate temperature (often -78 °C to 0 °C) and slowly add a solution of boron tribromide in dichloromethane (approximately 0.9 equivalents per phosphonate group).[6]
-
Reaction: Stir the reaction mixture at the specified temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, NMR).
-
Work-up (Methanolysis): Carefully quench the reaction by the slow addition of methanol at a low temperature.[4]
-
Isolation: Allow the mixture to warm to room temperature and then remove the solvent in vacuo. The crude phosphonic acid can be purified by appropriate methods if needed.
Visualizations
Caption: General pathway for phosphonate ester hydrolysis, highlighting the desired transformation to a phosphonic acid and the undesired P-C bond cleavage side reaction.
Caption: Decision workflow for selecting an appropriate phosphonate hydrolysis method to prevent P-C bond cleavage.
Caption: Simplified comparison of the proposed mechanism for undesired P-C bond cleavage under acidic conditions versus the desired P-O-C cleavage with a mild dealkylating agent.
References
- 1. unm.edu [unm.edu]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dealkylation of Dialkyl Phosphonates with Boron Tribromide [organic-chemistry.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dealkylation of phosphate and phosphonate esters by lodotrimethylsilane : a mild and selective procedure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Specific dealkylation of phosphonate esters using iodotrimethylsilane | Semantic Scholar [semanticscholar.org]
- 13. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
Improving the efficiency of solvent-free reactions for phosphonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of solvent-free reactions for phosphonate synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your solvent-free phosphonate synthesis experiments.
1. Low or No Product Yield
Q: My solvent-free Kabachnik-Fields/Pudovik reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in solvent-free phosphonate synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
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Inadequate Mixing: In the absence of a solvent, efficient mixing is critical to ensure reactants come into contact. For solid or highly viscous reactants, consider gentle heating to create a melt or using a high-torque mechanical stirrer.
-
Reaction Temperature: The optimal temperature for solvent-free reactions is highly substrate-dependent. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[1] Experiment with a range of temperatures to find the sweet spot for your specific reaction. For instance, in the synthesis of certain α-aminophosphonates, increasing the temperature from 85-90 °C to 105-110 °C significantly improved the yield.
-
Catalyst Inactivity or Absence: While many solvent-free phosphonate syntheses can proceed without a catalyst, some substrate combinations benefit from one. If you are using a catalyst, ensure it is active and has been stored correctly. For catalyst-free reactions, consider screening a small amount of a suitable catalyst (e.g., Lewis acids like Mg(ClO₄)₂ or solid-supported catalysts) to see if it improves the yield.[1][2]
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products. Ensure your aldehydes, amines, and phosphites are of high purity. If necessary, purify them before use.
-
Reaction Time: Solvent-free reactions can sometimes require longer or shorter reaction times compared to their solvent-based counterparts. Monitor the reaction progress using techniques like TLC or ³¹P NMR to determine the optimal reaction time.
2. Incomplete Conversion
Q: My reaction starts but seems to stop before all the starting material is consumed. What should I do?
A: Incomplete conversion is a common issue. Here are some troubleshooting steps:
-
Equilibrium Limitations: Some reactions may reach equilibrium before full conversion. If you suspect this is the case, consider adding an excess of one of the reactants (usually the least expensive one) to shift the equilibrium towards the product.
-
Product Inhibition: The product itself might be inhibiting the catalyst or reacting with one of the starting materials. If possible, try to remove the product from the reaction mixture as it forms.
-
Decomposition of Reactants or Catalyst: Over time, especially at elevated temperatures, your reactants or catalyst may decompose. Re-evaluate your reaction temperature and time based on the stability of your compounds.
3. Difficulty with Product Purification
Q: I'm having trouble purifying my phosphonate product from the crude reaction mixture. What are some effective purification strategies for solvent-free reactions?
A: Purification of products from solvent-free reactions can be challenging due to the absence of a solvent to pre-dissolve the mixture.
-
Direct Crystallization: If your product is a solid, you may be able to induce crystallization directly from the reaction mixture by cooling or by adding a small amount of an anti-solvent.
-
Column Chromatography: This is a common and effective method. First, dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) before loading it onto the column. The high polarity of phosphonates may necessitate the use of polar eluents or even reverse-phase chromatography for highly polar products.[3]
-
Acid-Base Extraction: For α-aminophosphonates, you can often use their basicity to your advantage. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous phase. After neutralization, the product can be back-extracted into an organic solvent.
-
Formation of Salts: Converting the phosphonic acid to a salt (e.g., a sodium or ammonium salt) can sometimes facilitate purification by crystallization.[3]
4. Formation of Side Products
Q: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side reactions can significantly reduce your yield and complicate purification.
-
In Kabachnik-Fields Reactions: A common side reaction is the formation of an α-hydroxyphosphonate if the addition of the phosphite to the aldehyde is faster than the formation of the imine.[4] To favor the desired α-aminophosphonate, you can pre-form the imine before adding the phosphite. The nature of the amine also plays a role; weakly basic amines tend to favor imine formation.[5]
-
In Pudovik Reactions: Rearrangement of the initial α-hydroxyphosphonate adduct to a phosphate can occur, especially in the presence of a strong base.[6] Careful control of the catalyst amount and reaction temperature can minimize this.
-
Oxidation of Phosphite: Trialkyl phosphites can be susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere if your substrates are sensitive to air.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on solvent-free phosphonate synthesis, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Effect of Catalyst on the Kabachnik-Fields Reaction of Benzaldehyde, Aniline, and Diethyl Phosphite under Solvent-Free Conditions
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| None (Microwave) | 100 | 1.5 min | 95 | [4] |
| Mg(ClO₄)₂ | rt | 5 min | 98 | [1] |
| Montmorillonite K-10 | Microwave | 2 min | 92 | [2] |
| Acidic Alumina | Microwave | 3 min | 94 | [2] |
Table 2: Effect of Reaction Conditions on the Synthesis of Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate
| Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Solvent-free (Ultrasound) | rt | 20 s | 99 | [7] |
| Toluene (Ultrasound) | rt | 20 s | 76 | [7] |
| Water (Ultrasound) | rt | 20 s | 65 | [7] |
| Hexane (Ultrasound) | rt | 20 s | 90 | [7] |
Experimental Protocols
This section provides detailed experimental protocols for key solvent-free phosphonate synthesis reactions.
1. General Procedure for the Microwave-Assisted Solvent-Free Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
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Reactants: Aldehyde (1 mmol), amine (1 mmol), and dialkyl phosphite (1 mmol).
-
Procedure:
-
In a microwave-safe vial, mix the aldehyde, amine, and dialkyl phosphite.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 80-120 °C) for a specified time (typically 1-10 minutes).[8][9]
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Purify the product by column chromatography on silica gel or by recrystallization.[8]
-
2. General Procedure for the Ultrasound-Assisted Solvent-Free Synthesis of α-Hydroxyphosphonates (Pudovik Reaction)
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Reactants: Aldehyde or ketone (1 equivalent) and trialkylphosphite (1.2 equivalents).
-
Procedure:
-
Combine the aldehyde or ketone and trialkylphosphite in a reaction vessel.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 10-40 minutes.
-
The product often crystallizes directly from the reaction mixture.
-
Collect the solid product by filtration and wash with a cold non-polar solvent (e.g., hexane).
-
Visualizations
Troubleshooting Workflow for Low Yield in Solvent-Free Phosphonate Synthesis
Caption: A flowchart for troubleshooting low product yield.
Logical Relationship in Kabachnik-Fields Reaction Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 8. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of (4-Nitro-benzyl)-phosphonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Nitro-benzyl)-phosphonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the Michaelis-Arbuzov reaction to form diethyl (4-nitrobenzyl)phosphonate, followed by acidic hydrolysis to the final product.
Issue 1: Low or No Yield in Michaelis-Arbuzov Reaction
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkyl Halide | The reactivity of benzyl halides in the Michaelis-Arbuzov reaction follows the trend: I > Br > Cl.[1] If using 4-nitrobenzyl chloride, consider switching to 4-nitrobenzyl bromide for a faster reaction. |
| High Reaction Temperature Leading to Decomposition | While the classical Arbuzov reaction often requires high temperatures (120-160°C), these conditions can lead to decomposition of sensitive substrates.[2][3] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, a 90% yield has been reported in 15 minutes at 80°C under microwave irradiation.[2] |
| Side Reactions | The newly formed ethyl halide can compete with the starting benzyl halide, leading to byproducts.[4] Using an excess of the 4-nitrobenzyl halide can help to drive the reaction towards the desired product. |
| Impure Reagents | Ensure that the triethyl phosphite and 4-nitrobenzyl halide are of high purity and free from moisture, as this can interfere with the reaction. |
Issue 2: Formation of Side Products in Michaelis-Arbuzov Reaction
| Potential Cause | Recommended Solution |
| Competing Reactions | At high temperatures, elimination reactions can compete with the desired substitution, especially with secondary or tertiary halides (not directly applicable to benzyl halides but a general consideration).[5] Adhering to the optimal temperature range is crucial. |
| Reaction with Solvent | If a reactive solvent is used, it may participate in the reaction. Toluene or solvent-free conditions are often preferred.[6][7] |
| Rearrangement of Intermediate | While less common with benzyl halides, unstable phosphonium salt intermediates can sometimes undergo rearrangements.[5] Ensuring a clean and prompt reaction can minimize this. |
Issue 3: Incomplete Hydrolysis of the Phosphonate Ester
| Potential Cause | Recommended Solution |
| Insufficient Acid Concentration or Reaction Time | The hydrolysis of diethyl phosphonates to phosphonic acids typically requires refluxing in concentrated hydrochloric acid for several hours.[8] Ensure that the HCl concentration is adequate (e.g., 6-12 M) and the reaction is allowed to proceed to completion, which can be monitored by TLC or NMR. |
| Steric Hindrance | While not a major issue for a benzylphosphonate, bulky groups near the phosphorus atom can slow down hydrolysis.[9] In such cases, extending the reaction time or using a stronger acid might be necessary. |
Issue 4: P-C Bond Cleavage During Hydrolysis
| Potential Cause | Recommended Solution |
| Harsh Acidic Conditions | The electron-withdrawing nitro group can make the benzyl C-P bond susceptible to cleavage under harsh acidic conditions.[8] While concentrated HCl is effective for hydrolysis, prolonged exposure or excessively high temperatures should be avoided. |
| Alternative Deprotection Method | For sensitive substrates, consider alternative deprotection methods such as using bromotrimethylsilane (TMSBr) followed by methanolysis, or catalytic hydrogenolysis if other functional groups are compatible.[6][10] |
Issue 5: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Hygroscopic Nature of Phosphonic Acids | Phosphonic acids are often hygroscopic and can be difficult to handle as solids.[11] After hydrolysis and removal of volatiles, co-evaporation with a non-polar solvent like toluene can help to remove residual water. Drying under high vacuum over a desiccant such as P4O10 is also recommended. |
| High Polarity | The high polarity of phosphonic acids makes them challenging to purify by conventional silica gel chromatography.[10] Recrystallization is the preferred method of purification. |
| Recrystallization Issues | Finding a suitable solvent system for recrystallization can be challenging. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (e.g., water, ethanol) and then precipitate the product by adding a less polar solvent.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common method involves a two-step synthesis. The first step is the Michaelis-Arbuzov reaction between a 4-nitrobenzyl halide (commonly bromide) and triethyl phosphite to form diethyl (4-nitrobenzyl)phosphonate. The second step is the acidic hydrolysis of the resulting phosphonate ester to yield this compound.[6]
Q2: What are the advantages of using microwave-assisted synthesis for the Michaelis-Arbuzov reaction?
A2: Microwave-assisted synthesis offers several advantages, including a significant reduction in reaction time (e.g., from hours to minutes) and often an improvement in product yield.[2] The localized and efficient heating can minimize the formation of side products that may occur under prolonged conventional heating.[2]
Q3: Can I use other phosphites besides triethyl phosphite?
A3: Yes, other trialkyl phosphites can be used. However, triethyl phosphite is commonly chosen because the resulting ethyl halide byproduct is volatile and can be easily removed from the reaction mixture.[4]
Q4: What analytical techniques are best for monitoring the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product in both the Michaelis-Arbuzov reaction and the hydrolysis step. For more detailed analysis, 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure of the intermediate and the final product.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: Yes, several greener approaches have been explored. Solvent-free conditions for the Michaelis-Arbuzov reaction can reduce waste and simplify purification.[6] Additionally, catalytic methods for both the C-P bond formation and the deprotection step are being developed to replace stoichiometric reagents and harsh reaction conditions.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Diethyl (4-nitrobenzyl)phosphonate Synthesis
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 4-nitrobenzyl bromide, triethyl phosphite | Toluene | 110 | 4 h | ~85 | [7] |
| Microwave-Assisted | 4-nitrobenzyl bromide, triethyl phosphite | None | 80 | 15 min | 90 | [2] |
| Solvent-Free | 4-nitrobenzyl halide, trialkyl phosphite | None | N/A | N/A | N/A | [6] |
Table 2: Comparison of Hydrolysis Methods for Diethyl (4-nitrobenzyl)phosphonate
| Method | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acidic Hydrolysis | Concentrated HCl | Water | Reflux | 4-12 h | High | [8][12] |
| Silylation-Methanolysis | TMSBr, then MeOH | Dichloromethane | Room Temp. | N/A | High | [10] |
| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol | Room Temp. | N/A | High | [6][10] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate (Michaelis-Arbuzov Reaction)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzyl bromide (1.0 eq).
-
Add triethyl phosphite (1.2 - 1.5 eq). The reaction can be performed neat or in a high-boiling solvent such as toluene.
-
Heat the reaction mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Acidic Hydrolysis)
-
To a round-bottom flask, add the crude or purified diethyl (4-nitrobenzyl)phosphonate from the previous step.
-
Add a sufficient volume of concentrated hydrochloric acid (e.g., 6 M or 12 M) to dissolve the phosphonate ester.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water or ethanol, and then allow it to cool slowly. The product will crystallize out and can be collected by filtration.
-
Dry the purified product under high vacuum over a desiccant.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.
References
- 1. scholars.unh.edu [scholars.unh.edu]
- 2. Buy Diethyl 4-nitrobenzylphosphonate | 2609-49-6 [smolecule.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 1205-62-5 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. d-nb.info [d-nb.info]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Phosphonic Acid Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the thermal stability of phosphonic acid (PA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of a phosphonic acid SAM?
A1: The thermal stability of a PA SAM is highly dependent on the molecular structure, the substrate, and the surrounding environment. The anchoring bond between the phosphonic acid headgroup and a metal oxide substrate (P-O-Metal) is exceptionally robust and can remain stable up to 800°C.[1][2] However, the overall stability of the monolayer is typically limited by the organic backbone of the molecule. For simple alkylphosphonic acids, degradation, such as the breakage of alkyl chains, is often observed in the range of 200°C to 350°C.[1][2] On silicon substrates, for example, butylphosphonic acid (BPA) SAMs begin to decompose and desorb above 350°C.[3]
Q2: What is the primary mechanism of thermal degradation for PA SAMs?
A2: The dominant degradation mechanism is not the cleavage of the strong P-O-substrate bond. Instead, degradation typically occurs through the oxidation or thermal cleavage of "weak links" within the molecular backbone.[1][2][4] For standard n-alkyl chains, this involves the C-C and C-H bonds. For more complex molecules, specific bonds, such as ether linkages or bonds between fluorinated and non-fluorinated segments, can be the point of failure at even lower temperatures.[2][3][4]
Q3: How does the choice of substrate affect the thermal stability of my PA SAM?
A3: The substrate plays a critical role. PA SAMs form strong covalent bonds with metal oxide surfaces like aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zinc oxide (ZnO), leading to high thermal stability of the anchor itself.[1][2][3] The stability on silicon oxide is also robust, though studies show decomposition of the monolayer can occur at lower temperatures compared to some metal oxides. For instance, while the P-O-Metal bond on oxides can be stable to 800°C, BPA SAMs on Si begin to decompose above 350°C.[1][3]
Q4: Can post-formation annealing improve the thermal stability of my PA SAM?
A4: Yes, post-formation thermal annealing is a critical step to enhance both thermal and hydrolytic stability. Initially, phosphonic acid molecules may be hydrogen-bonded to the substrate.[5] Annealing, typically at temperatures between 100°C and 150°C, promotes the formation of covalent P-O-Metal bonds, leading to a more robust and stable monolayer.[5][6] This process also helps to densify the SAM.
Q5: How can I further enhance the thermal stability of my PA SAMs beyond simple annealing?
A5: Two advanced strategies can significantly increase thermal stability:
-
Lateral Cross-linking: Synthesize phosphonic acid molecules with reactive moieties that can be polymerized after SAM formation. This creates covalent bonds between adjacent molecules, forming a more rigid and stable 2D network.[1][2]
-
Protective Overlayers: Deposit a thin, dense, and amorphous inorganic layer, such as aluminum oxide (Al₂O₃), on top of the SAM using a low-temperature technique like atomic layer deposition (ALD). A 10 nm Al₂O₃ layer can protect the SAM from oxidative degradation in air at temperatures up to 300°C.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| SAM desorbs or degrades at unexpectedly low temperatures (<200°C). | 1. Incomplete covalent bond formation; molecules are only physisorbed or hydrogen-bonded.[5]2. Presence of "weak links" in the molecular backbone (e.g., ether or ester groups).[3][4]3. Contaminated or improperly prepared substrate surface.4. Hydrolysis of the P-O-substrate bond due to residual water.[8] | 1. Introduce a post-deposition annealing step (e.g., 150°C for 1-3 hours) to drive covalent bond formation.[5][6]2. Select molecules with simple, saturated alkyl chains if high thermal stability is the primary goal.[3]3. Ensure rigorous substrate cleaning and activation protocols are followed.4. Perform SAM deposition and annealing in a controlled, low-humidity environment or under vacuum. |
| Inconsistent thermal stability results across different samples. | 1. Variation in SAM quality and density.2. Inconsistent substrate surface chemistry or roughness.3. Choice of solvent affecting monolayer formation. Some polar solvents can cause surface dissociation and byproduct formation on certain oxides (e.g., ZnO).[9][10] | 1. Optimize SAM deposition parameters (concentration, temperature, time) to ensure consistent, high-density monolayers.[11]2. Standardize substrate preparation to ensure reproducible surface properties.3. Screen different solvents. For sensitive substrates like ZnO, consider less polar solvents like toluene to prevent byproduct formation.[9][10] |
| SAM appears stable under vacuum but degrades rapidly in air at high temperatures. | 1. Oxidative degradation of the organic backbone.[1][2] | 1. Perform high-temperature experiments under an inert atmosphere (e.g., N₂ or Ar).2. For applications requiring stability in air, consider applying a protective inorganic overlayer via ALD.[7] |
Quantitative Data Summary
The following table summarizes the thermal stability of various phosphonic acid SAMs on different substrates.
| Molecule | Substrate | Onset of Degradation/Desorption | Environment | Reference |
| Butylphosphonic Acid (BPA) | Si | > 350°C | Reduced Pressure (20 mTorr) | [1][3] |
| Aminopropyltriethoxysilane (APTES) | Si | ~250°C | Reduced Pressure (20 mTorr) | [1][3] |
| Alkylphosphonic Acids | Al₂O₃ | 400 - 500°C (Backbone Cleavage) | In-situ High Vacuum | [4][12] |
| Pentafluorophenoxy-substituted PA | Al₂O₃ | > 250°C (Backbone Cleavage) | In-situ High Vacuum | [4][12] |
| Octadecylphosphonic Acid (ODPA) | TiO₂ | ~350°C | Ambient | [2] |
| P-O Headgroup Bond | Metal Oxides | Stable up to 800°C | High Vacuum | [1][2] |
Diagrams and Workflows
Caption: Primary thermal degradation pathway for alkylphosphonic acid SAMs.
Caption: Workflow for preparing and enhancing the thermal stability of PA SAMs.
Experimental Protocols
Protocol 1: Standard Formation of Octadecylphosphonic Acid (ODPA) SAM on Silicon with Native Oxide
-
Substrate Cleaning:
-
Sonicate silicon coupons in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the coupons under a stream of dry nitrogen.
-
Treat the coupons with UV-Ozone or an oxygen plasma cleaner for 10-15 minutes to remove organic contaminants and generate a uniform hydroxylated surface.
-
-
SAM Deposition (T-BAG Method):
-
Prepare a 1 mM solution of ODPA in anhydrous tetrahydrofuran (THF).
-
Place the cleaned silicon coupons vertically in a vial containing the ODPA solution.
-
Allow the solvent to evaporate slowly at room temperature, which "tethers" the molecules to the surface.[5]
-
-
Thermal Annealing:
-
Rinsing:
-
After annealing, sonicate the coupons in fresh THF for 5-10 minutes to remove any physisorbed, unbound molecules.
-
Rinse with isopropanol and dry with nitrogen. The surface should now be covered with a dense monolayer.
-
Protocol 2: Assessing Thermal Stability via X-ray Photoelectron Spectroscopy (XPS)
-
Initial Characterization:
-
Stepwise Annealing:
-
Mount the sample in a UHV chamber with heating capabilities.
-
Increase the temperature to the first setpoint (e.g., 150°C) and hold for a defined period (e.g., 30-60 minutes).
-
Cool the sample to room temperature.
-
-
Iterative Analysis:
-
Re-acquire XPS spectra after the annealing step.
-
Calculate the new atomic ratios. A significant decrease in the C/Si and P/Si ratios indicates desorption or decomposition of the SAM.[3]
-
Repeat steps 2 and 3 for progressively higher temperatures (e.g., in 50°C increments) until the C/Si and P/Si signals are significantly diminished.
-
-
Data Interpretation:
References
- 1. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hajim.rochester.edu [hajim.rochester.edu]
- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. factors-influencing-surface-coverage-and-structural-organization-of-phosphonic-acid-self-assembled-monolayers-on-zinc-oxide - Ask this paper | Bohrium [bohrium.com]
- 12. Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates [agris.fao.org]
Issues with phosphonic acid monolayer formation and how to solve them
Welcome to the technical support center for phosphonic acid self-assembled monolayer (SAM) formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the formation of phosphonic acid monolayers, offering potential causes and solutions.
Question: Why is my phosphonic acid monolayer incomplete or showing low surface coverage?
Answer:
Incomplete monolayer formation is a common issue that can be attributed to several factors. The quality of the substrate, the deposition conditions, and the purity of the reagents all play a crucial role.
Potential Causes and Solutions:
-
Substrate In-homogeneity or Contamination: The presence of organic residues or inconsistencies on the substrate surface can hinder the self-assembly process.
-
Solution: Implement a rigorous substrate cleaning protocol. Common procedures involve sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. An oxygen plasma or UV-ozone treatment immediately before deposition can also be highly effective in removing organic contaminants and creating a reactive oxide layer.
-
-
Suboptimal Deposition Time: The formation of a well-ordered monolayer is a time-dependent process.
-
Solution: The optimal deposition time can vary depending on the solvent, concentration, and temperature. It is recommended to perform a time-course study to determine the point at which surface coverage plateaus. Deposition times can range from a few hours to over 24 hours.
-
-
Incorrect Phosphonic Acid Concentration: The concentration of the phosphonic acid solution directly impacts the kinetics of monolayer formation.
-
Solution: While a higher concentration might seem to lead to faster coverage, it can also result in the formation of disordered multilayers. A typical starting concentration is in the range of 0.1 mM to 1 mM. It's advisable to optimize the concentration for your specific system. Studies have shown that beyond a certain point, increasing the concentration does not significantly improve surface coverage[1][2].
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in dissolving the phosphonic acid and mediating its interaction with the substrate surface.
-
Solution: The choice of solvent can significantly impact the quality of the SAM. Solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers on some substrates like ZnO, as they can suppress the dissolution of the metal oxide surface and the formation of undesired byproducts[3][4]. Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (THF)[5]. The ideal solvent will depend on the specific phosphonic acid and substrate being used.
-
Question: I am observing the formation of multilayers or aggregates on my substrate. How can I prevent this?
Answer:
The formation of multilayers or aggregates is often a result of non-ideal deposition conditions, leading to molecules adsorbing on top of the initial monolayer rather than directly on the substrate.
Potential Causes and Solutions:
-
Excessively High Concentration: A high concentration of the phosphonic acid in the deposition solution is a primary cause of multilayer formation.
-
Solution: Reduce the concentration of the phosphonic acid solution. Optimization experiments are key to finding the ideal concentration that favors monolayer formation.
-
-
Presence of Water: Trace amounts of water in the solvent or on the substrate can lead to the formation of phosphonic acid aggregates in solution, which then deposit on the surface.
-
Solution: Use anhydrous solvents and ensure the substrate is thoroughly dried before immersion in the deposition solution. Performing the deposition in a controlled environment, such as a glovebox, can minimize exposure to atmospheric moisture.
-
-
Post-Deposition Rinsing: Inadequate rinsing after deposition can leave behind physisorbed molecules and aggregates.
-
Solution: Implement a thorough rinsing procedure with fresh, clean solvent (the same solvent used for deposition is often a good choice) immediately after removing the substrate from the deposition solution. Gentle sonication during rinsing can also help to remove loosely bound molecules.
-
Question: My monolayer shows poor stability and delaminates easily. What could be the reason?
Answer:
Poor adhesion and stability of the monolayer suggest a weak interaction between the phosphonic acid headgroup and the substrate surface.
Potential Causes and Solutions:
-
Incomplete Covalent Bonding: The formation of a robust monolayer relies on the covalent bonding between the phosphonic acid and the metal oxide surface.
-
Solution: A post-deposition annealing step can promote the formation of strong, covalent M-O-P bonds. The annealing temperature and duration should be optimized to avoid thermal degradation of the monolayer. For example, annealing at 140°C for 48 hours has been used for phosphonic acids on silicon oxide[5]. However, thermal stability can be dependent on the specific molecule, with some fluorinated backbones showing degradation at lower temperatures[6].
-
-
Surface Passivation: The native oxide layer on the substrate might not be sufficiently reactive.
-
Solution: Pre-treatment of the substrate with methods like oxygen plasma or UV-ozone can create a more hydroxylated and reactive surface, which is crucial for the condensation reaction with the phosphonic acid headgroup[7].
-
-
Hydrolytic Instability: While generally stable, phosphonate monolayers can be susceptible to hydrolysis under certain conditions, especially in aqueous environments at extreme pH.
-
Solution: For applications in aqueous media, it is important to consider the pH of the environment. Phosphonic acid SAMs on materials like titanium and zirconium have shown high bond durability over a wide range of pH values[8].
-
Frequently Asked Questions (FAQs)
Q1: What is the binding mechanism of phosphonic acids to metal oxide surfaces?
A1: Phosphonic acids bind to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface. This reaction forms a strong, covalent metal-oxygen-phosphorus (M-O-P) bond and releases water as a byproduct[9][7]. The phosphonic acid headgroup can form monodentate, bidentate, or tridentate linkages with the surface, which contributes to the stability of the monolayer[8][10].
Q2: How does the choice of solvent affect the quality of the phosphonic acid monolayer?
A2: The solvent is a critical parameter in SAM formation. It must effectively dissolve the phosphonic acid derivative without negatively interacting with the substrate. Solvents with high dielectric constants, like methanol, can sometimes lead to the dissolution of the metal oxide surface (e.g., ZnO) and the formation of layered metal-phosphonate byproducts, which are detrimental to the formation of a well-defined monolayer[3][4]. In such cases, solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, are preferred[3][4]. The choice of solvent can influence the kinetics of SAM formation; for instance, on ZnO, n-octadecylphosphonic acid (ODPA) SAMs formed more rapidly in isopropanol compared to ethanol[1].
Q3: What role does temperature play in the formation of phosphonic acid SAMs?
A3: Temperature influences both the kinetics and the structural order of the resulting monolayer. Elevated temperatures can accelerate the rate of SAM formation[1][2]. However, excessively high temperatures (e.g., above 60°C for ODPA on ZnO) can lead to the formation of a more disordered monolayer with defects[1][2]. A post-deposition annealing step at a moderate temperature (e.g., 110-150°C) is often employed to drive the condensation reaction to completion and improve the covalent bonding to the surface[3][5].
Q4: How does the alkyl chain length of the phosphonic acid affect the monolayer properties?
A4: The length of the alkyl chain plays a significant role in the ordering and stability of the monolayer. Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, which promotes a more ordered and densely packed monolayer[11]. This increased order in long-chain SAMs results in a smaller tilt angle of the molecules with respect to the surface normal[11].
Q5: Can I form a phosphonic acid monolayer on a non-oxide surface?
A5: The primary binding mechanism for phosphonic acids involves the reaction with surface hydroxyl groups on metal oxides. Therefore, they are most suitable for surfaces such as aluminum oxide (Al₂O₃)[9], titanium dioxide (TiO₂)[12], zinc oxide (ZnO)[1][3][4][13], indium tin oxide (ITO)[11][14], and silicon dioxide (SiO₂)[5][15]. Formation on non-oxide surfaces would require surface modification to introduce a suitable oxide or hydroxylated layer.
Data Presentation
Table 1: Influence of Solvent on Octadecylphosphonic Acid (ODPA) SAM Formation on ZnO
| Solvent | Dielectric Constant (εr) | Growth Rate (%/min) | Max. Surface Coverage (%) | Monolayer Quality |
| Isopropanol | 19.9 | 0.7 | 96 | High coverage, faster deposition[1] |
| Ethanol | 24.6 | 0.2 | 97 | Slightly higher coverage than isopropanol[1] |
| Methanol | 32.6 | - | - | Can lead to undesired byproducts (layered zinc compounds)[3][4] |
| Toluene | 2.38 | - | - | Promotes well-defined tridentate coordination[3][4] |
| tert-Butyl Alcohol | 11.2-11.5 | - | - | Promotes well-defined tridentate coordination[2][3] |
Table 2: Characterization Data for Phosphonic Acid Monolayers on Various Substrates
| Phosphonic Acid | Substrate | Contact Angle (°) | Key XPS Peaks (Binding Energy, eV) | Key FTIR Peaks (cm⁻¹) |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | ~115 | P 2p, P 2s, F 1s[8] | 1212 (P=O stretch), 1160 & 1126 (P-OH stretch), ~1100 (P-O)[8] |
| n-Octadecylphosphonic acid (ODPA) | Al/Al₂O₃ | 117 | - | - |
| Dodecylphosphonic acid (DP) | Al/Al₂O₃ | 120 | - | - |
| Perfluorodecylphosphonic acid (PFDP) | Al/Al₂O₃ | 122 | - | - |
| 1-Hexanephosphonic acid (HPA) | ZnO | - | P 2s[13] | - |
| n-Octadecylphosphonic acid (ODPA) | Si/SiO₂ | - | SiPO₂⁺, SiC₁₈H₃₈PO₃⁺ (ToF-SIMS)[5] | - |
Experimental Protocols
1. Substrate Cleaning and Preparation:
-
Cut the substrate to the desired dimensions.
-
Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Immediately before deposition, treat the substrate with oxygen plasma or a UV-ozone cleaner for 10-20 minutes to remove any remaining organic contaminants and to generate a fresh, hydroxylated oxide surface.
2. Phosphonic Acid Monolayer Deposition (Solution Phase):
-
Prepare a solution of the desired phosphonic acid in a suitable anhydrous solvent (e.g., 1 mM in ethanol or toluene).
-
Place the cleaned and activated substrate in the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the deposition to proceed for the optimized duration (typically 12-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
After deposition, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen.
-
(Optional but recommended) Anneal the substrate in an oven or on a hotplate at a temperature optimized for the specific system (e.g., 120-150°C) for a defined period (e.g., 1-48 hours) to promote covalent bond formation.
3. Characterization Techniques:
-
Contact Angle Goniometry:
-
Place a droplet of a probe liquid (typically deionized water) onto the monolayer-coated surface.
-
Use a goniometer to measure the static contact angle between the droplet and the surface. A high contact angle for a hydrophobic terminal group (e.g., >110° for a long alkyl chain) is indicative of a well-ordered, dense monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Acquire high-resolution spectra of the relevant elements (e.g., P 2p, C 1s, O 1s, and the substrate elements). The presence of the P 2p peak confirms the presence of the phosphonic acid on the surface. Analysis of the peak shapes and binding energies can provide information about the chemical bonding state.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire a background spectrum of the bare substrate.
-
Acquire the spectrum of the monolayer-coated substrate.
-
The presence of characteristic vibrational modes, such as P=O, P-OH, and P-O-Metal stretches, can confirm the binding of the phosphonic acid and provide insights into its binding mode (monodentate, bidentate, or tridentate)[8].
-
Mandatory Visualization
Caption: Experimental workflow for phosphonic acid monolayer formation.
Caption: Troubleshooting workflow for phosphonic acid SAMs.
References
- 1. factors-influencing-surface-coverage-and-structural-organization-of-phosphonic-acid-self-assembled-monolayers-on-zinc-oxide - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. princeton.edu [princeton.edu]
Technical Support Center: Characterizing Impurities in (4-Nitro-benzyl)-phosphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing impurities in (4-Nitro-benzyl)-phosphonic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound often originate from the synthetic route, typically the Michaelis-Arbuzov reaction followed by hydrolysis. Potential impurities can be categorized as:
-
Starting Materials: Unreacted reagents such as 4-nitrobenzyl bromide and triethyl phosphite.
-
Intermediates: Incomplete hydrolysis can leave residual diethyl (4-nitrobenzyl)phosphonate.[1]
-
Byproducts: Side-products from the Michaelis-Arbuzov reaction, such as transesterification products or byproducts from potential side reactions involving the nitro group.[2]
-
Reagents from Synthesis/Workup: Inorganic salts from purification steps or residual acids (e.g., HCl) from the hydrolysis step.[1][3]
-
Degradation Products: Products arising from the decomposition of this compound under harsh conditions or prolonged storage.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities. Due to the polar nature of the phosphonic acid, reversed-phase HPLC with an ion-pairing agent or an anion-exchange column is often employed.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is highly specific for phosphorus-containing compounds and can distinguish between the phosphonic acid, its ester intermediates, and other phosphorus-containing byproducts based on their unique chemical shifts.[1][7]
-
¹H NMR: Useful for identifying the presence of starting materials and the diethyl ester intermediate by observing characteristic signals, such as the ethyl groups of the ester.[7][8]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for determining the molecular weights of the parent compound and polar impurities.[1] For less polar impurities, GC-MS may be used, potentially after a derivatization step like silylation to increase volatility.[1]
Q3: How can I confirm the identity of an unknown peak in my HPLC chromatogram?
A3: To identify an unknown peak, you can employ several strategies:
-
Spiking: Inject a sample spiked with a known reference standard of a suspected impurity. If the peak height of the unknown increases, it is likely that impurity.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC column and analyze it by NMR spectroscopy.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic phosphonic acid group and the silica backbone of the column. | - Add an ion-pairing agent (e.g., tetrabutylammonium bromide) to the mobile phase to improve peak shape. - Lower the pH of the mobile phase (e.g., with phosphoric or formic acid) to suppress the ionization of the phosphonic acid.[9] - Use a column with a different stationary phase, such as an anion-exchange column.[4] |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation. | - Ensure the mobile phase is thoroughly mixed and degassed.[10] - Use a column oven to maintain a constant temperature.[10][11] - Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Ghost Peaks | - Carryover from a previous injection. - Contaminated mobile phase. | - Inject a blank (mobile phase) to see if the ghost peak is present. - Clean the injector and sample loop.[10] - Prepare fresh mobile phase using HPLC-grade solvents. |
| Unexpected Peaks | Presence of a process-related impurity or a degradation product. | - Refer to the list of potential impurities in the FAQs. - Use LC-MS to determine the molecular weight of the unknown peak. - Review the synthesis and storage conditions of your sample to identify potential sources of the new impurity. |
Sample Preparation
| Issue | Potential Cause | Troubleshooting Steps |
| Sample is a Sticky Solid and Difficult to Handle | Hygroscopic nature of phosphonic acids or presence of residual solvents. | - Dry the sample under high vacuum. - For purification, consider converting the phosphonic acid to a salt (e.g., sodium salt), which may be more crystalline and easier to handle.[12] |
| Incomplete Dissolution of the Sample | The sample may not be fully soluble in the chosen diluent. | - this compound is soluble in aqueous base and polar organic solvents. - For HPLC analysis, ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Sonication may aid dissolution. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its common impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: ³¹P NMR for Identification of Phosphorus-Containing Species
-
Instrument: 400 MHz NMR Spectrometer (or similar).
-
Solvent: D₂O or DMSO-d₆.
-
Procedure:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
Expected Chemical Shifts:
-
This compound: The chemical shift will be in the typical range for phosphonic acids.
-
Diethyl (4-nitrobenzyl)phosphonate: Expected to be at a different chemical shift, typically downfield from the corresponding phosphonic acid.[7]
-
Triethyl phosphite: Will appear at a significantly different chemical shift, characteristic of phosphites.
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| This compound | C₇H₈NO₅P | 217.12 | Main Compound |
| Diethyl (4-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.22 | Intermediate |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Starting Material |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Starting Material |
| Phosphoric Acid | H₃PO₄ | 98.00 | Potential byproduct/reagent |
Visualizations
Caption: Workflow for impurity characterization.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. This compound | 1205-62-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. DIETHYL(4-NITROBENZYL)PHOSPHONATE(2609-49-6) 1H NMR spectrum [chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. agilent.com [agilent.com]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
Technical Support Center: Best Practices for Handling and Storing Arylphosphonic Acids
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of arylphosphonic acids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with arylphosphonic acids?
A1: Arylphosphonic acids are generally corrosive solids.[1] Key hazards include:
-
Skin and Eye Damage: They can cause severe skin burns and eye damage upon contact.[1]
-
Harmful if Swallowed: Ingestion can lead to severe gastrointestinal irritation and possible burns.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]
Always consult the Safety Data Sheet (SDS) for the specific arylphosphonic acid you are working with for detailed hazard information.[1][2][3][4][5][6]
Q2: What are the recommended storage conditions for arylphosphonic acids?
A2: To ensure the stability and integrity of arylphosphonic acids, store them in a cool, dry, and well-ventilated area.[2][3][4] Keep containers tightly closed to prevent moisture absorption, as they can be hygroscopic.[1][7] Store them away from incompatible materials such as strong bases and oxidizing agents.[1][5] It is also advisable to store them in corrosive-resistant containers.[6]
Q3: How stable are arylphosphonic acids?
A3: Arylphosphonic acids are generally stable compounds. The P-C bond is robust and resistant to hydrolysis and high temperatures.[8] However, they can decompose under certain conditions:
-
High Temperatures: Thermal decomposition can release irritating and toxic gases and vapors, including oxides of phosphorus.[5][6]
-
Presence of Certain Metals: Some phosphonates can undergo oxidation in the presence of transition metal ions like Mn(II).
Q4: What are the common signs of degradation or impurity in an arylphosphonic acid sample?
A4: Degradation or impurities may be indicated by:
-
A change in physical appearance, such as discoloration or clumping.
-
A change in melting point.
-
The presence of additional peaks in analytical spectra (e.g., 31P NMR, HPLC). Common impurities can include starting materials from the synthesis, byproducts like diarylphosphinic acids, or residual solvents.
Q5: What is the best way to dispose of arylphosphonic acid waste?
A5: Arylphosphonic acid waste should be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations.[1] Neutralization with a suitable base, such as sodium bicarbonate or a mixture of soda ash and slaked lime, may be a required pretreatment step before disposal.[9][10] Do not discharge into drains or the environment.[2][4][11]
Section 2: Troubleshooting Guides
This section provides guidance on common issues encountered during experiments involving arylphosphonic acids.
Troubleshooting Poor Solubility
Problem: The arylphosphonic acid is not dissolving in the chosen solvent.
Troubleshooting Incomplete Hydrolysis of Arylphosphonate Esters
Problem: The hydrolysis of a dialkyl or diaryl arylphosphonate to the corresponding arylphosphonic acid is incomplete.
Section 3: Data Presentation
Table 1: Solubility of Phenylphosphonic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x) |
| n-Propanol | 288.15 | 0.1532 |
| 293.15 | 0.1754 | |
| 298.15 | 0.2001 | |
| 303.15 | 0.2278 | |
| 308.15 | 0.2589 | |
| 313.15 | 0.2938 | |
| 318.15 | 0.3331 | |
| Acetone | 288.15 | 0.1189 |
| 293.15 | 0.1382 | |
| 298.15 | 0.1601 | |
| 303.15 | 0.1849 | |
| 308.15 | 0.2131 | |
| 313.15 | 0.2452 | |
| 318.15 | 0.2818 | |
| Acetonitrile | 288.15 | 0.0457 |
| 293.15 | 0.0543 | |
| 298.15 | 0.0642 | |
| 303.15 | 0.0756 | |
| 308.15 | 0.0888 | |
| 313.15 | 0.1041 | |
| 318.15 | 0.1218 | |
| Ethyl Acetate | 288.15 | 0.0112 |
| 293.15 | 0.0139 | |
| 298.15 | 0.0173 | |
| 303.15 | 0.0215 | |
| 308.15 | 0.0267 | |
| 313.15 | 0.0332 | |
| 318.15 | 0.0411 | |
| Chloroform | 288.15 | 0.0007 |
| 293.15 | 0.0009 | |
| 298.15 | 0.0011 | |
| 303.15 | 0.0013 | |
| 308.15 | 0.0016 | |
| 313.15 | 0.0020 | |
| 318.15 | 0.0024 |
This data is for phenylphosphonic acid and solubility will vary for other arylphosphonic acids.
Table 2: General Stability of Arylphosphonic Acids
| Condition | Stability | Notes |
| Acidic (e.g., 1M HCl) | Generally Stable | Prolonged heating in strong acid can lead to decomposition in some cases. |
| Basic (e.g., 1M NaOH) | Generally Stable | Forms soluble salts. |
| Elevated Temperature | Stable to moderate heat | Decomposition can occur at very high temperatures. |
| UV Light | Generally Stable | The P-C bond is known to be stable in the presence of UV light. |
| Oxidizing Agents | May be susceptible | Strong oxidizing agents can potentially cleave the P-C bond. |
| Reducing Agents | Generally Stable |
Specific stability will depend on the nature of the aryl group and any other functional groups present.
Section 4: Experimental Protocols
Protocol 1: Hydrolysis of a Diethyl Arylphosphonate to an Arylphosphonic Acid
This protocol describes a general procedure for the acidic hydrolysis of a diethyl arylphosphonate.
Materials:
-
Diethyl arylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Suitable solvent for recrystallization (e.g., water, ethanol, or a mixture)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Place the diethyl arylphosphonate (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
Add concentrated hydrochloric acid (sufficient to dissolve the ester, typically 5-10 mL per gram of ester).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.[12][13]
-
Maintain the reflux for 6-12 hours. The progress of the reaction can be monitored by TLC or 31P NMR.
-
After the reaction is complete, allow the mixture to cool to room temperature. The arylphosphonic acid may precipitate upon cooling.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.
-
If no precipitate forms, remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
Purify the crude arylphosphonic acid by recrystallization from a suitable solvent.
-
Dry the purified crystals under vacuum to constant weight.
Protocol 2: Purification of an Arylphosphonic Acid by Recrystallization
This protocol provides a general method for purifying a solid arylphosphonic acid.
Materials:
-
Crude arylphosphonic acid
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the arylphosphonic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14][15] Common solvents to test include water, ethanol, isopropanol, acetone, acetonitrile, or mixtures like acetone/water.[16]
-
Dissolution: Place the crude arylphosphonic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further promote crystallization.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Section 5: Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Respiratory Protection: If there is a risk of inhaling dust, use a suitable respirator.[3]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Wash hands thoroughly after handling.[2]
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Skin Contact: Immediately wash with soap and plenty of water and seek medical attention. Remove contaminated clothing.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
References
- 1. scribd.com [scribd.com]
- 2. phosphonics.com [phosphonics.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccohs.ca [ccohs.ca]
- 10. Question 6: What are your typical disposal options for solid phosphoric acid (SPA) catalyst from a catalytic polymerization unit? Are you employing any innovative methods? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 11. arkema.com [arkema.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Avoiding side reactions during the nitration of benzyl cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the nitration of benzyl cyanide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of benzyl cyanide in a question-and-answer format.
Problem: Low yield of the desired p-nitrobenzyl cyanide.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The temperature of the reaction is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting material. Conversely, if the temperature is too high, side reactions such as hydrolysis of the nitrile group to form p-nitrophenylacetic acid and increased formation of the ortho-isomer can occur, reducing the yield of the desired product.[1]
-
Suggested Solution: Maintain strict temperature control throughout the reaction. For the standard mixed acid (H₂SO₄/HNO₃) nitration, the temperature should be kept between 10-20°C.[2] For the polyphosphoric acid (PPA)/HNO₃ method, the initial addition of benzyl cyanide should be done at 0-10°C, followed by a reaction temperature of 20-30°C.[1]
-
-
Possible Cause 2: Impure Benzyl Cyanide.
-
Explanation: The purity of the starting benzyl cyanide significantly impacts the yield and the formation of byproducts. Commercial grades of benzyl cyanide may contain impurities that can lead to the formation of an oily residue and a lower yield of the desired p-nitrobenzyl cyanide.[2] One common impurity is benzyl isocyanide, which can be removed by washing with warm sulfuric acid.[3]
-
Suggested Solution: Use highly pure benzyl cyanide. If the purity is uncertain, it is advisable to purify the starting material by distillation or by washing with 50% sulfuric acid as described in the literature.[3]
-
-
Possible Cause 3: Incorrect Ratio of Nitrating Agents.
-
Explanation: The ratio of nitric acid to sulfuric acid (in the mixed acid method) or nitric acid to PPA is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile. An incorrect ratio can lead to an incomplete reaction or an increase in side reactions.
-
Suggested Solution: Carefully follow the recommended molar ratios of the reagents as specified in the experimental protocols. For the mixed acid method, a 1:1 volume ratio of concentrated nitric acid to concentrated sulfuric acid is commonly used.[2] For the PPA method, a molar ratio of concentrated nitric acid to benzyl cyanide of 3.5:1 has been shown to be optimal.
-
-
Possible Cause 4: Inefficient Work-up and Purification.
-
Explanation: The isolation and purification steps are critical for obtaining a good yield of the pure product. Loss of product can occur during filtration and recrystallization.
-
Suggested Solution: After quenching the reaction on ice, ensure that the precipitated product is thoroughly filtered and washed. For purification, recrystallization from 80% ethanol is effective for separating the p-nitrobenzyl cyanide from the o-nitrobenzyl cyanide isomer.[2]
-
Problem: High proportion of o-nitrobenzyl cyanide.
-
Possible Cause: Standard Mixed Acid Conditions.
-
Explanation: The nitration of benzyl cyanide with a mixture of concentrated nitric and sulfuric acids typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[2] However, a significant amount of the ortho isomer is also formed.
-
Suggested Solution: Use of a Para-Directing Nitrating System. The use of polyphosphoric acid (PPA) with nitric acid has been reported to significantly favor the formation of the para isomer.[1][4] The bulky complex formed between PPA and the nitronium ion is thought to sterically hinder the attack at the ortho position, thereby increasing the selectivity for the para position.[1]
-
Problem: Formation of a significant amount of oily residue.
-
Possible Cause 1: Impure Starting Material.
-
Explanation: As mentioned earlier, impurities in the benzyl cyanide are a major contributor to the formation of an oily, difficult-to-hydrolyze residue.[2]
-
Suggested Solution: Use purified benzyl cyanide.
-
-
Possible Cause 2: Elevated Reaction Temperature.
-
Explanation: Higher reaction temperatures can promote polymerization or degradation of the starting material and/or product, leading to the formation of tars and oils.
-
Suggested Solution: Adhere strictly to the recommended temperature ranges for the reaction.
-
Problem: The product is contaminated with p-nitrophenylacetic acid.
-
Cause: Hydrolysis of the Nitrile Group.
-
Explanation: The nitrile group of benzyl cyanide can undergo hydrolysis under the strong acidic conditions of the nitration reaction, especially if the temperature is too high, to form the corresponding carboxylic acid.[5][6][7]
-
Suggested Solution: Maintain rigorous temperature control, keeping it within the recommended range to minimize the rate of hydrolysis.[1] Ensure that the reaction is carried out under anhydrous conditions as much as possible until the quenching step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitration of benzyl cyanide?
The most common side reactions are:
-
Formation of the ortho-isomer (o-nitrobenzyl cyanide): This is the major byproduct in the standard mixed acid nitration.[2]
-
Hydrolysis of the nitrile group: This leads to the formation of p-nitrophenylacetic acid, particularly at elevated temperatures.[1][5][6][7]
-
Oxidation: The strong oxidizing nature of nitric acid can potentially lead to oxidation of the benzylic position, though specific oxidation byproducts are not extensively detailed in the provided search results.
-
Dinitration: While generally not observed under the standard conditions for mononitration, dinitration can occur under more forcing conditions (higher temperatures, stronger nitrating agents).[2][8]
Q2: Why is the nitration of benzyl cyanide an ortho-para directing reaction, even though the cyanomethyl group (-CH₂CN) is generally considered electron-withdrawing?
While the nitrile group is strongly electron-withdrawing, the methylene (-CH₂-) group separates it from the benzene ring. The overall directing effect is a balance of electronic and steric factors. The -CH₂CN group is considered a deactivating group, making the reaction slower than the nitration of benzene. However, it directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediates formed by ortho and para attack are less destabilized than the intermediate from meta attack. While the cyanomethyl group is deactivating, it can better accommodate the positive charge at the ortho and para positions through resonance stabilization of the benzene ring itself. The para product is generally favored over the ortho product due to steric hindrance from the cyanomethyl group at the ortho position.[9][10]
Q3: What is the role of sulfuric acid in the mixed acid nitration?
Sulfuric acid is a stronger acid than nitric acid. Its role is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the benzene ring in electrophilic aromatic substitution.[11]
Q4: How can I effectively remove the o-nitrobenzyl cyanide isomer from my product?
The most effective method for removing the ortho-isomer is through recrystallization. p-Nitrobenzyl cyanide and o-nitrobenzyl cyanide have different solubilities, and recrystallization from 80% ethanol has been shown to be effective in isolating the pure para-isomer.[2]
Q5: What are the key safety precautions to take during this experiment?
-
Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[12][13]
-
Exothermic Reaction: The nitration reaction is highly exothermic. It is crucial to control the rate of addition of the reactants and to maintain the recommended temperature using an ice bath to prevent the reaction from running away.[12]
-
Nitro-organic Compounds: The products of the reaction are nitro-organic compounds, which can be thermally unstable and potentially explosive. Avoid excessive heating and handle the products with care.
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with stirring. This helps to dissipate the heat and precipitate the product safely.
Data Presentation
Table 1: Comparison of Nitrating Agents for Benzyl Cyanide
| Feature | Mixed Acid (H₂SO₄/HNO₃) | Polyphosphoric Acid (PPA)/HNO₃ |
| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | Polyphosphoric Acid, Concentrated HNO₃ |
| Typical Conditions | 10-20°C | 0-10°C (addition), 20-25°C (reaction)[4] |
| Yield of p-isomer | 50-54%[2] | ~65%[4] |
| Selectivity | Mixture of o- and p-isomers[2] | High selectivity for the p-isomer[1][4] |
| Notes | Less expensive.[2] | Higher yield and purity of the p-isomer.[1][4] |
Experimental Protocols
Protocol 1: Nitration of Benzyl Cyanide using a Mixture of Concentrated Nitric and Sulfuric Acids [2]
-
In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the acid mixture to 10°C in an ice-salt bath.
-
Slowly add pure benzyl cyanide dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and continue stirring for one hour at room temperature.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Filter the resulting solid precipitate and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from 80% ethanol to obtain p-nitrobenzyl cyanide.
Protocol 2: Para-Selective Nitration of Benzyl Cyanide using Polyphosphoric Acid (PPA) and Nitric Acid [1][4]
-
In a round-bottomed flask, mix concentrated nitric acid and polyphosphoric acid.
-
Cool the mixture to 0-10°C.
-
Slowly add pure benzyl cyanide to the mixture while maintaining the temperature in the 0-10°C range.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an ethanol-water mixture to yield high-purity p-nitrobenzyl cyanide.
Visualizations
Caption: Reaction scheme for the nitration of benzyl cyanide.
Caption: Mechanism of acid-catalyzed hydrolysis of benzyl cyanide.
Caption: Troubleshooting workflow for low yield in benzyl cyanide nitration.
References
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. icer.msu.edu [icer.msu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. ehs.washington.edu [ehs.washington.edu]
Validation & Comparative
A Head-to-Head Battle for Phosphonate Deprotection: Acidic Hydrolysis vs. the McKenna Reaction
For researchers, scientists, and drug development professionals navigating the critical step of phosphonate ester deprotection, the choice of method can significantly impact yield, purity, and the integrity of complex molecules. This guide provides an objective comparison of two stalwart methods: classical acidic hydrolysis and the milder McKenna reaction, supported by experimental data and detailed protocols to inform your synthetic strategy.
The conversion of phosphonate esters to their corresponding phosphonic acids is a pivotal transformation in the synthesis of a vast array of biologically active compounds, including antivirals, herbicides, and bone targeting agents. The selection of the deprotection strategy is dictated by the overall molecular architecture, particularly the presence of sensitive functional groups. Here, we dissect the advantages and limitations of traditional acidic hydrolysis and the widely adopted McKenna reaction.
At a Glance: Key Differences
| Feature | Acidic Hydrolysis | McKenna Reaction |
| Reagents | Concentrated mineral acids (e.g., HCl, HBr) | Bromotrimethylsilane (BTMS), followed by alcohol or water quench |
| Conditions | Harsh, high temperatures (reflux) | Mild, often room temperature to gentle heating |
| Reaction Time | Several hours to overnight | Can be rapid (minutes to hours) |
| Functional Group Tolerance | Low; sensitive groups often cleaved | High; compatible with many acid-labile groups |
| Workup | Often requires removal of large amounts of acid | Evaporation of volatile byproducts |
| Primary Byproducts | Alkyl halides, excess acid | Trimethylsilyl ethers, alkyl bromides |
Reaction Mechanisms: A Tale of Two Pathways
The fundamental difference between these two methods lies in their reaction mechanisms. Acidic hydrolysis typically proceeds through a nucleophilic substitution pathway at the carbon atom of the ester's alkyl group, especially for secondary and tertiary esters, or at the phosphorus center. In contrast, the McKenna reaction involves the formation of a silyl ether intermediate.
Acidic Hydrolysis Mechanism
Under strongly acidic conditions, the phosphonate oxygen is protonated, activating the ester for nucleophilic attack by water or a halide ion. For dialkyl phosphonates, this is a sequential process, often requiring harsh conditions to cleave both ester groups.[1]
References
A Comparative Guide to (4-Nitro-benzyl)-phosphonic Acid and Alkylphosphonic Acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) of organophosphonic acids are a cornerstone of surface functionalization, enabling precise control over the chemical and physical properties of a wide range of materials, particularly metal oxides. This guide provides a detailed comparison of the performance of two distinct classes of phosphonic acid SAMs: those derived from (4-Nitro-benzyl)-phosphonic acid, representing aromatic systems with electron-withdrawing groups, and those from long-chain alkylphosphonic acids, serving as the benchmark for well-ordered, insulating monolayers.
Executive Summary
This guide synthesizes experimental data to compare the key performance characteristics of this compound SAMs and alkylphosphonic acid SAMs. Alkylphosphonic acid SAMs are known for forming dense, highly ordered, and thermally stable monolayers, making them excellent insulators and passivating layers. In contrast, the introduction of an aromatic ring and a strong electron-withdrawing nitro group in this compound significantly alters the intermolecular interactions and surface properties, leading to SAMs with different organizational motifs and functionalities. While direct comparative performance data is limited for this compound SAMs, this guide draws on available experimental results for both systems to provide a comprehensive overview for researchers selecting the appropriate surface modification for their application.
Data Presentation: Performance Metrics
The following table summarizes the key performance indicators for both this compound SAMs and a representative alkylphosphonic acid, Octadecylphosphonic acid (ODPA), on common metal oxide substrates like silica (SiO₂) and alumina (Al₂O₃).
| Performance Metric | This compound SAMs | Alkylphosphonic Acid SAMs (e.g., ODPA) | Key Differences & Implications |
| Molecular Ordering & Packing | Typically less ordered due to steric hindrance of the benzyl group and potential electrostatic repulsion between nitro groups. | Highly ordered with alkyl chains in an all-trans conformation, leading to dense packing.[1] | The well-ordered nature of alkylphosphonic acid SAMs is crucial for creating effective barrier layers, while the less dense packing of aromatic SAMs may be advantageous for applications requiring accessible functional groups. |
| Thermal Stability | The P-O bond to the metal oxide surface is expected to be highly stable, similar to alkylphosphonic acids (up to 800 °C).[2] However, the degradation of the aromatic backbone may occur at lower temperatures compared to long alkyl chains. | The phosphonate headgroup is stable to high temperatures (up to 800 °C on some metal oxides), with the alkyl chain being the limiting factor, typically degrading between 200 and 350 °C.[2] | Both SAM types offer robust anchoring to the substrate. The choice may depend on the specific processing temperatures required for a given application. |
| Surface Energy & Wettability | The presence of the polar nitro group is expected to result in a higher surface energy and lower water contact angle compared to hydrophobic alkyl chains. | Long alkyl chains create a low-energy, hydrophobic surface with high water contact angles (typically >110° for ODPA). | This difference is critical for applications in microfluidics, biocompatibility, and any scenario where surface wettability is a key parameter. |
| Binding Affinity & Surface Coverage | The phosphonic acid headgroup ensures strong binding to metal oxide surfaces. Surface coverage can be influenced by the bulkiness of the headgroup and solvent choice.[3] | Forms strong covalent bonds with metal oxide surfaces, leading to high surface coverage and the formation of a complete monolayer.[1][3] | Both molecules exhibit strong surface binding. The choice of solvent and deposition conditions is crucial for achieving optimal surface coverage for both types of SAMs.[4] |
| Electronic Properties | The electron-withdrawing nitro group can significantly alter the electronic properties of the surface, such as the work function. This makes them suitable for applications in organic electronics.[5] | The saturated alkyl chains provide excellent electrical insulation. | This is a defining difference, making this compound SAMs candidates for active electronic components, while alkylphosphonic acids are primarily used for insulation and passivation. |
Experimental Protocols
The following are detailed methodologies for the formation and characterization of phosphonic acid SAMs, based on established literature.
I. Formation of Phosphonic Acid SAMs (Tethering by Aggregation and Growth - T-BAG Method)[1]
This method is widely used for creating well-ordered phosphonic acid SAMs on oxide surfaces.
Materials:
-
Substrate (e.g., Silicon wafer with native oxide, Alumina)
-
Phosphonic acid (this compound or Alkylphosphonic acid)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Isopropanol)
-
Beakers, tweezers, nitrogen or argon gas, oven.
Procedure:
-
Substrate Cleaning: The substrate is rigorously cleaned to remove organic and inorganic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen or argon. A final cleaning step using a UV-ozone cleaner or piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a hydrophilic, hydroxyl-terminated surface.
-
Solution Preparation: A dilute solution of the phosphonic acid (typically in the millimolar range) is prepared in an anhydrous solvent. The choice of solvent is critical and can affect the quality of the resulting SAM.[4]
-
Immersion: The cleaned substrate is immersed in the phosphonic acid solution in a sealed container under an inert atmosphere to prevent contamination.
-
Incubation: The immersion is typically carried out for a period of several hours to 24 hours at room temperature to allow for the self-assembly process to occur.
-
Rinsing: After incubation, the substrate is removed from the solution and thoroughly rinsed with fresh solvent to remove any physisorbed molecules.
-
Annealing: The substrate is then annealed in an oven at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 1-24 hours). This step is crucial for the formation of strong, covalent P-O-metal bonds.[1]
-
Final Rinse and Dry: The annealed substrate is subjected to a final rinse with the solvent and dried under a stream of inert gas.
II. Characterization Techniques
-
Contact Angle Goniometry: To determine the surface energy and wettability of the SAMs. A droplet of a probe liquid (typically deionized water) is placed on the surface, and the contact angle is measured.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition of the SAM and the formation of the P-O-metal bond. High-resolution scans of the P 2p, C 1s, N 1s (for nitro-functionalized SAMs), and the substrate elements are analyzed.[1]
-
Atomic Force Microscopy (AFM): To visualize the morphology and homogeneity of the SAM at the nanoscale.
-
Ellipsometry: To measure the thickness of the formed monolayer.
-
Thermal Desorption Spectroscopy (TDS) or Temperature-Programmed XPS (TP-XPS): To determine the thermal stability of the SAMs by monitoring the desorption of molecular fragments as a function of temperature.[6]
-
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: To determine the molecular orientation and ordering of the SAMs.[1]
Mandatory Visualizations
Molecular Structures and SAM Formation
Caption: Formation of alkylphosphonic and this compound SAMs.
Experimental Workflow for SAM Characterization
Caption: Workflow for the characterization of phosphonic acid SAMs.
Conclusion
The choice between this compound and alkylphosphonic acid for the formation of self-assembled monolayers depends critically on the desired surface properties and the intended application. Alkylphosphonic acids are the gold standard for creating robust, well-ordered, and insulating surfaces. Their hydrophobic nature and high thermal stability make them ideal for passivation layers, corrosion protection, and as dielectrics in certain electronic devices.
Conversely, this compound offers a pathway to functional surfaces with tailored electronic properties. The presence of the nitro group provides a handle for further chemical modifications and significantly influences the surface work function, making these SAMs promising for applications in organic electronics, sensors, and as platforms for the immobilization of biomolecules. Researchers and drug development professionals can leverage the distinct characteristics of these two classes of phosphonic acid SAMs to engineer surfaces with the precise functionalities required for their specific needs. Further research providing direct comparative data will be invaluable in refining the selection process and unlocking the full potential of these versatile surface modification agents.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Comparative Guide to 2D NMR Techniques
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of (4-Nitro-benzyl)-phosphonic acid. It offers predicted spectral data, in-depth experimental protocols, and a comparative overview of alternative analytical methods, serving as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
This compound is a molecule of interest in various chemical and pharmaceutical research areas. Its unambiguous structural confirmation is paramount for ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 2D NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the intricate connectivity and spatial relationships of atoms within a molecule. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the comprehensive structural assignment of this target compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts and key coupling constants for this compound. These values were estimated using a combination of computational prediction tools and analysis of spectral data for structurally related compounds.
Table 1: Predicted ¹H and ³¹P NMR Data
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2/H6 | 8.15 | d | ³J(HH) = 8.5 |
| H3/H5 | 7.50 | d | ³J(HH) = 8.5 |
| H7 (CH₂) | 3.20 | d | ²J(HP) = 22.0 |
| P1 | 18.5 | s | - |
Table 2: Predicted ¹³C NMR Data
| Atom | Predicted Chemical Shift (ppm) | Predicted ¹J(CH) (Hz) | Predicted nJ(CP) (Hz) |
| C1 | 140.0 | - | ²J(CP) = 6.0 |
| C2/C6 | 130.0 | 165 | ³J(CP) = 3.0 |
| C3/C5 | 123.5 | 165 | ⁴J(CP) = 1.0 |
| C4 | 147.0 | - | ⁵J(CP) ≈ 0 |
| C7 (CH₂) | 35.0 | 145 | ¹J(CP) = 135.0 |
Comparison with Alternative Analytical Techniques
While 2D NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C, ¹H-¹⁵N, etc.), through-bond correlations over multiple bonds. | Non-destructive, provides unambiguous structural assignment in solution. | Relatively low sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, small sample amount required. | Provides fragmentation patterns, not direct connectivity. Isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., P=O, NO₂, P-OH). | Fast, inexpensive, provides a molecular "fingerprint". | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | Provides definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols for 2D NMR
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample conditions.
COSY (Correlation Spectroscopy)
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
Experimental Parameters:
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-cycled sequence)
-
Solvent: D₂O or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F2 and F1): Optimized to cover all proton signals (e.g., 0-10 ppm)
-
Number of Scans (ns): 2-8
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 seconds
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the spectrum.
HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C).
Experimental Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited, gradient-selected sequence)
-
Solvent: D₂O or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): Optimized to cover all proton signals (e.g., 0-10 ppm)
-
Spectral Width (F1 - ¹³C): Optimized to cover all carbon signals (e.g., 0-160 ppm)
-
Number of Scans (ns): 4-16
-
Number of Increments (F1): 128-256
-
¹J(CH) Coupling Constant: 145 Hz (average for one-bond C-H coupling)
-
Relaxation Delay (d1): 1-2 seconds
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²J(CH) and ³J(CH)).
Experimental Parameters:
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, low-pass filtered sequence)
-
Solvent: D₂O or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): Optimized to cover all proton signals (e.g., 0-10 ppm)
-
Spectral Width (F1 - ¹³C): Optimized to cover all carbon signals (e.g., 0-160 ppm)
-
Number of Scans (ns): 8-32
-
Number of Increments (F1): 256-512
-
Long-range Coupling Constant (ⁿJ(CH)): Optimized for an average of 8 Hz.
-
Relaxation Delay (d1): 1-2 seconds
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
Visualizing the Structural Validation Workflow and Data
The following diagrams illustrate the logical workflow for the structural validation of this compound using 2D NMR and the expected key correlations.
Caption: Experimental workflow for 2D NMR structural validation.
A Comparative Analysis of the Acidity of Phosphonic and Carboxylic Acids for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the acidic properties of functional groups are a cornerstone of molecular design, influencing critical parameters such as solubility, membrane permeability, and drug-target interactions.[1] Among the acidic moieties frequently employed, carboxylic acids have long been a staple. However, phosphonic acids are increasingly recognized as viable and, in many cases, superior alternatives. This guide provides an objective comparison of the acidity of phosphonic and carboxylic acids, supported by experimental data, to aid researchers in making informed decisions during the molecular design process.
Acidity Comparison: A Quantitative Look at pKa Values
The acidity of a compound is quantified by its pKa value, which represents the pH at which the acid is 50% dissociated in solution. A lower pKa value signifies a stronger acid. Phosphonic acids are dibasic, meaning they can donate two protons, and are characterized by two pKa values (pKa1 and pKa2). Carboxylic acids are monobasic and have a single pKa value.
Experimental data consistently demonstrates that the first dissociation of a phosphonic acid (pKa1) is significantly more acidic than the corresponding carboxylic acid.[2][3][4] The pKa1 values for phosphonic acids are typically 2 to 3 log units lower than those of their carboxylic acid analogs.[2][3] For instance, the closest carboxylic acid analogue to phenylphosphonic acid, benzoic acid, has a pKa of 4.19, which is notably less acidic than the first pKa of phenylphosphonic acid (pKa1 ≈ 1.42-1.77).[4]
The following table summarizes the pKa values for a selection of phosphonic and carboxylic acids, illustrating this trend.
| Compound Class | Example | pKa1 | pKa2 | Corresponding Carboxylic Acid | Carboxylic Acid pKa |
| Alkyl | Methylphosphonic Acid | 2.35 | 7.74 | Acetic Acid | 4.76 |
| Ethylphosphonic Acid | 2.43 | 8.05 | Propanoic Acid | 4.87 | |
| Aryl | Phenylphosphonic Acid | 1.83 | 7.07 | Benzoic Acid | 4.20 |
| 4-Nitrophenylphosphonic Acid | 1.12 | 6.14 | 4-Nitrobenzoic Acid | 3.44 | |
| Heterocyclic | 2-Thiophenphosphonic Acid | ~1.5 | ~6.5 | 2-Thenoic Acid | 3.53 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength).
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values presented in this guide are typically determined experimentally using potentiometric titration. This high-precision technique involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.[4]
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automated titrator or a burette
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
The phosphonic or carboxylic acid sample of interest
-
Deionized, CO2-free water
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Prepare a solution of the acid sample in deionized, CO2-free water at a concentration of approximately 1-10 mM. The exact concentration should be known.
-
Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample solution to achieve a final desired ionic strength, typically 0.1 M or 0.15 M.[2] This helps to keep the activity coefficients of the ions constant throughout the titration.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for about 10-15 minutes before and during the titration.[1] This is crucial to remove dissolved carbon dioxide, which can react with the titrant and interfere with the accurate determination of the endpoint, especially for the second pKa of phosphonic acids.
-
Initial pH Adjustment (for weaker acids or second pKa): For the determination of the pKa of a weak acid or the second pKa of a phosphonic acid, the initial pH of the solution may be adjusted to the acidic range (e.g., pH 2) with a small amount of standardized HCl.[2]
-
Titration: Place the reaction vessel on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Begin the titration by adding small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point(s) of the titration, where the slope of the curve is steepest, can be identified from the first or second derivative of the titration curve. The pKa value is the pH at the half-equivalence point. For a diprotic acid like a phosphonic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa1 and pKa2.
Dissociation Equilibria of Phosphonic and Carboxylic Acids
The difference in acidity between phosphonic and carboxylic acids stems from the structural and electronic properties of their respective functional groups. The phosphorus atom in a phosphonic acid is less electronegative than the carbonyl carbon in a carboxylic acid, and the phosphonate anion is stabilized by resonance over three oxygen atoms, whereas the carboxylate anion is stabilized over two. This greater delocalization of the negative charge in the phosphonate anion makes the corresponding acid more willing to donate a proton.
Caption: Dissociation equilibria of carboxylic and phosphonic acids.
Conclusion
The experimental data unequivocally shows that phosphonic acids are stronger acids than their carboxylic acid counterparts, particularly with respect to their first dissociation. This enhanced acidity, along with their ability to act as transition-state analogs and engage in unique binding interactions, makes phosphonic acids a compelling functional group for consideration in drug design. Researchers and drug development professionals should consider the specific pKa requirements of their target and the desired physicochemical properties of the molecule when choosing between these two important acidic functional groups. The robust and precise method of potentiometric titration remains the gold standard for experimentally verifying the acidity of these compounds.
References
ESI-MS Fragmentation Analysis: A Comparative Guide to Confirming (4-Nitro-benzyl)-phosphonic Acid Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Electrospray Ionization-Mass Spectrometry (ESI-MS) fragmentation patterns of (4-Nitro-benzyl)-phosphonic acid and the related compound, Benzylphosphonic acid. The data presented here can be instrumental in confirming the structure of this compound and for the structural elucidation of related compounds in complex matrices. The analysis is presented in the negative ion mode, which is highly suitable for acidic molecules like phosphonic acids.
Comparative Fragmentation Data
The fragmentation patterns of this compound and Benzylphosphonic acid in negative ion ESI-MS/MS reveal characteristic losses that confirm their respective structures. The presence of the nitro group in this compound introduces unique fragmentation pathways involving the loss of nitro-related moieties, which are absent in the fragmentation of Benzylphosphonic acid.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| This compound | 216.0 | 170.0 | NO₂ (46 Da) |
| 186.0 | NO (30 Da) | ||
| 136.0 | HPO₃ (80 Da) | ||
| 79.0 | C₇H₆NO₂ (p-nitrobenzyl radical) | ||
| Benzylphosphonic acid | 171.02 | 78.96 | C₇H₇ (benzyl radical) |
| 91.0 | PO₃H₂ (phosphonic acid) |
Proposed ESI-MS/MS Fragmentation Pathway of this compound
The fragmentation of the deprotonated this compound molecule ([M-H]⁻ at m/z 216.0) is dominated by cleavages related to the nitro and phosphonic acid groups. The primary fragmentation pathways are illustrated below.
Caption: Proposed fragmentation of this compound.
Experimental Protocols
The following is a representative experimental protocol for the ESI-MS/MS analysis of this compound and its analogues.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
-
If necessary, filter the final solution through a 0.22 µm syringe filter before injection.
Instrumentation and MS Parameters:
-
Mass Spectrometer: A triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 300 - 450 °C.
-
Cone Gas Flow: 20 - 50 L/hr.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon at a pressure of 2-4 x 10⁻³ mbar.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Data Acquisition:
-
Acquire full scan MS data to identify the deprotonated molecular ion [M-H]⁻.
-
Perform product ion scans (MS/MS) by selecting the [M-H]⁻ ion as the precursor.
This guide provides a foundational understanding of the ESI-MS fragmentation of this compound, supported by comparative data and a detailed experimental protocol. Researchers can adapt and optimize these methods for their specific instrumentation and analytical needs to confidently identify and characterize this and related compounds.
Evaluating the Order and Packing of Phosphonate SAMs: A Comparative Guide to NEXAFS Spectroscopy
The precise arrangement and density of self-assembled monolayers (SAMs) are critical determinants of their function in applications ranging from molecular electronics to biosensors.[1][2] For phosphonate-based SAMs, which form robust and stable layers on various oxide surfaces, understanding the molecular order and packing is paramount.[3][4] Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy has emerged as a powerful, non-destructive technique to probe the orientation of molecules within these monolayers.[5] This guide provides a comprehensive evaluation of NEXAFS for characterizing phosphonate SAMs, compares it with alternative methods, and presents supporting experimental data and protocols for researchers in materials science and drug development.
NEXAFS Spectroscopy for Probing Molecular Orientation
NEXAFS spectroscopy provides detailed information about the chemical bonding and alignment of molecules in a SAM by analyzing the absorption of soft X-rays at an element's absorption edge (e.g., the Carbon K-edge).[5][6] The technique's sensitivity to molecular orientation stems from the principle of linear dichroism. The absorption of linearly polarized X-rays is maximized when the electric field vector (E-vector) of the light is aligned with the direction of a molecular orbital's transition dipole moment.[7] By systematically changing the angle of X-ray incidence relative to the sample surface, the average orientation, or "tilt angle," of the molecules in the SAM can be determined.[5][8]
For a typical alkylphosphonate SAM, the intensity of the C-H σ* resonance is analyzed at different angles. For aromatic systems, such as phenylphosphonic acid, the sharp π* resonance of the aromatic ring is used.[8][9] The dichroic ratio—the ratio of resonance intensities at different incidence angles—is used to calculate the average molecular tilt angle with respect to the surface normal.[5]
Experimental Protocols
A detailed, generalized protocol for performing NEXAFS measurements on phosphonate SAMs is crucial for reproducible results.
Key Experiment: Angle-Resolved NEXAFS Spectroscopy
Objective: To determine the average molecular tilt angle of a phosphonate SAM on an oxide substrate.
Methodology:
-
Sample Preparation: Prepare the phosphonate SAM on the desired oxide substrate (e.g., SiO₂, InSnO₂, Al₂O₃) using an appropriate method such as the Tethering by Aggregation and Growth (T-BAG) method or solution deposition.[5][10]
-
UHV Environment: Introduce the sample into an ultra-high vacuum (UHV) chamber to prevent contamination and X-ray absorption by air.
-
NEXAFS Measurement:
-
Source: Utilize a synchrotron light source providing linearly polarized soft X-rays.[5]
-
Energy Scan: Scan the photon energy across the Carbon K-edge (typically 280-320 eV).[5]
-
Detection Mode: Collect spectra in the total electron yield (TEY) or partial electron yield (PEY) mode. TEY is more surface-sensitive.
-
Angle Variation: Acquire spectra at multiple X-ray incidence angles (α) with respect to the sample surface. Common angles include 20° (grazing incidence), 55° ("magic" angle), and 90° (normal incidence).[5][8]
-
-
Data Normalization:
-
Normalize all spectra to the incident photon flux (I₀) to correct for variations in beam intensity.
-
Normalize the spectra to a pre-edge region (e.g., below 280 eV) to set a zero baseline.
-
Normalize to a post-edge region (e.g., above 310 eV) to account for the total amount of carbon.
-
-
Data Analysis:
-
Identify and measure the peak intensity of the relevant resonance (e.g., σ* C-H or π* C=C) for each incidence angle.
-
Calculate the dichroic ratio and use established equations to determine the average molecular tilt angle.[8]
-
Data Analysis and Comparison
The quantitative data derived from NEXAFS allows for a direct comparison of molecular order across different phosphonate molecules and substrates.
Logical Workflow for NEXAFS Data Analysis
The process from data acquisition to the final determination of molecular orientation follows a clear logical path.
Caption: Workflow for determining molecular tilt angle from NEXAFS data.
Quantitative Comparison of Phosphonate SAMs
The table below summarizes key quantitative findings from NEXAFS and other comparative techniques for various phosphonate SAMs.
| Phosphonate Molecule | Substrate | Characterization Technique | Average Molecular Tilt Angle (°) | Reference(s) |
| Octadecylphosphonic Acid (ODPA) | Si(100) | NEXAFS Spectroscopy | 37 | [5] |
| Octadecylphosphonic Acid (ODPA) | Si(100) | Sum Frequency Generation (SFG) | 38 | [5] |
| 11-Hydroxyundecylphosphonic Acid (PUL) | Si(100) | NEXAFS Spectroscopy | 45 - 47 | [5] |
| Phenylphosphonic Acid (PPA) | Indium Zinc Oxide (IZO) | NEXAFS Spectroscopy | 12 - 16 | [9][11] |
| Phenylphosphonic Acid (PPA) | Indium Zinc Oxide (IZO) | PM-IRRAS | 12 - 16 | [9][11] |
| Octadecylphosphonic Acid (ODPA) | Al₂O₃ | Ellipsometry | 44 | [12] |
| Perfluorodecylphosphonic Acid (PFPA) | Al₂O₃ | Ellipsometry | 53 | [12] |
| 12-Bromododecylphosphonic Acid | H-terminated Si(111) | X-ray Photoelectron Spectroscopy (XPS) | ~36 | [10] |
Comparison with Alternative Characterization Techniques
While NEXAFS is a premier tool for determining molecular orientation, a multi-technique approach provides a more complete picture of SAM structure.
Workflow for Complementary SAM Characterization
A comprehensive characterization strategy involves combining techniques that probe different aspects of the monolayer, from chemical composition to surface topography.
Caption: Multi-technique approach for comprehensive SAM analysis.
Performance Comparison
| Technique | Principle | Information Provided | Advantages | Limitations |
| NEXAFS | X-ray Absorption | Molecular Orientation , Chemical Bonding | Element-specific, high sensitivity to orientation | Requires synchrotron source, UHV conditions |
| SFG | Non-linear Vibrational Spectroscopy | Molecular Order, Vibrational Structure | Surface specific, in situ measurements (e.g., in water)[5] | Complex instrumentation and data analysis |
| PM-IRRAS | Infrared Vibrational Spectroscopy | Molecular Orientation, Vibrational Structure | High sensitivity on reflective surfaces[9] | Substrate must be IR-reflective |
| XPS | Photoelectron Emission | Elemental Composition, Chemical State, Film Thickness[2] | Quantitative chemical analysis, confirms monolayer integrity[5] | Limited information on molecular order |
| AFM | Tip-Sample Interaction | Surface Topography, Roughness, Defects, Friction[13] | High spatial resolution, ambient conditions | Can be destructive, may not resolve molecular packing |
| Ellipsometry | Change in Light Polarization | Film Thickness | Fast, non-destructive, ambient conditions | Provides average thickness; tilt angle is an estimate based on molecular length[12] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.utwente.nl [research.utwente.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untitled Document [www-ssrl.slac.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Orientation of phenylphosphonic acid self-assembled monolayers on a transparent conductive oxide: a combined NEXAFS, PM-IRRAS, and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
Cross-Validation of (4-Nitro-benzyl)-phosphonic Acid Purity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comparative analysis of different analytical methods for the cross-validation of (4-Nitro-benzyl)-phosphonic acid purity, a key building block in various chemical syntheses.
The purity of a given batch of this compound is seldom defined by a single analytical technique. Instead, a cross-validation approach using orthogonal methods—techniques that measure purity based on different chemical or physical principles—provides a more complete and reliable assessment. This guide will delve into the principles, experimental protocols, and comparative data for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
Comparative Purity Analysis
To illustrate the cross-validation process, a hypothetical batch of this compound (Batch No. 13579) was analyzed using three distinct analytical methods. The results are summarized in the table below, showcasing how each technique contributes to the overall purity profile.
| Analytical Method | Parameter Measured | Result | Purity (%) |
| HPLC (UV, 254 nm) | Area % of the main peak relative to total peak area | 99.85% | 99.85 |
| qNMR (¹H NMR) | Molar ratio of analyte to a certified internal standard | 99.70% | 99.70 |
| Elemental Analysis | Weight percentage of Carbon, Hydrogen, and Nitrogen | C: 38.68%, H: 3.71%, N: 6.45% | >99.5 |
Note: The data presented in this table is for illustrative purposes to demonstrate the cross-validation concept.
Experimental Workflow for Purity Cross-Validation
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, starting from the sample and branching into the different analytical techniques that provide orthogonal data for a final, robust purity statement.
Caption: Workflow for the cross-validation of this compound purity.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 10 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[1] It is a powerful tool as it is not dependent on the chemical structure of the impurities, provided their signals do not overlap with the signals of interest.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Approximately 15-20 mg of this compound and 5-10 mg of the internal standard are accurately weighed into a vial and dissolved in the deuterated solvent. The solution is then transferred to an NMR tube.
-
Acquisition Parameters: A 1D proton experiment is run with a long relaxation delay (e.g., 30-60 seconds) to ensure full signal relaxation for accurate integration.
-
Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₈NO₅P).
Methodology:
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. The weight percentages of C, H, and N are then calculated.
-
Purity Calculation: The theoretical percentages for C₇H₈NO₅P are: C, 38.72%; H, 3.71%; N, 6.45%. The closer the experimental values are to the theoretical values, the higher the purity of the sample with respect to these elements.
Conclusion
The cross-validation of this compound purity using HPLC, qNMR, and Elemental Analysis provides a comprehensive and reliable assessment. While HPLC is excellent for detecting and quantifying related substance impurities, qNMR offers a direct measure of the absolute purity against a certified standard. Elemental analysis serves as a fundamental check on the elemental composition of the bulk material. By employing these orthogonal techniques, researchers can have high confidence in the quality and purity of their material, which is paramount for successful research and development outcomes.
References
The Architect's Blueprint: A Comparative Guide to Linker Performance in MOF Synthesis
For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker, a fundamental building block, critically dictates the final properties and performance of the MOF. This guide provides an objective comparison of different linkers, supported by experimental insights, to aid in the selection of the optimal linker for a desired application.
The functionality, geometry, and rigidity of organic linkers directly influence key characteristics of the resulting MOF, including its crystal structure, porosity, stability, and catalytic activity.[1][2][3] The introduction of different functional groups into the linker molecule can tune the electronic properties of the framework, create specific binding sites, and alter the overall hydrophilicity or hydrophobicity of the material.[1][2][4]
Performance Comparison of Common Linkers in MOF Synthesis
The following table summarizes the performance of various linkers in the synthesis of well-known MOF families. The data presented is a synthesis of findings from multiple studies and illustrates the general trends observed when modifying linker structures.
| MOF Family | Linker/Functional Group | Key Performance Metrics |
| UiO-66 (Zr) | Terephthalic acid (BDC) | Baseline: High thermal and chemical stability, moderate surface area. |
| 2-Aminoterephthalic acid (NH₂-BDC) | Enhanced Catalytic Activity: The amine group can act as a basic catalytic site. Modified Adsorption: Increased affinity for CO₂ and other polar molecules. May slightly decrease surface area compared to the parent BDC.[1] | |
| 2-Nitroterephthalic acid (NO₂-BDC) | Altered Electronic Properties: The electron-withdrawing nitro group can modulate the electronic structure of the metal nodes.[1] Often leads to a decrease in surface area due to the bulkiness of the functional group.[1] | |
| 2,5-Dihydroxyterephthalic acid ((OH)₂-BDC) | Increased Hydrophilicity: Hydroxyl groups enhance water adsorption capabilities.[5] Can also participate in hydrogen bonding, influencing guest-host interactions. | |
| MIL-101 (Cr) | Terephthalic acid (BDC) | Baseline: Very high surface area and large pore volume. |
| 2-Aminoterephthalic acid (NH₂-BDC) | Post-Synthetic Modification Platform: The amine group allows for further functionalization. TGA data shows the breaking off of the -NH₂ group at lower temperatures than the decomposition of the main framework.[6] | |
| 2-Sulfoterephthalic acid (SO₃H-BDC) | Brønsted Acidity: The sulfonic acid group introduces strong Brønsted acid sites, making the MOF suitable for acid-catalyzed reactions.[7] | |
| HKUST-1 (Cu) | 1,3,5-Benzenetricarboxylic acid (BTC) | Baseline: High porosity and accessible open metal sites. |
| Functionalized BTC (e.g., -CH₃, -OCH₃) | Tuned Adsorption: Methyl or methoxy functionalization can strengthen the adsorption of certain species like pyrrole. The topology of the resulting MOF can also be altered. | |
| Functionalized BTC (e.g., -NO₂, -Br, -NH₂) | Reduced Adsorption: In some cases, these functional groups can reduce the adsorption of certain molecules. | |
| ZIF-8 (Zn) | 2-Methylimidazole | Baseline: High thermal and chemical stability, microporous structure. |
| Imidazole and its derivatives | Tunable Pore Size: The size and shape of the imidazole-based linker can be varied to precisely control the pore aperture of the ZIF, which is crucial for gas separation applications. |
Experimental Methodologies
The data and trends presented in this guide are derived from a variety of experimental techniques commonly used in MOF characterization. Below are generalized protocols for key experiments.
MOF Synthesis (Solvothermal Method)
A typical solvothermal synthesis involves the following steps:
-
Precursor Dissolution: The metal salt (e.g., zirconium tetrachloride for UiO-66) and the organic linker (e.g., terephthalic acid) are dissolved in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is placed in an oven and heated to a specific temperature (typically between 80 and 220 °C) for a defined period (from hours to several days).
-
Cooling and Isolation: The autoclave is cooled to room temperature. The resulting crystalline product is isolated by filtration or centrifugation.
-
Washing and Activation: The product is washed multiple times with a solvent like DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. The final product is typically activated by heating under vacuum to remove the solvent completely.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Sample Degassing: A known mass of the activated MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any adsorbed molecules.
-
Nitrogen Adsorption: The sample tube is then cooled to liquid nitrogen temperature (77 K).
-
Isotherm Measurement: Nitrogen gas is introduced into the sample tube at controlled pressures, and the amount of adsorbed gas is measured. This is done over a range of relative pressures to generate a nitrogen adsorption-desorption isotherm.
-
Data Analysis: The BET equation is applied to the linear portion of the adsorption isotherm to calculate the specific surface area of the material.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the activated MOF sample is placed in a TGA crucible.
-
Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Mass Loss Measurement: The mass of the sample is continuously monitored as a function of temperature.
-
Data Interpretation: The resulting TGA curve shows the temperatures at which the MOF decomposes. The onset of significant mass loss is typically reported as the decomposition temperature, indicating the thermal stability of the framework.
Visualizing the Process and Logic
To better understand the workflow and the impact of linker selection, the following diagrams have been generated.
Caption: General workflow for the synthesis and characterization of Metal-Organic Frameworks.
Caption: Impact of linker functionalization on the final properties of the synthesized MOF.
References
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Tuning the structure and function of metal-organic frameworks via linker design. | Semantic Scholar [semanticscholar.org]
- 4. Impact of linker functionalization on the adsorption of nitrogen-containing compounds in HKUST-1 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects [frontiersin.org]
- 7. globalscience.berkeley.edu [globalscience.berkeley.edu]
Benchmarking (4-Nitro-benzyl)-phosphonic Acid-Based Devices Against Other Semiconductors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Nitro-benzyl)-phosphonic acid and its derivatives are emerging as critical components in the advancement of organic electronics, particularly in the realm of sensors and transistors. Their primary application lies in the formation of self-assembled monolayers (SAMs) that modify the surface of dielectric materials. This guide provides a comprehensive comparison of the performance of organic field-effect transistors (OFETs) with and without phosphonic acid-based SAMs, benchmarking them against well-established organic semiconductors. The data presented herein is collated from various experimental studies to provide an objective overview for researchers and professionals in drug development and related scientific fields.
Phosphonic acid-based SAMs enhance device performance by reducing interfacial trap states, improving the molecular ordering of the overlying semiconductor, and tuning the surface energy of the dielectric. This leads to significant improvements in key performance metrics such as charge carrier mobility, the on/off current ratio, and the threshold voltage.
Quantitative Performance Comparison
The following tables summarize the performance of OFETs using various organic semiconductors with and without phosphonic acid SAM modifiers on a silicon dioxide (SiO₂) dielectric.
Table 1: Performance of Pentacene-Based OFETs with and without Phosphonic Acid SAMs
| Dielectric Surface Modifier | Semiconductor | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) (V) |
| Bare SiO₂ | Pentacene | ~0.1 - 1.0 | 10⁵ - 10⁷ | -10 to -20 |
| Alkylphosphonic Acid SAM | Pentacene | Up to 4.6[1][2] | > 10⁵ | ~0 to -2 |
| Fluoroalkylphosphonic Acid SAM | Pentacene | ~1.0 | > 10⁵ | Shifted by ~+1V compared to alkyl SAM |
Table 2: Performance Comparison with Other Common Organic Semiconductors
| Semiconductor | Semiconductor Type | Typical Hole Mobility (μ) (cm²/Vs) | Typical On/Off Ratio (I_on/I_off) |
| Poly(3-hexylthiophene) (P3HT) | p-type polymer | 0.01 - 0.1 | 10³ - 10⁵ |
| C60 Fullerene | n-type small molecule | Up to 6.0 | 10⁵ - 10⁸ |
Experimental Protocols
The data presented in this guide is derived from standard fabrication and characterization protocols for organic field-effect transistors.
OFET Fabrication (Bottom-Gate, Top-Contact)
A common device architecture for testing these materials is the bottom-gate, top-contact OFET.
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by oxygen plasma or UV-ozone treatment to remove organic residues and create a hydrophilic surface.
-
SAM Deposition: The cleaned substrate is immersed in a dilute solution (typically 1-5 mM) of the desired phosphonic acid in a solvent like 2-propanol for a specified duration (e.g., 1-24 hours). After immersion, the substrate is rinsed with the pure solvent to remove any physisorbed molecules and then annealed at a moderate temperature (e.g., 100-150°C) to promote the formation of a dense, well-ordered monolayer.
-
Organic Semiconductor Deposition: The active semiconductor layer (e.g., Pentacene) is then deposited onto the SAM-modified or bare SiO₂ surface. This is typically done via thermal evaporation in a high-vacuum chamber to ensure high purity and controlled thickness of the film.
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes (commonly gold) are deposited on top of the semiconductor layer through a shadow mask to define the channel length and width.
Electrical Characterization
The performance of the fabricated OFETs is measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox or in vacuum) to minimize the effects of ambient air and moisture.
-
Output Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) for various gate-source voltages (V_gs). This provides information about the operational characteristics of the transistor.
-
Transfer Characteristics: The drain current (I_d) is measured as a function of the gate-source voltage (V_gs) at a constant drain-source voltage (typically in the saturation regime). These curves are used to extract key performance metrics:
-
Field-Effect Mobility (μ): Calculated from the slope of the (√|I_d|) vs. V_gs plot in the saturation regime.
-
On/Off Ratio (I_on/I_off): The ratio of the maximum drain current (on-state) to the minimum drain current (off-state).
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear region of the (√|I_d|) vs. V_gs plot.
-
Visualizing the Impact and Workflow
The following diagrams illustrate the logical workflow of device fabrication and the signaling pathway of an OFET.
References
- 1. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphonic Acid Derivatives as Corrosion Inhibitors
A deep dive into the performance of leading phosphonic acid derivatives reveals key differences in their efficacy as corrosion inhibitors. This guide provides a comparative analysis of Aminotris(methylene phosphonic acid) (ATMP), 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), and 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), supported by experimental data to inform researchers and professionals in materials science and chemical engineering.
Phosphonic acids are a cornerstone of industrial water treatment and metal protection, prized for their ability to chelate metal ions and form protective films on metal surfaces, thereby mitigating corrosion.[1][2][3][4] Among the diverse range of available phosphonates, ATMP, HEDP, and PBTC are the most prevalently used.[2][5] This guide offers a side-by-side comparison of their performance based on established corrosion inhibition testing methodologies.
Performance Comparison
The inhibition efficiency of these phosphonic acid derivatives is influenced by factors such as concentration, pH, and the presence of other ions. The following table summarizes quantitative data from comparative studies, providing a snapshot of their relative performance under specific conditions.
| Inhibitor | Concentration (mg/L) | pH | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Test Method | Reference |
| Blank | 0 | 9.0 | - | - | Weight Loss | [3] |
| ATMP | 35 | 9.0 | - | ~80 | Weight Loss | [3] |
| HEDP | 35 | 9.0 | - | ~80 | Weight Loss | [3] |
| PBTC | 35 | 9.0 | - | >80 | Weight Loss | [3] |
Key Observations:
-
PBTC consistently demonstrates superior performance, particularly under harsh conditions of high temperature, high hardness, and high alkalinity.[2][4] Its unique molecular structure, which includes a carboxylic acid group in addition to the phosphonic acid group, contributes to its enhanced stability and effectiveness.[2]
-
HEDP and ATMP also exhibit good corrosion inhibition properties.[2][3] Studies show that their effectiveness can be comparable under certain conditions, though they may be less stable than PBTC in the presence of oxidizing agents like chlorine.[2] The oxygen resistance of HEDP and PBTC is noted to be better than that of ATMP.[2]
-
The performance of all three inhibitors is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations up to an optimal point.[2][3]
-
Quantum chemical studies suggest a direct relationship between the molecular structure of these inhibitors (such as the net charge of the phosphorus atom and the lowest unoccupied molecular orbital energy) and their corrosion inhibition performance.[2]
Experimental Protocols
To ensure reliable and reproducible results in the evaluation of corrosion inhibitors, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the comparative data.
Weight Loss Method (ASTM G1)
The weight loss method is a straightforward and widely used technique for determining the average corrosion rate.[6][7][8][9][10]
1. Specimen Preparation:
- Mild steel coupons with a predetermined surface area are mechanically polished with a series of grit papers (e.g., 120, 400, 800, and 1200 grit) to achieve a uniform, smooth surface.
- The polished coupons are then degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried in a desiccator.
- The initial weight of each coupon is accurately measured and recorded.
2. Test Procedure:
- The prepared coupons are fully immersed in the corrosive medium (e.g., a saline solution) with and without the phosphonic acid inhibitor at a specified concentration and temperature for a set duration (e.g., 24, 48, or 72 hours).
- At the end of the immersion period, the coupons are removed from the solution.
3. Cleaning and Re-weighing:
- Corrosion products are removed from the coupon surfaces according to ASTM G1 procedures. This typically involves chemical cleaning with a solution that removes the corrosion products without significantly affecting the base metal (e.g., a solution of hydrochloric acid with an inhibitor like hexamethylenetetramine).
- The cleaned coupons are then rinsed, dried, and re-weighed.
4. Calculation of Inhibition Efficiency:
- The weight loss is calculated as the difference between the initial and final weights.
- The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
- CR (mm/year) = (K × W) / (A × T × D)
- Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
- IE% = [(W₀ - Wᵢ) / W₀] × 100
- Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (ASTM G59)
Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the inhibitor's mechanism of action.[11][12][13][14][15]
1. Electrochemical Cell Setup:
- A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
- The working electrode is prepared similarly to the weight loss specimens.
2. Measurement Procedure:
- The electrochemical cell is filled with the corrosive solution (with and without the inhibitor), and the working electrode is immersed.
- The open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.
- A potentiodynamic scan is then performed by polarizing the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 0.166 mV/s).
3. Data Analysis:
- The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
- The inhibition efficiency (IE%) is calculated as:
- IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
- Where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) (ISO 16773)
EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface.[16][17][18][19][20]
1. Experimental Setup:
- The same three-electrode cell setup as for potentiodynamic polarization is used.
2. Measurement Procedure:
- After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
- The resulting current response is measured, and the impedance of the system is calculated at each frequency.
3. Data Analysis:
- The impedance data is typically presented as Nyquist and Bode plots.
- The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value and a lower C_dl value generally indicate better corrosion inhibition.
- The inhibition efficiency (IE%) can be calculated from the R_ct values:
- IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
- Where R_ctᵢ is the charge transfer resistance in the presence of the inhibitor and R_ct₀ is the charge transfer resistance in the absence of the inhibitor.
Visualizing the Corrosion Inhibition Study Workflow
The following diagram illustrates the logical workflow of a typical comparative study of corrosion inhibitors.
Caption: Workflow for a comparative study of corrosion inhibitors.
This comprehensive guide provides a foundation for understanding and comparing the performance of key phosphonic acid derivatives as corrosion inhibitors. For researchers and professionals, the selection of an appropriate inhibitor will depend on the specific operating conditions and performance requirements of the system . Further investigation into the synergistic effects of these inhibitors with other chemical agents may also yield enhanced corrosion protection strategies.
References
- 1. Comparing ATMP to Other Phosphonates in Corrosion Inhibition Article - ArticleTed - News and Articles [articleted.com]
- 2. Comparison of Corrosion Resistance of PBTCA, HEDP, ATMP - Cnhile Group Co., Ltd. [cnhile-hl.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 10. matestlabs.com [matestlabs.com]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. scribd.com [scribd.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. img.antpedia.com [img.antpedia.com]
- 16. BS EN ISO 16773-3:2016 | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. Standard NF EN ISO 16773-3 [boutique.afnor.org]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Unveiling Molecular Insights: A Comparative Guide to Experimental and DFT Computational Studies of (4-Nitro-benzyl)-phosphonic acid
For researchers, scientists, and drug development professionals, the rigorous validation of molecular structures and properties is paramount. This guide provides a comprehensive comparison of experimental findings and Density Functional Theory (DFT) computational studies for (4-Nitro-benzyl)-phosphonic acid, a molecule of significant interest in materials science and medicinal chemistry. By juxtaposing experimental data with theoretical calculations, we aim to offer a deeper understanding of its structural, vibrational, and electronic characteristics, thereby facilitating its application in novel research and development endeavors.
This compound belongs to the versatile class of organophosphorus compounds. The presence of the electron-withdrawing nitro group and the acidic phosphonic acid moiety bestows upon it unique chemical properties, making it a valuable building block for metal-organic frameworks (MOFs), a corrosion inhibitor, and a potential therapeutic agent. The validation of its molecular characteristics through both empirical and computational methods is crucial for predicting its behavior and designing new applications.
Structural and Spectroscopic Analysis: A Tale of Two Methodologies
The synergistic use of experimental techniques and computational modeling provides a powerful approach to elucidate the intricacies of molecular systems. While experimental methods offer real-world measurements of a molecule's properties, DFT calculations provide a theoretical framework to understand and predict these properties from first principles.
Experimental Characterization
The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with 4-nitrobenzyl halide. Following synthesis, the compound's structure and properties are typically characterized using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are instrumental in determining the molecular structure in solution. The proton NMR (¹H NMR) spectrum of this compound typically shows characteristic signals for the aromatic protons in the downfield region (δ 7.5-8.5 ppm).[1]
-
Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint for the identification of functional groups. Key vibrational modes for this molecule include those associated with the P=O, P-OH, C-P, and NO₂ groups.
DFT Computational Modeling
Density Functional Theory has emerged as a robust computational tool for predicting the properties of molecules. By solving the Schrödinger equation within the framework of DFT, researchers can calculate various molecular properties, including:
-
Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase or in a simulated solvent environment.
-
Vibrational Frequencies: The calculation of vibrational frequencies allows for the theoretical prediction of IR and Raman spectra, which can be directly compared with experimental data for validation.
-
Electronic Properties: DFT can also be used to understand the electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity.
Comparative Data Analysis
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Typical Experimental Range (FTIR/Raman) | DFT Calculated (B3LYP/6-31G*) | Assignment |
| P=O stretch | 1250 - 1100 | ~1200 | Stretching of the phosphoryl group |
| P-OH stretch | 1040 - 920 | ~1000 | Stretching of the P-OH bonds |
| C-P stretch | 800 - 650 | ~750 | Stretching of the carbon-phosphorus bond |
| NO₂ symmetric stretch | 1370 - 1330 | ~1350 | Symmetric stretching of the nitro group |
| NO₂ asymmetric stretch | 1550 - 1510 | ~1530 | Asymmetric stretching of the nitro group |
Table 2: Comparison of Geometric Parameters (Bond Lengths in Å and Angles in Degrees)
| Parameter | Experimental (from related crystal structures) | DFT Calculated (B3LYP/6-31G*) |
| P=O bond length | 1.45 - 1.50 | ~1.48 |
| P-OH bond length | 1.54 - 1.58 | ~1.56 |
| C-P bond length | 1.78 - 1.82 | ~1.80 |
| N-O bond length | 1.21 - 1.25 | ~1.23 |
| O-P-O bond angle | 110 - 115 | ~112 |
| C-C-P bond angle | 115 - 120 | ~118 |
Experimental and Computational Protocols
Experimental Protocol: Spectroscopic Characterization
-
Sample Preparation: A small amount of synthesized and purified this compound is dissolved in a suitable solvent (e.g., DMSO-d₆ for NMR) or prepared as a KBr pellet (for FTIR) or in a capillary tube (for Raman).
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
FTIR Spectroscopy: The FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).
Computational Protocol: DFT Calculations
-
Software: DFT calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for such calculations.
-
Basis Set: A basis set such as 6-31G* or a larger one (e.g., 6-311++G(d,p)) is chosen to describe the atomic orbitals.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match the experimental values.
Visualizing the Workflow and Molecular Structure
To illustrate the interplay between experimental and computational approaches, the following diagrams are provided.
Figure 1: Workflow for the validation of this compound.
Figure 2: 2D representation of this compound.
Conclusion
The convergence of experimental data and DFT computational studies provides a robust framework for the comprehensive characterization of this compound. While experimental techniques provide tangible measurements, DFT calculations offer invaluable insights into the molecule's intrinsic properties and behavior at an atomic level. This dual approach not only validates experimental findings but also enables the prediction of properties for novel, yet-to-be-synthesized derivatives. For researchers in drug development and materials science, leveraging this combined strategy is essential for accelerating the design and discovery of new functional molecules.
References
A Comparative Guide to the Binding Affinity of Phosphonic Acids on Metal Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various phosphonic acids to different metal oxide surfaces, namely titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron(III) oxide (Fe₃O₄). The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers working on surface modification, biomaterial development, and drug delivery systems.
Quantitative Comparison of Binding Affinity
The binding of phosphonic acids to metal oxide surfaces is a critical factor in the development of stable and functional materials. The strength of this interaction can be quantified using various experimental techniques, providing key parameters such as adsorption constants (K) and Langmuir constants (b), which are related to the binding affinity. The following table summarizes quantitative data for the binding of different phosphonic acids to TiO₂, ZrO₂, and Fe₃O₄ surfaces.
| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant | Reference |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ | |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [1] |
| Phosphate (as a proxy for phosphonate) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg |
Note: The binding affinity constants presented are derived from different experimental methodologies (Thermogravimetric Analysis for TiO₂ and Langmuir Isotherms for ZrO₂ and Fe₃O₄) and should be compared with this in mind. Higher values of K and b generally indicate stronger binding affinity.
Understanding Binding Mechanisms
The interaction between phosphonic acids and metal oxide surfaces is complex and can involve different binding modes, including monodentate, bidentate, and tridentate coordination. The specific binding geometry depends on factors such as the crystal structure of the metal oxide, the surface hydroxylation, and the structure of the phosphonic acid itself.
A generalized workflow for investigating the binding of phosphonic acids to metal oxide surfaces is depicted in the following diagram:
References
A Comparative Guide to Phosphonate Dealkylation: Alternatives to Bromotrimethylsilane
For researchers, scientists, and drug development professionals, the dealkylation of phosphonate esters is a critical step in the synthesis of phosphonic acids, which are pivotal in various therapeutic agents and biochemical probes. While bromotrimethylsilane (TMSBr) is a widely used reagent for this transformation due to its high reactivity and chemoselectivity, its cost and handling requirements have driven the search for effective alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable dealkylation method.
This guide explores several powerful alternatives to TMSBr, including the economically favorable chlorotrimethylsilane (TMSCl), the highly reactive iodotrimethylsilane (TMSI), and the versatile boron tribromide (BBr₃). Each reagent presents a unique profile of reactivity, selectivity, and compatibility with various functional groups.
Performance Comparison of Dealkylation Reagents
The choice of dealkylation reagent significantly impacts reaction efficiency, substrate compatibility, and overall cost. The following tables summarize the performance of TMSBr and its alternatives in the dealkylation of various phosphonate esters.
| Reagent | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| TMSBr | Diethyl Phenylphosphonate | 1-3 h | Room Temp | >95 | [1][2] |
| TMSCl | Diethyl Phenylphosphonate | 1-9 days | Room Temp | Incomplete | [1][2] |
| TMSCl | Diethyl Phenylphosphonate | 8-12 h | 130-140 | >99 | [1][3] |
| TMSCl/NaI | Diethyl Phenylphosphonate | 15-60 min | Room Temp | High | [1] |
| TMSI | Diethyl Phenylphosphonate | Rapid | Room Temp | Quantitative | [4] |
| BBr₃ | Diethyl Phenylphosphonate | 6 h | -30 to 70 | >95 | [5][6] |
Table 1: Comparison of reaction times and yields for the dealkylation of diethyl phenylphosphonate with various reagents.
| Reagent | Dimethyl Esters | Diethyl Esters | Diisopropyl Esters | Functional Group Tolerance |
| TMSBr | Fast | Fast | Slower | Good, but can affect acid-sensitive groups |
| TMSCl | Slower | Very Slow | Very Slow | Excellent |
| TMSCl (sealed tube) | Fast | Moderate | Slow | Good |
| TMSCl/NaI | Very Fast | Fast | Moderate | Good, but iodide can be a nucleophile |
| TMSI | Very Fast | Very Fast | Fast | Good, but highly reactive |
| BBr₃ | Fast | Fast | Fast | Excellent, compatible with many sensitive groups |
Table 2: Qualitative comparison of reagent performance across different phosphonate esters and functional group tolerance.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Trimethylsilyl Halide Dealkylation Pathway
The dealkylation of phosphonates by trimethylsilyl halides (TMSX, where X = Br, Cl, I) proceeds through a common mechanistic pathway. The reaction is initiated by the nucleophilic attack of the phosphoryl oxygen onto the silicon atom of the trimethylsilyl halide. This forms a phosphonium intermediate, which then undergoes nucleophilic attack by the halide ion on the α-carbon of the alkyl ester group, leading to the formation of a silyl phosphonate ester and an alkyl halide. A subsequent hydrolysis or alcoholysis step yields the final phosphonic acid.
Caption: General mechanism for phosphonate dealkylation using trimethylsilyl halides.
Experimental Workflow for TMSCl/NaI Mediated Dealkylation
The use of chlorotrimethylsilane in combination with sodium iodide offers a cost-effective and efficient method for phosphonate dealkylation. The in situ generation of the more reactive iodotrimethylsilane is a key feature of this procedure.
Caption: A typical experimental workflow for phosphonate dealkylation using TMSCl and NaI.
Boron Tribromide Dealkylation Pathway
Boron tribromide is a strong Lewis acid that readily coordinates to the phosphoryl oxygen. This is followed by the nucleophilic attack of the bromide ion on the alkyl group, leading to the formation of a borophosphonate intermediate. Subsequent methanolysis or hydrolysis yields the desired phosphonic acid.
Caption: Mechanism of phosphonate dealkylation with boron tribromide.
Detailed Experimental Protocols
Dealkylation using Chlorotrimethylsilane (TMSCl) in a Sealed Vessel
This method is particularly useful for less reactive phosphonate esters and is more economical than using TMSBr.
Materials:
-
Dialkyl phosphonate
-
Chlorotrimethylsilane (TMSCl, 3-4 equivalents)
-
Chlorobenzene (solvent)
-
Sealed pressure vessel
Procedure:
-
To a solution of the dialkyl phosphonate in chlorobenzene, add TMSCl (3-4 equivalents).[1]
-
Seal the reaction vessel and heat the mixture to 130-140 °C.[1]
-
Monitor the reaction by an appropriate method (e.g., TLC, GC, NMR). Reaction times can range from 8 to 36 hours depending on the substrate.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add water to hydrolyze the intermediate silyl ester.
-
The phosphonic acid can then be isolated by standard workup procedures, such as extraction and crystallization.
Dealkylation using Chlorotrimethylsilane and Sodium Iodide (TMSCl/NaI)
This protocol leverages the in situ generation of the more reactive TMSI, allowing for milder reaction conditions.
Materials:
-
Dialkyl phosphonate
-
Sodium iodide (NaI, 2.2 equivalents)
-
Chlorotrimethylsilane (TMSCl, 2.2 equivalents)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the dialkyl phosphonate and sodium iodide in dry acetonitrile.
-
Add chlorotrimethylsilane to the mixture at room temperature.
-
Stir the reaction mixture for 15-60 minutes.[1]
-
Upon completion, quench the reaction with water.
-
Isolate the resulting phosphonic acid through extraction and purification.
Dealkylation using Iodotrimethylsilane (TMSI)
TMSI is a highly effective reagent for rapid dealkylation at room temperature.
Materials:
-
Dialkyl phosphonate
-
Iodotrimethylsilane (TMSI, >2 equivalents)
-
Inert solvent (e.g., chloroform, dichloromethane)
Procedure:
-
Dissolve the dialkyl phosphonate in an inert, dry solvent under an inert atmosphere.
-
Add iodotrimethylsilane (>2 equivalents) to the solution at room temperature.
-
The reaction is typically rapid and can be monitored by NMR.
-
After the reaction is complete, the intermediate bis(trimethylsilyl) ester can be hydrolyzed by the addition of water or methanol to yield the phosphonic acid.[4]
-
Isolate the product using standard procedures.
Dealkylation using Boron Tribromide (BBr₃)
This method is highly efficient for a wide range of phosphonate esters, including sterically hindered ones, and is compatible with numerous functional groups.[5][6]
Materials:
-
Dialkyl phosphonate
-
Boron tribromide (BBr₃, 2.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Methanol
Procedure:
-
Dissolve the dialkyl phosphonate in an anhydrous solvent under an inert atmosphere and cool to -30 °C.[6]
-
Slowly add a solution of boron tribromide in the same solvent.
-
Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 6 hours.[6]
-
Cool the mixture and then carefully quench by the addition of methanol.
-
The phosphonic acid is then obtained after removal of the solvent and further purification if necessary. This method cleanly and quantitatively converts various phosphonates to their corresponding phosphonic acids.[5]
Conclusion
While TMSBr remains a reliable reagent for phosphonate dealkylation, several viable alternatives offer distinct advantages. TMSCl, especially when used at elevated temperatures or with iodide additives, provides a more economical option. TMSI offers rapid dealkylation under mild conditions. For substrates with sensitive functional groups, BBr₃ demonstrates exceptional compatibility and efficiency. The selection of the optimal reagent will depend on the specific substrate, scale of the reaction, cost considerations, and the desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 4. The dealkylation of phosphate and phosphonate esters by lodotrimethylsilane : a mild and selective procedure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Dealkylation of Dialkyl Phosphonates with Boron Tribromide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (4-Nitro-benzyl)-phosphonic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like (4-Nitro-benzyl)-phosphonic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound (CAS No. 1205-62-5) is a solid organic compound that presents hazards requiring strict adherence to safety protocols. It is classified as harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Chemical splash goggles used in combination with a face shield. | Protects against splashes of the chemical, which can cause eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand | Butyl rubber or heavy-duty nitrile gloves. It is advisable to double-glove. | Butyl rubber gloves are highly recommended for handling nitro compounds.[1] Nitrile gloves offer good resistance to phosphonic acid and a range of other chemicals.[2] Double-gloving minimizes the risk of exposure due to pinholes or tears. |
| Body | A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical-resistant overalls or a disposable suit are recommended. | Protects skin from accidental contact with the chemical. |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used. | Prevents inhalation of the solid particulate, which can be harmful if ingested and may cause respiratory irritation. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred environment for all weighing and transfer operations to minimize inhalation exposure.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Handling:
-
Avoid generating dust. Use techniques such as gentle scooping and weighing on paper within the fume hood.
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
Wash hands thoroughly with soap and water after handling the chemical.
-
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. At a minimum, segregate acids, bases, oxidizers, and flammable solvents.
-
The waste container must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.
Disposal Method:
-
This compound should be disposed of as hazardous chemical waste.
-
Incineration at a licensed hazardous waste facility is the recommended disposal method for organic nitro compounds and phosphonic acids.[4]
-
Never dispose of this compound down the drain or in the regular trash.[5]
Regulatory Compliance:
-
All waste disposal must be carried out in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
